Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-amino-2-fluoro-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFAPKGBFVJVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 5-Amino-2-fluoro-4-methoxybenzoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Authored by: A Senior Application Scientist
Abstract
This compound is a key substituted aniline derivative widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (fluoro, methyl ester) groups on the aromatic ring makes it a valuable intermediate for constructing targeted molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, commencing from the commercially available starting material, 2-fluoro-4-methoxybenzoic acid. We will delve into the mechanistic rationale behind each synthetic step, provide detailed, field-tested experimental protocols, and present quantitative data to ensure reproducibility. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.
Introduction: Strategic Importance of the Target Molecule
The unique substitution pattern of this compound provides multiple reactive sites, enabling diverse chemical modifications. The nucleophilic amino group is a common handle for amide bond formation, while the aromatic ring can undergo further electrophilic substitutions. The presence of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, a strategy frequently employed in modern medicinal chemistry. This guide outlines a logical and high-yielding three-step synthesis designed for scalability and purity.
Retrosynthetic Analysis and Pathway Design
The synthesis is designed as a linear three-step sequence starting from 2-fluoro-4-methoxybenzoic acid. The core strategy involves:
-
Protection of the carboxylic acid via esterification to prevent unwanted side reactions in subsequent steps.
-
Regioselective introduction of a nitro group , which will serve as a precursor to the target amine.
-
Reduction of the nitro group to afford the final amino functionality.
This pathway is advantageous due to the ready availability of the starting material and the high efficiency of each transformation.
Caption: Retrosynthetic analysis of the target molecule.
The Synthetic Pathway: A Step-by-Step Guide
The overall synthetic workflow is depicted below. Each step is designed to be a self-validating system with clear success metrics and purification protocols.
Caption: Overall synthetic workflow.
Step 1: Fischer Esterification of 2-Fluoro-4-methoxybenzoic Acid
Principle: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[1] By using methanol as both the reactant and the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate. Sulfuric acid serves as the proton source to activate the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Experimental Protocol:
-
Reaction Setup: Suspend 2-fluoro-4-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser.[1]
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C) and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.[1]
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 2-fluoro-4-methoxybenzoate, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | 2-Fluoro-4-methoxybenzoic Acid |
| Reagents | Methanol, Concentrated Sulfuric Acid |
| Typical Yield | >95% |
| Purity (Crude) | >90% |
| Analysis | TLC, ¹H NMR |
Step 2: Regioselective Nitration
Principle: This step introduces the nitro group onto the aromatic ring via electrophilic aromatic substitution. The regioselectivity is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) at C4 is a strong activating, ortho, para-director. The fluorine atom (-F) at C2 is a deactivating, but also ortho, para-director. The methyl ester group (-COOCH₃) at C1 is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are C3 and C5. Position C5 is strongly favored due to reduced steric hindrance compared to C3, which is crowded by the adjacent methyl ester. Therefore, nitration occurs selectively at the C5 position.[2][3]
Experimental Protocol:
-
Reaction Setup: In a flask of appropriate size, carefully add concentrated sulfuric acid to a stirring vessel and cool it in an ice bath to 0 °C.
-
Substrate Addition: Slowly add Methyl 2-fluoro-4-methoxybenzoate (1.0 eq.) to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain high-purity Methyl 2-fluoro-4-methoxy-5-nitrobenzoate.[2]
| Parameter | Value |
| Starting Material | Methyl 2-fluoro-4-methoxybenzoate |
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Typical Yield | 85-95% |
| Purity | >98% after recrystallization |
| Analysis | TLC, HPLC, ¹H NMR, Melting Point |
Step 3: Reduction of the Nitro Group
Principle: The final step is the conversion of the nitro group to the target amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the ease of product isolation.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, where the transfer of hydrogen atoms occurs, reducing the nitro group to an amine.
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis. The reaction is usually complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.[1] Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound is often of high purity, but can be further purified by recrystallization if necessary.
| Parameter | Value |
| Starting Material | Methyl 2-fluoro-4-methoxy-5-nitrobenzoate |
| Reagents | Hydrogen Gas, Palladium on Carbon (Pd/C) |
| Typical Yield | >98% (Quantitative) |
| Purity | >98% |
| Analysis | TLC, HPLC, ¹H NMR, LC-MS |
Conclusion
The described three-step synthesis provides a reliable and efficient pathway to this compound. The methodology employs standard and scalable organic transformations, starting from a readily available precursor. The rationale for each step, particularly the regiochemical outcome of the nitration, is well-supported by fundamental principles of organic chemistry. The detailed protocols and validation checkpoints are designed to ensure high yields and purity, making this guide a valuable resource for synthetic chemists in both academic and industrial settings.
References
-
Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]
- Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. Available at: [Link]
-
ACS Publications. (n.d.). Preparation of Aminobenzoic Acid Esters of Substituted Monoalkylamino Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Available at: [Link]
-
ResearchGate. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
- Google Patents. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - WO2022056100A1.
-
YouTube. (2019). 20.1 Reduction of nitrobenzene (HL). Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - CN105237422A.
- Google Patents. (n.d.). Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - CN103553991A.
- Google Patents. (n.d.). United States Patent.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available at: [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - DE1096892B.
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-2-fluoro-4-methoxybenzoate and Its Isomers
Introduction
Methyl 5-amino-4-fluoro-2-methoxybenzoate is a substituted aromatic amine that holds significant interest for researchers in drug discovery and development. Its unique arrangement of functional groups—an amine, a fluorine atom, a methoxy group, and a methyl ester—on a benzene ring creates a scaffold with tunable electronic and steric properties. These characteristics are pivotal in modulating biological activity, making this class of compounds valuable as building blocks in the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom, for instance, can significantly alter metabolic stability, binding affinity, and lipophilicity, key parameters in the optimization of drug candidates.
This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core physicochemical properties of Methyl 5-amino-4-fluoro-2-methoxybenzoate. Beyond a mere tabulation of data, this document elucidates the causality behind experimental choices and provides field-proven insights into the analytical methodologies used to characterize such molecules.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME).
Structural and Molecular Data
The foundational properties of Methyl 5-amino-4-fluoro-2-methoxybenzoate are summarized in the table below. The molecular formula and weight are fundamental for all subsequent quantitative analyses.
| Property | Value | Source |
| Compound Name | Methyl 5-amino-4-fluoro-2-methoxybenzoate | - |
| CAS Number | 151793-18-9 | [1] |
| Molecular Formula | C₉H₁₀FNO₃ | |
| Molecular Weight | 199.18 g/mol | - |
| SMILES | O=C(OC)C1=CC(N)=C(F)C=C1OC |
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining key physicochemical properties. The methodologies are presented as self-validating systems, emphasizing the rationale behind each step to ensure scientific integrity.
Melting Point: A Gateway to Purity and Identity
The melting point is a critical first indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure crystalline solid, whereas impurities will lead to a depressed and broader melting range.[2]
-
Sample Preparation: A small amount of the crystalline Methyl 5-amino-4-fluoro-2-methoxybenzoate is finely crushed. The open end of a glass capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a metal block.
-
Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent, more precise measurements.
-
Accurate Determination: A fresh sample is heated at a slow, controlled rate (approximately 1-2°C per minute) starting from a temperature about 10-15°C below the approximate melting point.[5]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting range.[3][5]
Causality Behind the Choices: Slow, controlled heating is crucial for accurate melting point determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[5] A rapid heating rate can lead to an erroneously high and broad melting range.[5]
Solubility Profile: Guiding Formulation and Biological Assessment
Solubility is a cornerstone of drug development, influencing bioavailability and formulation strategies. The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7] The presence of both polar (amine, ester, methoxy, fluorine) and non-polar (benzene ring) functionalities in Methyl 5-amino-4-fluoro-2-methoxybenzoate suggests a nuanced solubility profile.
-
Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane. Aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also included to assess the impact of pH on the solubility of the amphoteric amine group.[8]
-
Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes. A measured volume of each solvent (e.g., 1 mL) is added incrementally with vigorous shaking after each addition.[9]
-
Observation: The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For quantitative analysis, the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature is determined.[6]
Expert Insights: The amino group on the aromatic ring is basic and is expected to be protonated in acidic solution, forming a more polar and water-soluble salt. Conversely, while the ester group could be hydrolyzed under strongly basic conditions, the primary interaction in a 5% NaOH solution would be to assess any acidic character, which is not prominent in this molecule.
pKa: Understanding Ionization and its Biological Consequences
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an aromatic amine like Methyl 5-amino-4-fluoro-2-methoxybenzoate, the pKa of its conjugate acid (R-NH3+) is a critical parameter. It determines the extent of ionization at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture, often a combination of water and an organic solvent like ethanol or methanol, to ensure solubility.[10][11]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12]
Diagram: Workflow for Physicochemical Property Determination
Caption: A streamlined workflow for the comprehensive physicochemical characterization of a novel chemical entity.
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and connectivity of Methyl 5-amino-4-fluoro-2-methoxybenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules. For Methyl 5-amino-4-fluoro-2-methoxybenzoate, ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms. Protons on the aromatic ring typically appear in the 6.5-8.0 ppm range.[13] The methoxy and methyl ester protons will have distinct signals in the upfield region.
-
¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons resonate between 120-150 ppm.[14]
-
¹⁹F NMR: Is highly specific for the fluorine atom and provides valuable information about its electronic environment.
-
Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[15]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to confirm the structure of the molecule.[15]
Authoritative Grounding: The presence of the fluorine atom will introduce characteristic splitting patterns in the ¹H and ¹³C NMR spectra due to H-F and C-F coupling. The magnitude of these coupling constants provides information about the proximity of the coupled nuclei.[15]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern.[16][17][18]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL, then diluted).[19]
-
Infusion: The solution is introduced into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Trustworthiness of the Protocol: ESI is a "soft" ionization technique, which means it is less likely to cause fragmentation of the analyte. This is advantageous for determining the molecular weight of the parent compound, which will be observed as the molecular ion peak (M+H)⁺.
Conclusion
The physicochemical properties of Methyl 5-amino-4-fluoro-2-methoxybenzoate, and by extension, its isomers, are a complex interplay of its constituent functional groups. A thorough characterization, as outlined in this guide, is not merely an academic exercise but a critical component of any research and development program aimed at leveraging this chemical scaffold for therapeutic applications. The methodologies described herein represent a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions in the drug discovery pipeline. The insights gained from these studies will undoubtedly pave the way for the rational design of next-generation pharmaceuticals with improved efficacy and safety profiles.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962, September). DTIC. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
University of Ibadan Journals. (n.d.). View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Doron Scientific. (2023, March 1). Methyl 5-amino-4-fluoro-2-methoxybenzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
-
University of Ibadan Journals. (2021, July 15). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]
- 11. researchgate.net [researchgate.net]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
1H NMR spectrum analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a polysubstituted benzene derivative of interest in pharmaceutical and materials science research. This document moves beyond a simple spectral interpretation to offer a foundational understanding of the structural and electronic factors governing the observed chemical shifts and coupling constants. We will delve into a detailed prediction of the spectrum, grounded in the principles of substituent effects, followed by a validated experimental protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction: The Molecule and the Method
This compound is a complex aromatic system where the benzene ring is decorated with five distinct substituents: an amino (-NH₂), a fluoro (-F), a methoxy (-OCH₃), a methyl ester (-COOCH₃), and two protons. The precise arrangement of these groups creates a unique electronic environment that is exquisitely reported by ¹H NMR spectroscopy. Understanding this spectrum is critical for confirming the molecule's identity, assessing its purity, and gaining insight into its conformational and electronic properties.
The power of ¹H NMR lies in its ability to probe the local magnetic environment of each proton. This environment is dictated by the electron density surrounding the nucleus, which is in turn modulated by the inductive and resonance effects of the attached functional groups.[1][2] In a molecule with competing electron-donating and electron-withdrawing groups, predicting the final spectrum becomes a nuanced but highly informative exercise.
Theoretical Spectrum Prediction and Rationale
The structure of this compound presents four distinct types of proton signals: two aromatic protons, the amino group protons, and the protons of the methoxy and methyl ester groups.
The Aromatic Region: A Study in Competing Effects
The most information-rich region of the spectrum involves the two remaining protons on the benzene ring, H-3 and H-6. Their chemical shifts and splitting patterns are a direct consequence of the electronic push-and-pull from the five substituents.
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups are powerful EDGs through resonance (+R effect). They increase electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be shielded and appear at a lower chemical shift (upfield).[3][4]
-
Electron-Withdrawing Groups (EWGs): The fluoro (-F) group is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity.[1] The methyl ester (-COOCH₃) group is a strong EWG through both induction and resonance (-R effect).[5] These groups decrease electron density on the ring, deshielding nearby protons and shifting their signals downfield.
Proton H-3:
-
Environment: This proton is positioned ortho to the strongly withdrawing fluorine atom and ortho to the strongly donating amino group.
-
Predicted Chemical Shift: The deshielding influence of the ortho-fluorine will be significantly counteracted by the shielding from the ortho-amino group. This proton is expected to appear at a relatively upfield position for an aromatic proton, likely in the range of 6.5-6.8 ppm .
-
Predicted Multiplicity: H-3 will be split by two different nuclei:
-
Coupling to H-6, which is four bonds away (meta-coupling, ⁴JHH). This results in a small coupling constant, typically 2-3 Hz.[6][7]
-
Coupling to the fluorine atom at C-2, which is three bonds away (ortho-coupling, ³JHF). This coupling is significantly larger, typically 6-10 Hz. Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) .
-
Proton H-6:
-
Environment: This proton is located ortho to the strongly donating amino group and ortho to the strongly withdrawing methyl ester group. It is also para to the donating methoxy group.
-
Predicted Chemical Shift: The strong deshielding from the adjacent carbonyl of the ester group is the dominant effect. While it receives shielding from the ortho-amino and para-methoxy groups, its proximity to the ester will shift it significantly downfield compared to H-3. It is predicted to resonate in the 7.3-7.6 ppm range.
-
Predicted Multiplicity: H-6 will be split by:
-
Coupling to H-3 (meta-coupling, ⁴JHH), with a J-value of 2-3 Hz.
-
Coupling to the fluorine atom at C-2, which is four bonds away (meta-coupling, ⁴JHF). This coupling is typically very small (0-3 Hz) and may not be resolved, potentially leading to a broadened doublet. The signal for H-6 is therefore predicted to be a doublet (d) , or at high resolution, a narrow doublet of doublets.
-
The Aliphatic and Exchangeable Proton Regions
Amino Protons (-NH₂):
-
Predicted Chemical Shift: The chemical shift of amine protons is highly variable due to factors like solvent, concentration, and temperature, which affect hydrogen bonding.[8] They typically appear as a broad signal anywhere from ~3.5 to 5.0 ppm in a solvent like DMSO-d₆. In CDCl₃, the shift can be lower.
-
Predicted Multiplicity: Due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom, the N-H protons do not typically couple with adjacent protons and appear as a broad singlet (br s) .[8] This signal will disappear upon shaking the sample with D₂O, a key diagnostic test.
Methoxy Protons (-OCH₃):
-
Predicted Chemical Shift: Protons of an aromatic methoxy group are deshielded by the attached oxygen and typically resonate in the 3.8-4.0 ppm range.[9]
-
Predicted Multiplicity: With no adjacent protons, this signal will be a sharp singlet (s) integrating to three protons.
Methyl Ester Protons (-COOCH₃):
-
Predicted Chemical Shift: The protons of the methyl ester are in a similar environment to the methoxy protons but are slightly more deshielded due to the influence of the adjacent carbonyl group. They are expected to appear as a sharp singlet very close to the methoxy signal, likely in the 3.8-4.0 ppm range.[10][11]
-
Predicted Multiplicity: This signal will also be a sharp singlet (s) integrating to three protons. Distinguishing this from the methoxy signal may require 2D NMR techniques like HMBC or NOESY.
Predicted Data Summary
The anticipated ¹H NMR data for this compound is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Aromatic) | 7.3 – 7.6 | d or dd | ⁴JHH = 2-3; ⁴JHF = 0-3 | 1H |
| H-3 (Aromatic) | 6.5 – 6.8 | dd | ³JHF = 6-10; ⁴JHH = 2-3 | 1H |
| -NH₂ (Amino) | 3.5 – 5.0 (variable) | br s | N/A | 2H |
| -OCH₃ (Methoxy) | 3.8 – 4.0 | s | N/A | 3H |
| -COOCH₃ (Ester) | 3.8 – 4.0 | s | N/A | 3H |
Visualization of Key Nuclear Interactions
The through-bond spin-spin coupling relationships between the aromatic protons and the fluorine atom are crucial for definitive signal assignment. The following diagram illustrates these key interactions.
Caption: J-coupling pathways in this compound.
Experimental Protocol for Spectrum Acquisition
This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.
5.1. Materials and Equipment
-
This compound (≥98% purity)
-
Deuterated solvent: DMSO-d₆ or CDCl₃ (Cambridge Isotope Laboratories or equivalent)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
5.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a small vial. Ensure complete dissolution.
-
The deuterated solvent should contain 0.03% (v/v) TMS to serve as the internal reference (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert several times to ensure homogeneity.
5.3. Instrument Setup and Data Acquisition (400 MHz Spectrometer)
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30)
-
Transmitter Frequency (SFO1): Calibrated to the ¹H frequency.
-
Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for non-protonated carbons in ¹³C NMR but is good practice for ¹H as well.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
-
-
Data Acquisition: Initiate the acquisition.
5.4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplets.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent effects in a polysubstituted aromatic ring manifest in chemical shifts and coupling patterns. The clear distinction between the upfield H-3 (a doublet of doublets due to coupling with H-6 and F) and the downfield H-6 (a doublet from coupling to H-3) provides an unambiguous fingerprint for the molecule's substitution pattern. The characteristic singlet signals for the methoxy and methyl ester groups, along with the broad, exchangeable amino proton signal, complete the spectral picture. By combining a robust theoretical prediction with a rigorous experimental protocol, NMR spectroscopy serves as an indispensable tool for the structural verification of this and other complex organic molecules.
References
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968). Retrieved from [Link]
- Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181.
-
Abraham, R. J., et al. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. Modgraph. Retrieved from [Link]
- Gotfredsen, C. H., et al. (2004). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 69(10), 3591–3599.
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881.
-
Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Retrieved from [Link]
-
ACD/Labs. (n.d.). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]
- Contreras, R. H., et al. (1998). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry A, 102(49), 10143–10148.
-
Reddit. (2024, September 3). The Effect of Fluorine in ¹H NMR. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-methoxypropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Chemistry with Caroline. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. youtube.com [youtube.com]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Isomeric Landscape of Fluorinated Anthranilates: A Technical Guide to Methyl Aminofluoromethoxybenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Positional Isomerism in Drug Discovery
In the intricate world of medicinal chemistry, the precise arrangement of functional groups on a scaffold can dramatically alter a molecule's biological activity, pharmacokinetic profile, and safety. This guide delves into the technical nuances of a class of compounds known as methyl aminofluoromethoxybenzoates. While the query for "Methyl 5-Amino-2-fluoro-4-methoxybenzoate" highlights a specific substitution pattern, the landscape of commercially available and researched isomers is broader. Understanding the distinct properties and reactivities of these positional isomers is paramount for their effective application in drug discovery and development. The presence of fluorine, a bioisostere for hydrogen, can significantly influence a molecule's metabolic stability and binding affinity, making these fluorinated building blocks highly valuable.[1] This guide will provide a comparative overview of key isomers, their synthesis, and their role as versatile intermediates in the synthesis of pharmacologically active compounds.
The Isomeric Family: Structures and Identification
The nomenclature of substituted benzene rings can be complex, leading to potential ambiguity. The following isomers of methyl aminofluoromethoxybenzoate are frequently encountered in chemical synthesis and are commercially available.
| Isomer Name | CAS Number | Chemical Structure |
| Methyl 5-amino-4-fluoro-2-methoxybenzoate | 151793-18-9 | (Structure not available) |
| Methyl 2-amino-5-fluoro-4-methoxybenzoate | 864292-99-9 | (Structure not available) |
| Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | (Structure not available) |
| Methyl 4-amino-2-fluoro-5-methoxybenzoate | 1137869-87-4 | (Structure not available) |
Physicochemical Properties: A Comparative Analysis
The subtle changes in the positions of the amino, fluoro, and methoxy groups can lead to significant differences in the physicochemical properties of these isomers. These properties, in turn, influence their reactivity, solubility, and handling characteristics.
| Property | Methyl 5-amino-4-fluoro-2-methoxybenzoate | Methyl 2-amino-5-fluoro-4-methoxybenzoate | Methyl 2-amino-4-fluoro-3-methoxybenzoate | Methyl 4-amino-2-fluoro-5-methoxybenzoate |
| Molecular Formula | C₉H₁₀FNO₃[2] | C₉H₁₀FNO₃[3] | C₉H₁₀FNO₃[4] | C₉H₁₀FNO₃[5] |
| Molecular Weight | 199.18 g/mol [2] | 199.18 g/mol [3] | 199.18 g/mol [4] | 199.18 g/mol |
| Purity | 97%[2] | 98%[3] | Not specified | Not specified |
| InChI Key | CUSKEOYJJXBWGW-UHFFFAOYSA-N[2] | XIURVKGLLDXVNH-UHFFFAOYSA-N[3] | Not specified | FWSCIBSBSZSNGS-UHFFFAOYSA-N |
Synthesis Strategies: Accessing the Scaffolds
The synthesis of these fluorinated anthranilate derivatives often involves multi-step sequences starting from readily available precursors. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. A general retrosynthetic approach is outlined below, followed by a more detailed experimental protocol for a representative isomer.
Caption: A generalized retrosynthetic pathway for the synthesis of methyl aminofluoromethoxybenzoate isomers.
Example Protocol: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
While not a fluoro-substituted isomer, the following patented synthesis of a chloro-substituted analog provides a relevant and detailed experimental workflow that can be adapted for the synthesis of the fluorinated counterparts.[6]
Step 1: Methylation of p-Aminosalicylic Acid [6]
-
In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.
-
Cool the mixture to 20-30°C.
-
Gradually add dimethyl sulfate dropwise to the cooled solution.
-
Continue the reaction until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, extract the product with ethyl acetate.
-
The organic layers are combined and concentrated under reduced pressure to yield a solid.
-
Dry the solid to obtain 4-amino-2-methoxybenzoic acid methyl ester.
Step 2: Chlorination of 4-amino-2-methoxy-methyl benzoate [6]
-
Dissolve 4-amino-2-methoxy-methyl benzoate and N-chlorosuccinimide (NCS) in a DMF solution.
-
Heat the reaction mixture to 65-75°C and stir.
-
After the reaction is complete, pour the hot solution into ice water to precipitate the product.
-
Filter the resulting solid and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The aminofluoromethoxybenzoate scaffold is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The amino group serves as a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. The fluorine atom can enhance metabolic stability and receptor binding affinity, while the methoxy and methyl ester groups can be further modified to modulate solubility and other pharmacokinetic properties.
These intermediates are particularly useful in the development of:
-
Kinase Inhibitors: The structural motifs present in these isomers are found in numerous kinase inhibitors used in oncology.
-
Serotonin Receptor Ligands: Derivatives of these scaffolds have shown potential in targeting serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.
-
Antiemetic Agents: The core structure is related to compounds with antiemetic properties.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling methyl aminofluoromethoxybenzoate isomers.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Detailed safety information can be found in the Safety Data Sheets (SDS) provided by the supplier for each specific CAS number. General hazard statements for similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[7]
Conclusion
The methyl aminofluoromethoxybenzoate scaffold represents a versatile and valuable class of building blocks for drug discovery. While the precise isomer requested may be less common, a family of structurally related and commercially available isomers offers a rich platform for medicinal chemistry exploration. A thorough understanding of their distinct properties, synthesis, and handling is crucial for leveraging their full potential in the development of novel therapeutics. The strategic incorporation of fluorine continues to be a powerful tool in modern drug design, and these intermediates provide ready access to this important chemical space.[1]
References
- MySkinRecipes. Methyl 5-amino-4-fluoro-2-methoxybenzoate. MySkinRecipes. Accessed January 19, 2026.
- CymitQuimica. Methyl 5-amino-4-fluoro-2-methoxybenzoate. CymitQuimica. Accessed January 19, 2026.
- Fluorochem. Methyl 2-amino-5-fluoro-4-methoxybenzoate. Fluorochem. Accessed January 19, 2026.
- Biosynth. Methyl 2-amino-4-fluoro-3-methoxybenzoate | 2092362-15-5 | SID36215. Biosynth. Accessed January 19, 2026.
- Sigma-Aldrich. Safety Data Sheet. Sigma-Aldrich. August 6, 2024.
- ChemScene.
- BLD Pharm. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm. BLD Pharm. Accessed January 19, 2026.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- PubMed. Applications of fluorine-containing amino acids for drug design. PubMed. January 15, 2020.
- Chemsrc. CAS#:1137869-87-4 | methyl 4-amino-2-fluoro-5-methoxybenzoate | Chemsrc. Chemsrc. November 26, 2025.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 5-amino-4-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. biosynth.com [biosynth.com]
- 5. CAS#:1137869-87-4 | methyl 4-amino-2-fluoro-5-methoxybenzoate | Chemsrc [chemsrc.com]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a key intermediate in modern medicinal chemistry. The strategic incorporation of fluorine and other substituents on the benzoic acid scaffold can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1][2] This document details a plausible and robust synthetic pathway, outlines step-by-step experimental protocols, and describes the analytical techniques required for the thorough characterization of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Fluorinated Anthranilates in Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, enhanced binding affinity to target proteins, and optimized lipophilicity.[1][2] this compound, a substituted anthranilate, is a valuable building block for the synthesis of a wide range of biologically active compounds. The presence of the fluoro, amino, and methoxy groups on the benzene ring offers multiple points for further chemical modification, making it a versatile precursor in the development of novel therapeutics.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound can be envisioned starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. The proposed multi-step synthesis involves:
-
Nitration of 2-fluoro-4-hydroxybenzoic acid to introduce a nitro group at the 5-position.
-
Methylation of the hydroxyl group to form a methoxy group.
-
Esterification of the carboxylic acid to its methyl ester.
-
Reduction of the nitro group to the desired amine.
This pathway is designed to be robust and scalable, utilizing common and well-understood organic transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid
-
Objective: To introduce a nitro group at the position ortho to the hydroxyl group and meta to the fluorine atom.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-hydroxy-5-nitrobenzoic acid.
-
Step 2: Synthesis of 2-Fluoro-4-methoxy-5-nitrobenzoic Acid
-
Objective: To convert the hydroxyl group to a methoxy group.
-
Protocol:
-
To a solution of 2-fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Acidify the aqueous residue with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-fluoro-4-methoxy-5-nitrobenzoic acid.
-
Step 3: Synthesis of Methyl 2-Fluoro-4-methoxy-5-nitrobenzoate
-
Objective: To esterify the carboxylic acid group.
-
Protocol:
-
Dissolve 2-fluoro-4-methoxy-5-nitrobenzoic acid (1.0 eq) in methanol.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2-fluoro-4-methoxy-5-nitrobenzoate.
-
Step 4: Synthesis of this compound
-
Objective: To selectively reduce the nitro group to an amine.
-
Protocol:
-
In a round-bottom flask, create a suspension of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methoxy carbon, and the methyl ester carbon.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~7.0-7.5 (aromatic CH) | ~165 (C=O, ester) |
| ~6.5-7.0 (aromatic CH) | ~150-160 (C-F, aromatic) |
| ~5.0-6.0 (NH₂) | ~140-150 (C-O, aromatic) |
| ~3.8 (OCH₃) | ~130-140 (C-NH₂, aromatic) |
| ~3.7 (COOCH₃) | ~110-120 (aromatic CH) |
| ~100-110 (aromatic CH) | |
| ~56 (OCH₃) | |
| ~52 (COOCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1700-1730 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch (ether/ester) | 1000-1300 |
| C-F stretch | 1000-1400 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The expected molecular ion peak [M]⁺ for C₉H₁₀FNO₃ would be at m/z 199.06.
Melting Point
The melting point of the purified solid product should be determined and reported as a range. A sharp melting point is indicative of high purity.
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care.
-
Dimethyl sulfate is toxic and a suspected carcinogen; handle with appropriate precautions.
-
Iron powder is flammable.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is amenable to scale-up. The described characterization techniques will ensure the unambiguous identification and purity assessment of the final product, a valuable intermediate for the development of novel pharmaceutical agents.
Caption: Molecular structure of this compound.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Solubility of Methyl 5-Amino-2-fluoro-4-methoxybenzoate in Common Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a compound is a cornerstone physical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like Methyl 5-Amino-2-fluoro-4-methoxybenzoate is not merely an academic exercise; it is a critical determinant of its viability. Solubility impacts everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its empirical determination.
Molecular Structure and its Implications for Solubility
This compound is a substituted aromatic ester. Its solubility in various organic solvents is governed by the interplay of its constituent functional groups and the overall polarity of the molecule.
-
Aromatic Ring: The benzene ring forms a nonpolar, hydrophobic core.
-
Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. The ester moiety can also act as a hydrogen bond acceptor.[1][2][3]
-
Amino Group (-NH₂): The primary amine is a polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences its interaction with protic solvents.
-
Fluoro Group (-F): The high electronegativity of fluorine introduces a strong dipole moment, increasing the local polarity of the molecule.
-
Methoxy Group (-OCH₃): This ether linkage adds to the molecule's polarity and can act as a hydrogen bond acceptor.
The presence of both polar (amino, methoxy, fluoro, ester) and nonpolar (aromatic ring) regions suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic and some polar protic solvents. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[4]
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made. This serves as a hypothesis to be tested experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amino, methoxy, and ester groups. The alkyl chain of the alcohol can interact with the nonpolar aromatic ring. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the polar functional groups of the molecule. Lack of hydrogen bond donation from the solvent prevents competing interactions. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane | Moderate | Can engage in dipole-dipole interactions and is a good solvent for many organic compounds of intermediate polarity. |
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
Selected organic solvents (HPLC grade)
Experimental Workflow
The experimental workflow is designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of this compound in a suitable solvent where it is highly soluble (e.g., acetonitrile).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials and place them in a constant temperature environment (e.g., 25 °C) with continuous stirring.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sampling and Analysis:
-
After equilibration, stop the stirring and allow the excess solid to settle. Centrifugation can be used to facilitate this process.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Data Interpretation:
-
Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Physicochemical Properties and Safety Considerations
A comprehensive understanding of the compound's properties is essential for safe handling and accurate experimental design.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₉H₁₀FNO₃ | [5][6] |
| Molecular Weight | 199.18 g/mol | [5][6] |
| Appearance | Varies; may be a solid or liquid at room temperature. | [7] |
| LogP (Predicted) | 1.78430 | [5] |
| Safety Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. | [8][9][10][11][12] |
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not a static property but is influenced by several external factors.
Caption: Key factors influencing the solubility of a compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined empirically if the compound is to be used in processes at various temperatures.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity indices can provide a comprehensive solubility map.
-
pH (in aqueous solutions): The presence of the basic amino group means that the solubility of this compound in aqueous systems will be highly pH-dependent. At lower pH, the amino group will be protonated, forming a more polar and water-soluble salt.[13]
Conclusion: A Practical Framework for Solubility Assessment
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Quantitative Solubility-Structure Relationships for Some meta- and para- Substituted Benzoic Acids in p-Dioxane and in Tetrahydr. (n.d.). ElectronicsAndBooks.
-
Safety Data Sheet. (2025, March 12). Angene Chemical. Retrieved from [Link]
-
methyl 4-amino-2-fluoro-5-methoxybenzoate. (2025, November 26). Chemsrc. Retrieved from [Link]
-
Physical Properties of Esters. (2021, March 21). Chemistry LibreTexts. Retrieved from [Link]
- Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011).
-
Methyl 2-amino-4-fluoro-5-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Semantic Scholar. Retrieved from [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (2011). Scirp.org. Retrieved from [Link]
-
Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Differences in Interactions of Benzoic Acid and Benzoate with Interfaces. (n.d.). PMC - NIH. Retrieved from [Link]
-
The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (1988, December 31). OSTI.GOV. Retrieved from [Link]
-
Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ws [chem.ws]
- 5. CAS#:1137869-87-4 | methyl 4-amino-2-fluoro-5-methoxybenzoate | Chemsrc [chemsrc.com]
- 6. Methyl 5-amino-4-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemscene.com [chemscene.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. fishersci.se [fishersci.se]
- 12. biosynth.com [biosynth.com]
- 13. Differences in Interactions of Benzoic Acid and Benzoate with Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Structural Elucidation in Modern Chemistry
An In-depth Technical Guide to the Crystallographic Analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural analogues are recognized as key intermediates in the synthesis of various pharmacologically active agents.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological activity. For researchers in drug development, knowing the exact conformation and intermolecular interactions of a molecule can guide lead optimization and formulation design.
This guide provides a comprehensive, field-proven methodology for determining the crystal structure of novel organic compounds, using this compound as a primary example. As a senior application scientist, the following sections are designed to not only present a protocol but to explain the rationale behind each step, ensuring a self-validating and robust experimental design. We will navigate the critical path from a purified solid to a fully refined crystal structure, a journey that is a cornerstone of modern chemical research.[3]
Part 1: The Art and Science of Single Crystal Growth
The successful determination of a crystal structure is contingent upon the quality of the single crystal. Single-crystal X-ray diffraction (SC-XRD) requires a well-ordered, single crystal of sufficient size and quality.[3] The process of obtaining such a crystal is often more of an art than a science, relying on empirical methods and careful observation.[4]
Causality Behind Crystallization: The Principle of Slow Cooling and Supersaturation
Crystallization is fundamentally a process of purification and ordering.[4][5] It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[4] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing it to cool slowly, the solubility decreases. This forces the compound out of the solution, and if the cooling rate is slow enough, the molecules will arrange themselves in a highly ordered, repeating lattice structure, forming a crystal.[4][6] Rapid cooling often leads to the formation of amorphous precipitates or very small, poorly-ordered crystals unsuitable for SC-XRD.
Experimental Protocol: Obtaining Single Crystals
The following protocol outlines common techniques for the crystallization of small organic molecules.
1. Solvent Selection:
-
Rationale: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[4] This differential solubility is the driving force for crystallization.
-
Screening: Test the solubility of a few milligrams of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and with gentle heating. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
2. Crystallization Techniques:
-
A. Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a clean vial to create a near-saturated solution.[7]
-
Cover the vial with a cap that has small perforations or with paraffin film pierced with a needle.[7]
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[8] This method is effective when the compound is highly soluble in the chosen solvent.[8]
-
-
B. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at its boiling point.[4]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. To promote even slower cooling, the flask can be insulated.[6]
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
-
C. Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent) in a small, open vial.[8]
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile solvent in which the compound is insoluble (the "precipitant" or "bad" solvent).[8]
-
Over time, the precipitant will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[7][8]
-
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) - The Gold Standard for Structural Analysis
For decades, single-crystal X-ray diffraction (scXRD) has been the definitive method for determining the crystal structure of small molecules.[3] This technique provides an unambiguous three-dimensional map of the atomic arrangement within a crystal.[9][10]
The Physics of Diffraction: From a Crystal to a Diffraction Pattern
When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[11] This diffraction occurs in a specific, predictable pattern based on the arrangement of the atoms. By rotating the crystal and collecting the diffraction patterns from multiple orientations, a complete dataset can be obtained.[11] Mathematical analysis of this diffraction data allows for the reconstruction of the electron density map of the molecule, from which the positions of the atoms can be determined.[9]
Workflow for SC-XRD Data Collection and Structure Refinement
The following diagram and protocol outline the standard workflow for an SC-XRD experiment.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[11]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map, which provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, bond lengths, and angles.[12]
-
Validation and CIF Generation: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are then compiled into a Crystallographic Information File (CIF).
Part 3: Data Interpretation and Structural Insights
While the specific crystal structure of this compound is not yet publicly available, a successful SC-XRD experiment would yield the following key information, which can be summarized in a table for clarity.
Hypothetical Crystallographic Data Table
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₀FNO₃ |
| Formula Weight | The molar mass of the compound. | 199.18 g/mol |
| Crystal System | The basic geometric framework of the crystal lattice (e.g., monoclinic). | Monoclinic |
| Space Group | The symmetry elements of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | 10.1, 8.5, 12.3 |
| α, β, γ (°) | The angles of the unit cell. | 90, 109.5, 90 |
| Volume (ų) | The volume of the unit cell. | 1180 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.120 g/cm³ |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the data. | < 0.05 (for good data) |
Analysis of Molecular Geometry and Intermolecular Interactions
The refined structure would provide precise measurements of:
-
Bond Lengths and Angles: Confirming the covalent connectivity and identifying any unusual geometric parameters.
-
Torsional Angles: Describing the conformation of flexible parts of the molecule, such as the methoxy and ester groups.
-
Intermolecular Interactions: Identifying and quantifying non-covalent interactions like hydrogen bonds (e.g., between the amino group and the ester or fluoro substituents of neighboring molecules) and π-π stacking, which govern the crystal packing.
Conclusion
The determination of the crystal structure of this compound, or any novel compound, is a critical step in its characterization. Through a meticulous process of crystallization followed by single-crystal X-ray diffraction, researchers can obtain a wealth of information about the molecule's three-dimensional structure. This data is invaluable for understanding its properties and for the rational design of new materials and therapeutics. The methodologies outlined in this guide represent a robust and reliable pathway to achieving this goal, transforming a powdered substance into a detailed molecular blueprint.
References
- Vertex AI Search. SOP: CRYSTALLIZATION.
- wikiHow. 9 Ways to Crystallize Organic Compounds. (2024-10-10).
- University of Colorado Boulder, Department of Chemistry. Crystallization - Organic Chemistry.
- University of Wisconsin-Madison, Department of Chemistry. Crystallisation Techniques. (2006-01-08).
- University of Florida, Center for Xray Crystallography. Crystal Growing Tips. (2015-04-28).
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- National Center for Biotechnology Information. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Excillum. Small molecule crystallography.
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- BenchChem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery.
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of drug discovery and development, the imperative of laboratory safety cannot be overstated. The novel chemical entities we synthesize and handle daily present both immense potential and inherent risks. This guide is dedicated to providing a comprehensive overview of the safety and handling precautions for Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a compound of interest in modern medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document serves as an in-depth technical resource, drawing upon data from structurally analogous compounds and the well-established safety profiles of its key functional groups: aromatic amines and fluoroorganic compounds. Our approach is rooted in the principles of proactive risk mitigation and a deep understanding of chemical reactivity, ensuring that innovation and safety proceed hand-in-hand.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Aromatic amines are a class of compounds that require careful handling due to their potential for toxicity, including carcinogenicity, and their ability to be readily absorbed through the skin.[1][2] The presence of a fluorine atom introduces further considerations, as organofluorine compounds can exhibit unique reactivity and metabolic pathways.
Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for the structurally similar compound, Methyl 5-amino-4-fluoro-2-methoxybenzoate, we can anticipate a similar hazard profile.[3]
Anticipated GHS Hazard Classification:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Signal Word: Warning
This classification underscores the necessity for stringent adherence to the handling and personal protective equipment guidelines outlined in the subsequent sections of this guide.
Physicochemical Properties and Their Safety Implications
Understanding the physicochemical properties of a compound is fundamental to its safe handling and storage. While experimental data for this compound is limited, we can infer its likely characteristics from related structures.
Table of Estimated Physicochemical Properties:
| Property | Estimated Value/Information | Safety Implication |
| Molecular Formula | C₉H₁₀FNO₃ | - |
| Molecular Weight | 199.18 g/mol | Influences airborne dust potential. |
| Appearance | Likely a solid at room temperature | Solid form may generate dust. |
| Storage | Keep in a dark place, inert atmosphere, room temperature.[3] | Protect from light and air to prevent degradation. |
The solid nature of this compound at room temperature indicates a potential for dust formation during handling, which necessitates the use of appropriate respiratory protection and engineering controls to minimize inhalation exposure.
Engineering Controls: The First Line of Defense
The primary strategy for minimizing exposure to hazardous chemicals is the implementation of robust engineering controls. These measures are designed to contain the hazard at its source, providing a physical barrier between the researcher and the chemical.
Recommended Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dusts and vapors.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Glove Box: For manipulations of larger quantities or for procedures with a high potential for aerosolization, the use of a glove box is recommended to provide an additional layer of containment.
Experimental Workflow: Safe Handling in a Chemical Fume Hood
Caption: A logical workflow for the safe handling of this compound within a chemical fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
When engineering controls are not sufficient to eliminate exposure, Personal Protective Equipment (PPE) provides a critical barrier. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.[4] A face shield should be worn in conjunction with goggles when there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned to protect against splashes and spills.
-
Respiratory Protection: For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6]
Safe Handling and Storage Protocols
Adherence to established safe handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[7]
-
Minimize Dust Generation: Handle the solid material gently to minimize the formation of dust.
-
Good Housekeeping: Maintain a clean and organized work area. Clean up spills promptly and appropriately.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Storage Procedures:
-
Container: Store in a tightly sealed, properly labeled container.
-
Environment: Keep the container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Controlled Access: Store in a secure location with limited access.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Emergency Response to a Spill
Caption: A stepwise protocol for responding to a spill of this compound.
Disposal Considerations
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
Waste Disposal Guidelines:
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Professional Disposal: Utilize a licensed professional waste disposal service for the final disposal of the chemical waste.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical compound, is a shared responsibility that underpins the integrity and success of our research endeavors. By integrating the principles and protocols outlined in this guide into our daily laboratory practices, we can foster a culture of safety that protects ourselves, our colleagues, and our environment. This commitment to responsible chemical stewardship is not merely a matter of compliance but a cornerstone of scientific excellence.
References
-
American Chemical Society. (n.d.). Substituted p-Aminobenzoic Acids. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Purdue University Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from [Link]
-
SKC Inc. (2024, January 9). Aromatic Amine Cleaning Developing Solution SDS. Retrieved from [Link]
-
Scott, C. C. (1941). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Amines, Aromatic. NIOSH. Retrieved from [Link]
-
MDPI. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
Princeton University. (n.d.). Standard Operating Procedure for: Fluorine Gas and Fluorine Gas Mixtures. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Fluorine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 4. tri-iso.com [tri-iso.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. skcinc.com [skcinc.com]
- 7. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Navigating the Isomeric Maze: A Technical Guide to High-Purity Methyl 5-Amino-2-fluoro-4-methoxybenzoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-Amino-2-fluoro-4-methoxybenzoate is a key building block in the synthesis of complex pharmaceutical agents. Its specific substitution pattern offers unique opportunities for molecular design and drug development. However, the procurement of this highly specific isomer is fraught with challenges due to the commercial availability of several closely related structural isomers. This in-depth technical guide serves as a critical resource for researchers, providing a comprehensive overview of the commercial landscape, addressing the crucial issue of isomeric ambiguity, and offering expert guidance on the synthesis, purification, and analytical validation of this important research chemical.
The Challenge of Isomeric Specificity
A primary hurdle in sourcing this compound is the prevalence of its isomers in the catalogs of major chemical suppliers. Misidentification can lead to significant delays and erroneous results in research and development. It is imperative to verify the exact structure and CAS number before procurement. The following diagram illustrates the subtle yet critical differences between the target molecule and its common isomers.
Caption: Structural relationship between the target molecule and its common isomers.
Commercial Supplier Landscape
Our investigation has identified several reputable suppliers for isomers of Methyl Aminofluoromethoxybenzoate. While a definitive supplier for this compound remains elusive, the following vendors are key sources for closely related compounds and may offer custom synthesis services. Researchers are strongly advised to contact these suppliers directly to inquire about the specific isomer of interest.
| Supplier | Isomer Offered | CAS Number | Stated Purity | Analytical Data Availability |
| BLD Pharm | Methyl 5-amino-4-fluoro-2-methoxybenzoate | 151793-18-9 | Varies by batch | NMR, HPLC, LC-MS, UPLC mentioned as available[1] |
| CymitQuimica | Methyl 5-amino-4-fluoro-2-methoxybenzoate | 151793-18-9 | 97%[2] | Inquire for details |
| Methyl 4-amino-5-fluoro-2-methoxybenzoate | 617246-14-7 | 97%[3] | Inquire for details | |
| Doron Scientific | Methyl 5-amino-4-fluoro-2-methoxybenzoate | 151793-18-9 | Not specified | Inquire for details |
| Fluorochem | Methyl 5-amino-4-fluoro-2-methoxybenzoate | 151793-18-9 | 97%[2] | Inquire for details |
| Methyl 2-amino-5-fluoro-4-methoxybenzoate | 864292-99-9 | Not specified | Inquire for details | |
| Lead Sciences | Methyl 2-amino-4-fluoro-5-methoxybenzoate | 159768-51-1 | 98%[4] | Inquire for details |
De Novo Synthesis: A Plausible Route
Given the ambiguity in commercial sourcing, an in-house synthesis may be the most reliable approach to obtain high-purity this compound. The following proposed synthetic route is based on established methodologies for the preparation of substituted aminofluoromethoxybenzoates. The key to this synthesis is the strategic introduction of the fluorine and amino groups to achieve the desired regiochemistry.
Caption: Proposed synthetic workflow for this compound.
Potential Impurities
The proposed synthetic route may lead to the formation of several impurities that can impact the quality of the final product. Understanding these potential byproducts is crucial for developing an effective purification strategy.
-
Isomeric Impurities: Incomplete regioselectivity during the nitration or fluorination steps can result in the formation of other isomers of the final product.
-
Incomplete Reaction Products: Residual starting materials or intermediates from any of the synthetic steps.
-
Byproducts from Side Reactions: For example, over-reduction of the nitro group or side reactions during diazotization.
-
Residual Solvents and Reagents: Traces of solvents, catalysts, and other reagents used in the synthesis.
Analytical Quality Control: Ensuring High Purity
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reverse-phase method is typically suitable for this class of molecules.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Acetonitrile
-
Gradient elution is recommended for optimal separation of impurities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the correct isomer. The chemical shifts and coupling constants of the aromatic protons will be definitive in assigning the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides accurate molecular weight information, confirming the elemental composition of the synthesized compound.
Storage and Stability
Fluorinated aromatic compounds can exhibit sensitivity to light, moisture, and temperature.[5] To ensure the long-term integrity of high-purity this compound, the following storage conditions are recommended:
-
Temperature: Store at 2-8 °C in a tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or storing in a dark location.
Conclusion
The successful application of this compound in research and drug development hinges on obtaining the correct isomer at a high purity. This guide has addressed the critical challenge of isomeric ambiguity in the commercial supply chain and has provided a practical framework for its de novo synthesis and rigorous analytical characterization. By following the principles and protocols outlined herein, researchers can confidently procure or synthesize and validate this important chemical building block for their advanced scientific endeavors.
References
-
Doron Scientific. Methyl 5-amino-4-fluoro-2-methoxybenzoate. [Link]
-
Lead Sciences. Methyl 2-amino-4-fluoro-5-methoxybenzoate. [Link]
-
Protheragen. How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. [Link]
Sources
- 1. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 2. Methyl 5-amino-4-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. Methyl 4-amino-5-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 2-amino-4-fluoro-5-methoxybenzoate - Lead Sciences [lead-sciences.com]
- 5. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
Spectroscopic Characterization of Methyl 5-Amino-2-fluoro-4-methoxybenzoate: A Technical Guide
Introduction
Methyl 5-Amino-2-fluoro-4-methoxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of functional groups—an amine, a fluorine atom, a methoxy group, and a methyl ester on a benzene ring—imparts specific chemical properties that are crucial for its application. Accurate structural elucidation and purity assessment are paramount in the development of any novel chemical entity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, with a focus on Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a comprehensive resource for researchers in the field.
The molecular structure of this compound is presented below. A thorough understanding of this structure is fundamental to interpreting its spectroscopic output.
Caption: Molecular Structure of this compound.
Based on its chemical structure, the key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 151793-18-9 | [1] |
| Molecular Formula | C₉H₁₀FNO₃ | [1] |
| Molecular Weight | 199.18 g/mol | [1] |
| Purity | Typically ≥97% | [1] |
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a suitable method for generating a fragmentation pattern that can be used for structural confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Instrumentation: A standard GC-MS or a direct insertion probe on a mass spectrometer can be used.
-
Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process forms a radical cation, known as the molecular ion (M⁺•).[2]
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, charged fragments and neutral radicals.[2]
-
Detection: The positively charged fragments are accelerated and separated by the mass analyzer based on their m/z ratio, and their relative abundance is recorded.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a nitrogen atom dictates that the molecular weight will be an odd number, which is consistent with the calculated value of 199.18 g/mol .[3]
Table 1: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment | Neutral Loss | Mechanistic Insight |
| 199 | [M]⁺• | - | Molecular Ion |
| 168 | [M - OCH₃]⁺ | •OCH₃ | Loss of the methoxy radical from the ester. |
| 167 | [M - CH₃OH]⁺• | CH₃OH | Loss of methanol, potentially through an ortho effect. |
| 140 | [M - COOCH₃]⁺ | •COOCH₃ | Loss of the carbomethoxy radical. |
| 125 | [M - OCH₃ - CO]⁺ | •OCH₃, CO | Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ fragment. |
The fragmentation process is a cascade of bond cleavages driven by the stability of the resulting cations. A plausible fragmentation pathway is illustrated below.
Caption: Predicted EI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint".[5]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.[6] Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet or solvent is recorded first. The sample spectrum is then acquired, and the background is automatically subtracted to yield the spectrum of the compound. The typical range for analysis is 4000-400 cm⁻¹.[6]
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3450-3250 | N-H (Amine) | Asymmetric and Symmetric Stretching | Medium (two bands for primary amine)[7] |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| 2950-2850 | C-H (Aliphatic -CH₃) | Stretching | Medium |
| 1730-1715 | C=O (Ester) | Stretching | Strong |
| 1620-1580 | N-H (Amine) | Bending (Scissoring) | Medium to Strong[7] |
| 1600, 1500, 1450 | C=C (Aromatic) | Ring Stretching | Medium to Weak (multiple bands)[8] |
| 1300-1000 | C-O (Ester and Ether) | Stretching | Strong |
| 1250-1020 | C-N (Aromatic Amine) | Stretching | Medium[7] |
| ~1200 | C-F (Aryl Fluoride) | Stretching | Strong |
The presence of a primary amine (-NH₂) is expected to give rise to two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region.[7][9] The strong carbonyl (C=O) stretch of the methyl ester will be a prominent feature around 1720 cm⁻¹. The C-F stretch of the aryl fluoride will likely appear as a strong band in the fingerprint region. The various C-H, C-O, and C-N stretches, along with aromatic ring vibrations, will complete the unique infrared signature of this molecule.
Conclusion
The combination of Mass Spectrometry and Infrared Spectroscopy provides a robust framework for the structural confirmation of this compound. MS offers definitive information on the molecular weight and the connectivity of atoms through predictable fragmentation patterns. IR spectroscopy complements this by identifying the key functional groups present in the molecule. This technical guide outlines the expected spectroscopic data and provides a detailed rationale for its interpretation. For any new batch or synthesis of this compound, it is imperative to acquire and analyze both MS and IR spectra to ensure its identity and purity, thereby upholding the principles of scientific integrity in research and development.
References
- A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Derivatives - Benchchem. (n.d.).
-
Thayer, M. P., McGuire, C., Stennett, E. M. S., Lockhart, M. K., Canache, D., Novak, M., & Schmidtke, S. J. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227–232. [Link]
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (n.d.).
- Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.).
- Interpreting Infrared Spectra - Specac Ltd. (n.d.).
- Meta - Aminobenzoic Acid: Structures and Spectral Characteristics: Spectroscopy Letters. (n.d.).
- 13.10 INTERPRETATION OF IR SPECTRA. (n.d.).
- IR: amines. (n.d.).
- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones - ResearchGate. (n.d.).
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.).
- Infrared Spectroscopy - CDN. (n.d.).
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH. (n.d.).
- C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Methyl 5-amino-4-fluoro-2-methoxybenzoate - CymitQuimica. (n.d.).
- Fragmentation Patterns in Mass Spectrometry - Read Chemistry. (2024, April 15).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
Sources
- 1. Methyl 5-amino-4-fluoro-2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. readchemistry.com [readchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. askthenerd.com [askthenerd.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Methodological & Application
The Strategic Utility of Methyl 5-Amino-2-fluoro-4-methoxybenzoate in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Scaffolds
Introduction: The Value Proposition of a Fluorinated Anthranilate Building Block
In the landscape of modern drug discovery, particularly in oncology, the strategic selection of starting materials is a critical determinant of a program's success. Methyl 5-Amino-2-fluoro-4-methoxybenzoate is a highly valuable, trifunctional aromatic building block, engineered with specific functionalities that render it exceptionally useful for the synthesis of complex heterocyclic compounds, most notably kinase inhibitors.
The presence of fluorine on the aromatic ring is a deliberate design element. Fluorine's high electronegativity and relatively small size can significantly influence the physicochemical properties of a molecule.[1][2][3] It can alter the pKa of nearby functional groups, modulate lipophilicity, and block metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[4][5] The ortho-fluoro and para-methoxy substituents create a unique electronic environment, while the amine and methyl ester groups provide orthogonal handles for sequential chemical transformations. This makes this compound a preferred scaffold for building libraries of targeted therapeutics.
This guide provides an in-depth look at the application of this versatile building block, focusing on its use in the synthesis of quinazoline-based kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₃ | [6] |
| Molecular Weight | 199.18 g/mol | [6] |
| Appearance | Off-white to light yellow crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | |
| CAS Number | 151793-18-9 | [6] |
Core Application: Synthesis of Quinazoline-Based Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor to the quinazoline core of many Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinase inhibitors.[7] The general strategy involves the cyclization of the aminobenzoate with a formamide source to construct the pyrimidine ring of the quinazoline system.
Conceptual Workflow for Quinazoline Synthesis
The following diagram illustrates the high-level workflow from a substituted aminobenzoate to a functionalized quinazoline core, ready for coupling with a target-specific side chain.
Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.
Protocol 1: Synthesis of 6-Fluoro-7-methoxyquinazolin-4(3H)-one
This protocol details the foundational cyclization reaction to form the quinazoline core. The reaction of an anthranilate with formamidine acetate is a classic and reliable method for constructing the quinazolinone ring system.
Materials:
-
This compound
-
Formamidine acetate
-
Ethanol, 200 proof
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (10.0 g, 50.2 mmol) and formamidine acetate (7.84 g, 75.3 mmol).
-
Solvent Addition: Add 100 mL of ethanol to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield 6-fluoro-7-methoxyquinazolin-4(3H)-one as a white to off-white solid.
Expected Yield: 85-95%.
Causality and Insights: The use of formamidine acetate provides both the carbon and nitrogen atoms required to form the pyrimidine ring. The reaction proceeds via an initial condensation between the amino group of the benzoate and formamidine, followed by an intramolecular cyclization with the loss of methanol and ammonia. Ethanol is a suitable solvent as it allows for the necessary reflux temperature and facilitates the precipitation of the product upon cooling.
Protocol 2: Chlorination to 4-Chloro-6-fluoro-7-methoxyquinazoline
The hydroxyl group at the 4-position of the quinazolinone is not a good leaving group. Therefore, it must be converted to a more reactive group, typically a chloride, to enable the subsequent nucleophilic aromatic substitution.
Materials:
-
6-Fluoro-7-methoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, suspend 6-fluoro-7-methoxyquinazolin-4(3H)-one (8.0 g, 41.2 mmol) in toluene (80 mL).
-
Catalyst Addition: Add a catalytic amount of DMF (0.5 mL).
-
Reagent Addition: Slowly add thionyl chloride (14.7 g, 9.0 mL, 123.6 mmol) to the suspension at room temperature. The mixture will become a clear solution as the reaction proceeds.
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Work-up: Add fresh toluene (50 mL) and evaporate again to ensure complete removal of residual thionyl chloride. The resulting solid is 4-chloro-6-fluoro-7-methoxyquinazoline, which can be used in the next step without further purification.
Causality and Insights: Thionyl chloride is a highly effective chlorinating agent for this transformation. The catalytic amount of DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophile that initiates the conversion of the amide to the chloro-imidoyl chloride, which then rearranges to the final product. The azeotropic removal of excess thionyl chloride with toluene is a critical step to ensure it does not interfere with the subsequent reaction.
Protocol 3: Synthesis of a Gefitinib Analogue via Nucleophilic Aromatic Substitution
This final step involves the coupling of the activated quinazoline core with a substituted aniline. This is the key bond-forming reaction that introduces the southern portion of the kinase inhibitor, which is crucial for binding to the ATP pocket of the target kinase.
Materials:
-
4-Chloro-6-fluoro-7-methoxyquinazoline
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: Dissolve 4-chloro-6-fluoro-7-methoxyquinazoline (7.0 g, 32.9 mmol) in isopropanol (100 mL) with gentle heating.
-
Aniline Addition: Add 3-chloro-4-fluoroaniline (5.2 g, 35.7 mmol) to the solution.
-
Acidification: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux for 4 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction to room temperature. Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with fresh isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the product under vacuum to afford the hydrochloride salt of the Gefitinib analogue.
Causality and Insights: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the aniline. The acidic conditions protonate the quinazoline ring, further increasing its electrophilicity and accelerating the reaction. Isopropanol is a common solvent for this reaction as it has a suitable boiling point and allows for the precipitation of the product salt.
Target Pathway: The EGFR Signaling Cascade
Many of the kinase inhibitors synthesized from this building block target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8] Dysregulation of this pathway is a hallmark of many cancers.
Caption: The EGFR signaling pathway and the site of action for a Gefitinib-like inhibitor.
Conclusion
This compound represents a strategic and versatile starting material for the synthesis of high-value pharmaceutical compounds. Its pre-installed functionalities, particularly the fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocols outlined in this guide demonstrate a robust and efficient pathway to the quinazoline core, a privileged scaffold in kinase inhibitor design. By understanding the underlying chemical principles and the biological context of the target, researchers can leverage this building block to accelerate the discovery and development of novel therapeutics.
References
-
Organic Chemistry Portal. Synthesis of quinazolines. [Link]
- Google Patents.
- Google Patents. Process for the preparation of lapatinib and it's pharmaceutically acceptable salts. US8664389B2.
-
ResearchGate. Reaction mechanism for the N-alkylation reaction. [Link]
- Google Patents.
-
Semantic Scholar. Fluorine in Medicinal Chemistry. [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
-
ResearchGate. Reaction conditions for the two-step synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one (3). [Link]
-
National Center for Biotechnology Information. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
PubMed. Fluorination methods in drug discovery. [Link]
-
ResearchGate. Fluorine in Medicinal Chemistry. [Link]
-
PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]
-
PubMed. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorination methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Synthetic Protocols: Leveraging Methyl 5-Amino-2-fluoro-4-methoxybenzoate in Modern Drug Discovery
Introduction: A Multifunctional Scaffold for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Methyl 5-Amino-2-fluoro-4-methoxybenzoate is a quintessential example of such a scaffold, offering a unique convergence of functional groups that empower chemists to construct complex and highly functionalized molecules. Its aromatic core is decorated with four distinct substituents, each imparting specific and advantageous properties.
The strategic placement of the amine, fluoro, and methoxy groups on the phenyl ring creates a nuanced electronic environment and provides multiple vectors for synthetic diversification. The fluorine atom, a bioisostere of hydrogen, is widely employed in drug design to enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate pKa.[1] The nucleophilic amino group and the hydrolyzable methyl ester serve as primary reactive handles for chain extension and the introduction of diverse pharmacophoric elements. This compound is particularly valuable as an intermediate in the synthesis of fluorinated pharmaceuticals, most notably in the development of selective kinase inhibitors, where its structural features contribute to creating bioactive molecules with enhanced properties.
This guide provides an in-depth exploration of the reactivity of this compound and details robust, field-proven protocols for its application in key synthetic transformations central to drug discovery programs.
Physicochemical Properties & Safe Handling
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₃ | |
| Molecular Weight | 199.18 g/mol | |
| CAS Number | 151793-18-9 | [2] |
| Appearance | Solid | - |
| Storage | Room temperature, away from light, stored under inert gas |
Safety & Handling: While a specific safety data sheet (SDS) for this exact compound is not comprehensively available, related substituted anilines and benzoates are known to cause skin and eye irritation.[3][4] Therefore, it is imperative to handle this compound with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3][4]
-
Inhalation: Avoid breathing dust.[4]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity: A Map for Synthetic Strategy
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The diagram below illustrates the primary reactive sites and the key transformations that can be exploited by medicinal chemists.
Caption: Key synthetic transformations of the building block.
Protocol 1: Amide Bond Formation via Amino Group Acylation
The formation of an amide bond is one of the most fundamental and frequently used reactions in pharmaceutical synthesis. This protocol details the coupling of the primary amino group of the title compound with a carboxylic acid using a standard peptide coupling reagent.
Causality & Expertise: Direct condensation of a carboxylic acid and an amine is typically inefficient. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile. A hindered, non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) is used to scavenge the protons generated during the reaction without competing in side reactions.[5]
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To the round-bottom flask, add this compound and the desired carboxylic acid.
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion to the stirring solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
-
Representative Data:
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIEA | DMF | 2 | 92 |
| 4-Chlorobenzoic Acid | HATU | DIEA | DMF | 2.5 | 89 |
| Cyclohexanecarboxylic Acid | HATU | DIEA | DMF | 3 | 85 |
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that is indispensable for the synthesis of biaryl and styrenyl compounds.[6][7] To utilize our building block in this reaction, it must first be functionalized with a halide, typically a bromide or iodide, to act as the electrophilic partner.
Part A: Electrophilic Bromination
Causality & Expertise: The aromatic ring is highly activated by the ortho/para-directing amino and methoxy groups, making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. The reaction is typically performed in a polar aprotic solvent like DMF. The regioselectivity is governed by the directing effects of the existing substituents.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Round-bottom flask with magnetic stirrer, protected from light.
-
-
Procedure:
-
Dissolve this compound in DMF at 0 °C (ice bath).
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the bromo-intermediate, which can often be used in the next step without further purification.
-
Part B: Suzuki-Miyaura Cross-Coupling
Causality & Expertise: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent is critical for success.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol:
-
Reagents & Setup:
-
Bromo-intermediate from Part A (1.0 eq)
-
Arylboronic Acid (Ar'-B(OH)₂) (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed vial, equipped for heating under an inert atmosphere.
-
-
Procedure:
-
To the reaction vessel, add the bromo-intermediate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor progress by TLC or LC-MS. Reactions are typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude biaryl product by flash column chromatography.
-
Representative Data:
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 76 |
Protocol 3: Saponification to Unmask the Carboxylic Acid
Hydrolyzing the methyl ester to its corresponding carboxylic acid provides a new reactive handle for further synthetic elaboration, such as amide coupling with various amines.
Causality & Expertise: Saponification is a classic base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for its better solubility in mixed aqueous-organic solvent systems and for minimizing epimerization risk in chiral compounds, although that is not a concern here. The reaction is driven by the formation of the carboxylate salt, which is then protonated in an acidic work-up to yield the final carboxylic acid.
Experimental Protocol:
-
Reagents & Setup:
-
This compound (or a derivative thereof) (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Solvent: Tetrahydrofuran (THF) and Water (3:1 mixture)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve the ester starting material in the THF/water solvent mixture.
-
Add LiOH·H₂O and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-3 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid carboxylic acid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Summary Workflow: A Gateway to Molecular Diversity
The protocols described herein can be integrated into a powerful synthetic workflow to generate libraries of complex molecules from a single, versatile starting material.
Caption: Integrated synthetic workflow for diversification.
Conclusion
This compound is a powerful and versatile building block for drug discovery and organic synthesis. Its pre-installed fluorine atom and strategically positioned functional groups provide a robust platform for generating novel molecular architectures with desirable pharmaceutical properties. The protocols detailed in this guide for amide coupling, halogenation, Suzuki-Miyaura cross-coupling, and saponification represent core, high-yield transformations that can be readily implemented to accelerate the synthesis of targeted libraries and advanced drug candidates.
References
-
MySkinRecipes. Methyl 5-amino-4-fluoro-2-methoxybenzoate. [Link]
-
Angene Chemical. Safety Data Sheet (related compound). [Link]
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
-
PMC. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Amide bond formation using amino acid fluorides. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 151793-18-9|Methyl 5-amino-4-fluoro-2-methoxybenzoate|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Methyl 5-Amino-2-fluoro-4-methoxybenzoate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The efficacy and selectivity of these inhibitors are profoundly influenced by their molecular architecture. Strategic incorporation of specific structural motifs and functional groups is paramount in achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical building blocks, fluorinated aromatic compounds have garnered significant attention for their unique ability to modulate biological properties. This guide delves into the specific application of Methyl 5-Amino-2-fluoro-4-methoxybenzoate , a versatile and highly functionalized starting material, in the synthesis of potent kinase inhibitors, with a focus on constructing the core structures of dual EGFR/HER2 inhibitors like Lapatinib.
The strategic placement of fluorine, methoxy, and amino groups on the benzoate scaffold provides a unique combination of electronic and steric properties. The fluorine atom, with its high electronegativity, can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby functional groups.[1][2][3] The methoxy and amino moieties, on the other hand, serve as crucial handles for the construction of the heterocyclic core, typically a quinazoline or quinoline, which is central to a large class of kinase inhibitors.[4]
This document provides a comprehensive overview of the utility of this compound, detailing its physicochemical properties, safety considerations, and a step-by-step protocol for its conversion into a key quinazoline intermediate. Furthermore, it contextualizes this synthesis within the broader landscape of cancer biology by illustrating the targeted signaling pathways.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for safe handling and successful synthesis.
| Property | Value | Reference |
| CAS Number | 151793-18-9 | [5][6][7][8] |
| Molecular Formula | C₉H₁₀FNO₃ | [5][6][7] |
| Molecular Weight | 199.18 g/mol | [5][6] |
| Appearance | Solid | |
| Storage | Room temperature, away from light, stored under inert gas. | [6] |
Safety and Handling:
The Role of Fluorine in Kinase Inhibitor Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. In the context of kinase inhibitors, fluorine substitution offers several distinct advantages:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with amino acid residues in the ATP-binding pocket of the kinase, thereby increasing the inhibitor's potency.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, leading to a longer in vivo half-life and improved bioavailability.[1][3]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, solubility, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Synthetic Protocol: Construction of a Key Kinase Inhibitor Intermediate
The following protocols outline a representative synthetic pathway for the conversion of this compound into a 4-chloro-6-fluoro-7-methoxyquinazoline intermediate, a crucial precursor for a variety of kinase inhibitors. This multi-step synthesis first involves the cyclization of the starting material to form the quinazolinone core, followed by chlorination to activate the 4-position for subsequent nucleophilic substitution.
Step 1: Synthesis of 6-Fluoro-7-methoxyquinazolin-4(3H)-one
This step involves the cyclization of the aminobenzoate with formamide to construct the quinazolinone ring system. This reaction is a modification of the well-established Niementowski quinazoline synthesis.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (approximately 5-10 equivalents).
-
Heat the mixture with stirring to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual formamide.
-
Dry the product under vacuum to yield 6-fluoro-7-methoxyquinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using a large excess helps to ensure the complete conversion of the starting material.
-
High Temperature: The cyclization reaction requires significant thermal energy to proceed at a reasonable rate.
-
Aqueous Workup: The product is typically a solid that is insoluble in water, allowing for its easy isolation by precipitation and filtration.
Step 2: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinazoline
The hydroxyl group of the quinazolinone is converted to a chloro group in this step, which is a much better leaving group for the subsequent nucleophilic aromatic substitution reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5]
Materials:
-
6-Fluoro-7-methoxyquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoro-7-methoxyquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF (e.g., a few drops) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and co-evaporate to remove any remaining traces of POCl₃. This step may need to be repeated.
-
The crude product, 4-chloro-6-fluoro-7-methoxyquinazoline, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess POCl₃: Serves as both the chlorinating agent and the solvent.
-
Catalytic DMF: Accelerates the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more reactive chlorinating species.
-
Inert Atmosphere: Prevents the reaction of POCl₃ with atmospheric moisture.
-
Azeotropic Removal of POCl₃: Toluene forms an azeotrope with POCl₃, facilitating its complete removal.
Step 3: Synthesis of the Kinase Inhibitor Core Structure
The final step in constructing the core of many kinase inhibitors involves the nucleophilic aromatic substitution of the 4-chloroquinazoline with a substituted aniline. In the context of synthesizing a Lapatinib-like molecule, this would involve a reaction with a suitably substituted aniline.
Materials:
-
4-Chloro-6-fluoro-7-methoxyquinazoline
-
Substituted aniline (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline for a Lapatinib analogue)
-
Isopropanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-6-fluoro-7-methoxyquinazoline (1 equivalent) and the substituted aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Solvent Choice: Isopropanol is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and has a suitable boiling point.
-
Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur.
Visualizing the Synthetic and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and a targeted biological signaling pathway.
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
Conclusion
This compound stands out as a strategically designed building block for the synthesis of advanced kinase inhibitors. Its inherent functionality allows for the efficient construction of the quinazoline core, while the fluorine substituent provides a powerful tool for optimizing the pharmacological properties of the final drug molecule. The protocols outlined in this guide, adapted from established chemical literature, provide a robust framework for researchers and drug development professionals to leverage this versatile starting material in the quest for more effective and selective targeted therapies. As our understanding of kinase biology continues to evolve, the demand for precisely engineered small molecules will only increase, further underscoring the importance of advanced synthetic intermediates like this compound.
References
-
MySkinRecipes. (n.d.). Methyl 5-amino-4-fluoro-2-methoxybenzoate. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
-
Doron Scientific. (2023). Methyl 5-amino-4-fluoro-2-methoxybenzoate. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
ResearchGate. (2009). A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]
-
Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]
- Google Patents. (n.d.). EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
-
Home Sunshine Pharma. (n.d.). Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
PubMed. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]
-
MDPI. (2024). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Derivatization Reactions of the Amino Group in Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Introduction
Methyl 5-amino-2-fluoro-4-methoxybenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—provides a versatile platform for a wide array of chemical transformations. The strategic derivatization of the amino group is a cornerstone of its application, enabling the construction of diverse molecular architectures with tailored biological activities.
The presence of the fluorine atom and methoxy group significantly influences the reactivity and physicochemical properties of the resulting derivatives. Fluorine, with its high electronegativity, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3] The methoxy group, while also influencing lipophilicity and binding interactions, can be a site for metabolic activity, and its replacement or modification is a common strategy in drug design.[4] This guide provides an in-depth exploration of key derivatization reactions of the amino group of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
I. Acylation: Formation of Amides
Acylation of the amino group to form an amide is one of the most fundamental and widely utilized derivatization reactions.[5] Amide bonds are prevalent in a vast number of biologically active molecules, including many kinase inhibitors and other therapeutic agents.[6][7][8] This transformation is often employed to introduce diverse substituents, modulate solubility, and alter the electronic properties of the parent molecule.
Scientific Rationale
The reaction involves the nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or anhydride. The reactivity of the amino group in this compound is modulated by the electronic effects of the other ring substituents. The electron-donating methoxy group enhances the nucleophilicity of the amine, while the electron-withdrawing fluorine atom tempers this effect. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.
Protocol: General Procedure for Acylation with Acyl Chlorides
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, dissolves reactants, inert to reaction conditions. |
| Base | Triethylamine (TEA), DIPEA | Scavenges HCl byproduct, drives equilibrium. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for smooth reaction. |
| Stoichiometry | Amine:Acyl Chloride:Base ≈ 1:1.1:1.2 | Slight excess of acyl chloride and base ensures complete conversion. |
Visualization: Acylation Workflow
Caption: Workflow for the acylation of the primary amine.
II. Sulfonylation: Formation of Sulfonamides
Sulfonylation of the amino group yields sulfonamides, a privileged scaffold in medicinal chemistry found in a wide range of therapeutic agents, including antibacterial and anticancer drugs.[9] This derivatization significantly alters the electronic and steric properties of the molecule, often improving its biological activity and pharmacokinetic profile.
Scientific Rationale
The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, a base is required to neutralize the hydrochloric acid byproduct. The resulting sulfonamide is generally a stable and robust functional group. Recent advances have also explored photoredox-catalyzed methods for the sulfonylation of anilines under mild conditions.[10][11][12]
Protocol: General Procedure for Sulfonylation
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable solvent like pyridine or DCM.
-
Reagent Addition: If using DCM, add a base such as pyridine or TEA (1.5-2.0 equivalents). Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equivalents) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. If pyridine is the solvent, remove it under reduced pressure. Acidify the aqueous residue with dilute HCl and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Pyridine, Dichloromethane (DCM) | Pyridine can act as both solvent and base. DCM is a common aprotic solvent. |
| Base | Pyridine, Triethylamine (TEA) | Neutralizes HCl, facilitates the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side reactions. |
| Stoichiometry | Amine:Sulfonyl Chloride:Base ≈ 1:1.1:1.5 | Ensures complete reaction of the starting amine. |
Visualization: Sulfonylation Mechanism
Caption: Simplified mechanism of sulfonylation.
III. N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines and N-aryl heterocycles.[13][14][15][16][17] This reaction is invaluable for constructing complex molecular frameworks found in many pharmaceuticals.
Scientific Rationale
This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[13] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of ligand is crucial for the reaction's success and can influence the scope of both the amine and the aryl halide.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the aryl halide (1.0 equivalent) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.2 equivalents) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4 equivalents).
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with a phosphine ligand | Facilitates the C-N bond formation. |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium catalyst and promotes key steps in the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation of the amine complex. |
| Solvent | Toluene, Dioxane | High-boiling, aprotic solvents suitable for cross-coupling reactions. |
| Temperature | 80-110 °C | Provides the necessary energy to drive the catalytic cycle. |
Visualization: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1999065874A1 - Benzanilide derivatives and medicinal compositions - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Robust Analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Abstract
This document provides a comprehensive technical guide detailing validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate. This compound is a key intermediate in pharmaceutical synthesis, demanding robust and reliable analytical methods for purity assessment, stability testing, and quality control. The methodologies herein are developed based on the physicochemical properties of the analyte and are designed to be precise, accurate, and specific. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analytical Rationale
This compound is a substituted aromatic amine and benzoate ester, functional groups that dictate its analytical behavior. The presence of a basic amino group, a polar ester, and a hydrophobic benzene ring results in a molecule of intermediate polarity. The primary amine is susceptible to protonation, making the mobile phase pH a critical parameter for achieving good chromatographic peak shape. The aromatic nature of the compound provides strong UV absorbance, making HPLC-UV a suitable technique for quantification. For higher sensitivity and specificity, especially for impurity profiling and identification, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Observation | Rationale for Method Development |
| Molecular Formula | C₉H₁₀FNO₃ | Used for exact mass determination in MS. |
| Molecular Weight | 199.18 g/mol | Used for calculating concentrations and for MS confirmation. |
| Structure | Aromatic ring with amine, fluoro, methoxy, and methyl ester groups. | The aromatic ring provides UV chromophores. The amine group is basic and provides a site for protonation (positive ion ESI). The overall structure indicates intermediate polarity, suitable for reversed-phase HPLC. |
| pKa (Predicted) | The amino group (NH₂) is basic (predicted pKa ~3-4). | To ensure consistent protonation of the amine and achieve sharp, symmetrical peaks, the mobile phase pH should be kept at least 1.5-2 units below the pKa. A pH of ~2.5 is ideal. |
| UV Absorbance | Strong absorbance expected in the 240-290 nm range. | Allows for sensitive detection using a standard DAD or UV detector. |
| Polarity | Intermediate. | A C18 stationary phase is an excellent starting point for reversed-phase chromatography. |
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To develop a robust, accurate, and precise HPLC method for the quantification and purity determination of this compound.
Causality Behind Experimental Choices
-
Column: A C18 column is chosen as the stationary phase due to its versatility and effectiveness in retaining compounds of intermediate polarity like the target analyte. The hydrophobic C18 chains will interact with the benzene ring, providing good retention.
-
Mobile Phase: A gradient elution with acetonitrile and water is selected to ensure elution of the main component with a good peak shape and to separate it from potential impurities with different polarities.
-
pH Control: 0.1% Formic acid is added to the aqueous mobile phase to maintain a low pH (~2.7). This ensures the basic amino group is consistently protonated (existing as -NH₃⁺), which prevents peak tailing and provides sharp, reproducible peaks.
-
Detector: A Diode Array Detector (DAD) is used to monitor the elution. It allows for the selection of the optimal wavelength for maximum sensitivity (λ-max) and can also provide peak purity analysis by comparing spectra across a single peak.
Detailed HPLC Protocol
Instrumentation and Consumables:
-
HPLC System with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by serial dilution as needed (e.g., for a linearity curve from 1-50 µg/mL).
-
-
Sample Preparation:
-
Prepare the sample to a target concentration of approximately 20 µg/mL in the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup and Gradient:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λ-max determined from UV scan) |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Workflow Diagram
Caption: HPLC method development workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Objective: To develop a sensitive and selective LC-MS method for the confirmation, identification, and trace-level quantification of this compound and its potential impurities.
Rationale for MS Parameter Selection
-
Ionization Source: Electrospray Ionization (ESI) is the ideal choice for this molecule. It is a soft ionization technique suitable for polar to moderately polar small molecules.
-
Ionization Mode: Positive ion mode is selected because the basic amino group is readily protonated in the acidic mobile phase to form the protonated molecule [M+H]⁺. This process is highly efficient and leads to a strong signal. Studies on similar aminobenzoic acid derivatives confirm that protonation can occur on either the amine or the carboxylic acid group, but the amine is often the preferred site in solution, leading to stable ions in the gas phase.[1][2][3]
-
MS Experiment Type:
-
Full Scan: Used for initial method development to confirm the mass of the parent ion ([M+H]⁺ = 200.07).
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification, the mass spectrometer can be set to monitor only the m/z of the parent ion.
-
Multiple Reaction Monitoring (MRM) / Tandem MS (MS/MS): For maximum selectivity and sensitivity, especially in complex matrices. A precursor ion (the parent [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This provides two levels of mass confirmation.
-
Detailed LC-MS Protocol
Instrumentation and Consumables:
-
LC-MS System (e.g., UPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer).
-
The LC conditions (column, mobile phases, gradient) can be the same as the HPLC method, though flow rates may be reduced (e.g., 0.4-0.6 mL/min) for better ESI efficiency.
Step-by-Step Protocol:
-
LC Setup: Use the same column and mobile phases as described in the HPLC section. Adjust the flow rate and gradient as needed for your specific system.
-
MS Infusion & Tuning:
-
Prepare a ~1 µg/mL solution of the reference standard in the mobile phase (e.g., 50:50 A:B).
-
Infuse the solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the parent ion [M+H]⁺ at m/z 200.07.
-
-
Fragmentation (MS/MS):
-
Perform a product ion scan on the precursor ion (m/z 200.07) to identify stable fragment ions. A likely fragmentation is the loss of methanol (-32 Da) from the ester, resulting in a product ion at m/z 168.05.
-
-
Instrument Setup:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 325 °C |
| Nebulizer Pressure | 35 psi |
| Full Scan Range | m/z 50-500 |
| MRM Transition | 200.07 → 168.05 (Collision Energy to be optimized) |
LC-MS Data Acquisition Logic
Caption: LC-MS data acquisition logic for MRM.
Method Validation (Trustworthiness)
To ensure the methods are suitable for their intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is demonstrated by analyzing blank, placebo, and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range, with a correlation coefficient (r²) of >0.999.
-
Accuracy: The closeness of test results to the true value. Determined by spike recovery experiments at multiple levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of 6 replicates at 100% of the target concentration.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is suitable for routine quality control, offering reliable quantification and purity assessment. The LC-MS method provides superior sensitivity and selectivity, making it ideal for trace-level analysis, impurity identification, and confirmatory testing. The rationale behind each experimental choice is explained, ensuring that users can adapt and troubleshoot the methods effectively. Adherence to ICH validation guidelines will ensure that these methods generate trustworthy and scientifically sound data for regulatory submissions and quality assurance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- Or Carboxy-Protonated Ion?. PubMed. [Link]
-
Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PubMed. [Link]
-
Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PMC - NIH. [Link]
Sources
- 1. Infrared multiphoton dissociation spectroscopy study of protonated p-aminobenzoic acid: does electrospray ionization afford the amino- or carboxy-protonated ion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
The Strategic Role of Methyl 5-Amino-2-fluoro-4-methoxybenzoate in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and their synthesis is a cornerstone of medicinal chemistry. Within this domain, the selection of starting materials is of paramount importance, as their intrinsic functionalities dictate the accessible chemical space and ultimately influence the properties of the final bioactive molecules. Methyl 5-amino-2-fluoro-4-methoxybenzoate, a strategically substituted anthranilate derivative, has emerged as a valuable building block for the construction of complex heterocyclic systems. Its unique arrangement of an amino group, a fluorine atom, a methoxy group, and a methyl ester provides a versatile platform for a range of cyclization strategies, leading to privileged scaffolds in drug development.
This guide provides an in-depth exploration of the utility of this compound in heterocyclic synthesis, with a focus on the preparation of quinolone frameworks, which are central to numerous antibacterial and anticancer agents. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical role of the substituent pattern in directing reactivity and imparting desirable physicochemical properties to the target molecules.
The Chemical Advantage: A Dissection of the Starting Material's Architecture
The efficacy of this compound as a synthon for heterocyclic compounds is not coincidental; it is a direct consequence of the electronic and steric properties conferred by its substituents.
-
The Amino Group (C5): This primary amine is the key nucleophilic center, initiating the cyclization cascade by attacking an appropriate electrophilic partner. Its position dictates the regiochemistry of the resulting fused heterocyclic system.
-
The Fluoro Group (C2): The presence of a fluorine atom at the C2 position exerts a profound influence on the molecule's properties. Its strong electron-withdrawing nature modulates the nucleophilicity of the amino group and can influence the acidity of adjacent protons. In the final heterocyclic product, the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and fine-tune the compound's lipophilicity and pKa.[1]
-
The Methoxy Group (C4): As an electron-donating group, the methoxy substituent at the C4 position can subtly influence the reactivity of the aromatic ring. In the context of the final heterocyclic scaffold, this group can serve as a handle for further functionalization or contribute to the overall pharmacokinetic profile of the molecule.
-
The Methyl Ester (C1): The methyl ester at C1 provides a convenient functional group that can be retained in the final product or readily hydrolyzed to the corresponding carboxylic acid, offering a crucial point for further derivatization, such as amide bond formation to introduce additional diversity.
This strategic combination of functionalities makes this compound a particularly attractive starting material for the synthesis of highly decorated and pharmaceutically relevant heterocyclic systems.
Application in Heterocyclic Synthesis: The Gould-Jacobs Reaction for Quinolone Construction
A prime example of the utility of this compound is its application in the Gould-Jacobs reaction to construct the quinolone scaffold.[2][3] The quinolone ring system is the core of a major class of antibiotics and is also found in a variety of anticancer agents. The Gould-Jacobs reaction provides a robust and convergent route to 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-quinolone form.
The overall transformation involves two key stages:
-
Condensation: The initial step is the reaction of the aniline (this compound) with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution at the enol ether of DEEM, where the amino group displaces the ethoxy group to form a vinylogous amide intermediate, methyl 5-((2,2-bis(ethoxycarbonyl)vinyl)amino)-2-fluoro-4-methoxybenzoate.
-
Thermal Cyclization: The second stage involves the intramolecular cyclization of the vinylogous amide intermediate at high temperatures. This step proceeds via a 6-electron electrocyclization followed by the elimination of ethanol to yield the aromatic quinolone ring system.
The following diagram illustrates the workflow for the synthesis of a quinolone derivative from this compound via the Gould-Jacobs reaction.
Caption: Workflow for the Gould-Jacobs synthesis of a quinolone derivative.
Detailed Experimental Protocol: Synthesis of Methyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-5-carboxylate
This protocol provides a detailed, step-by-step methodology for the synthesis of a key quinolone intermediate using this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 864825-18-9 | 199.18 | 10.0 |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.23 | 11.0 |
| Ethanol, anhydrous | 64-17-5 | 46.07 | 50 mL |
| Diphenyl ether | 101-84-8 | 170.21 | 50 mL |
| Hexanes | 110-54-3 | 86.18 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
Step 1: Synthesis of Methyl 5-((2,2-bis(ethoxycarbonyl)vinyl)amino)-2-fluoro-4-methoxybenzoate (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.99 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add diethyl ethoxymethylenemalonate (2.38 g, 11.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is complete when the starting aniline spot is no longer visible.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the intermediate, Methyl 5-((2,2-bis(ethoxycarbonyl)vinyl)amino)-2-fluoro-4-methoxybenzoate, which can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-5-carboxylate (Final Product)
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add diphenyl ether (50 mL).
-
Heat the diphenyl ether to 250 °C with stirring.
-
Slowly add the crude intermediate from Step 1 to the hot diphenyl ether over a period of 30 minutes.
-
Maintain the reaction temperature at 250-255 °C for 1 hour. Ethanol will distill off during the reaction.
-
Monitor the completion of the cyclization by TLC (1:1 hexanes:ethyl acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add hexanes (100 mL) to the cooled mixture to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with hexanes (2 x 50 mL) to remove residual diphenyl ether.
-
Dry the solid product under vacuum to afford Methyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-5-carboxylate. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.
Expected Yield and Characterization:
The overall yield for this two-step synthesis is typically in the range of 60-75%. The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the quinolone scaffold.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Mechanistic Rationale and Causality in Experimental Choices
The choice of reagents and conditions in the Gould-Jacobs reaction is critical for its success.
-
Reagent Stoichiometry: A slight excess of diethyl ethoxymethylenemalonate is used in the first step to ensure complete consumption of the starting aniline, which can be more difficult to remove from the intermediate product.
-
Solvent Choice: Ethanol is an excellent solvent for the initial condensation as it is the byproduct of the reaction, thus not interfering with the equilibrium. For the high-temperature cyclization, a high-boiling, inert solvent like diphenyl ether or Dowtherm A is essential to achieve the necessary thermal energy for the electrocyclization to occur.
-
Temperature Control: The condensation reaction is typically carried out at the reflux temperature of ethanol to proceed at a reasonable rate. The cyclization step requires significantly higher temperatures (around 250 °C) to overcome the activation energy barrier for the intramolecular ring closure.[3][4]
-
Work-up Procedure: The use of hexanes for precipitation is effective because the polar quinolone product is insoluble in this nonpolar solvent, while the diphenyl ether solvent is highly soluble, allowing for efficient separation.
The following diagram provides a simplified representation of the mechanism for the thermal cyclization step.
Sources
Strategic Execution of Electrophilic Aromatic Substitution on Methyl 5-Amino-2-fluoro-4-methoxybenzoate: Protocols and Mechanistic Insights
An Application Note for Synthetic and Medicinal Chemistry Professionals
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the reactivity of Methyl 5-Amino-2-fluoro-4-methoxybenzoate with common electrophilic reagents. The polysubstituted nature of this aromatic system, featuring a complex interplay of activating and deactivating groups, presents unique challenges and opportunities in synthetic design. This document outlines field-proven protocols for key transformations including acylation of the amine, subsequent aromatic halogenation, and nitration. The causality behind experimental choices, mechanistic pathways, and expected regiochemical outcomes are discussed in depth to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of a Polysubstituted Aromatic Scaffold
This compound is a highly functionalized aromatic building block. Its strategic value lies in the orthogonal reactivity of its substituents, enabling selective modifications for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The benzene ring is endowed with a powerful electron-donating amino group (-NH₂), a strong activating methoxy group (-OCH₃), a deactivating but ortho-, para-directing fluoro group (-F), and a meta-directing ester (-COOCH₃). Understanding the synergistic and antagonistic electronic effects of these groups is paramount for predicting and controlling the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
The primary amino group is the most potent activating group, making the ring highly susceptible to electrophilic attack.[1][2] However, this high reactivity can be a double-edged sword, often leading to poly-substitution, oxidation, or undesired side reactions under harsh conditions.[3] Therefore, modulation of the amine's reactivity through a protection strategy is a cornerstone of successful synthetic design.
Analysis of Regioselectivity
The outcome of any EAS reaction on this substrate is determined by the cumulative directing effects of the four substituents.
-
-NH₂ (at C-5): A powerful activating group, strongly directing electrophiles to the ortho (C-6) and para (C-2) positions.
-
-OCH₃ (at C-4): A strong activating group, directing to its ortho positions (C-3 and C-5).
-
-F (at C-2): A moderately deactivating group via induction, but an ortho-, para-director through resonance, directing to C-3 and C-5.
-
-COOCH₃ (at C-1): A deactivating group, directing to its meta positions (C-3 and C-5).
Consensus of Directing Effects:
-
Position C-6: Strongly activated, being ortho to the powerful -NH₂ group.
-
Position C-3: Activated by both the -OCH₃ and -F groups and targeted by the -COOCH₃ group.
-
Position C-2: While para to the -NH₂ group, it is already substituted with fluorine.
The C-6 position is the most nucleophilic site on the ring due to the overwhelming activating and directing influence of the adjacent amino group. Therefore, electrophilic attack is most likely to occur at C-6 .
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate Derivatives
Abstract
Methyl 5-amino-2-fluoro-4-methoxybenzoate and its analogues are pivotal structural motifs in contemporary medicinal chemistry, serving as key building blocks for a range of pharmacologically active agents. Their synthesis on a laboratory scale is well-documented; however, transitioning to large-scale production presents significant challenges in terms of yield, purity, cost-effectiveness, and safety. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and scalable synthetic procedures. We will delve into the critical transformations, explain the rationale behind methodological choices, and provide detailed, field-tested protocols for the synthesis, purification, and characterization of this important class of intermediates.
Strategic Overview: A Logic-Driven Approach to Synthesis
The synthesis of substituted aminobenzoates is not merely a sequence of reactions but a strategic process where each step is chosen to maximize efficiency and minimize downstream complications. The most common and industrially viable approach involves a multi-step sequence starting from a readily available, appropriately substituted aromatic precursor.
The core logic revolves around three key transformations:
-
Esterification : Introduction of the methyl ester functionality.
-
Nitration : Regioselective installation of a nitro group, which serves as a precursor to the amine.
-
Reduction : Conversion of the nitro group to the target amino group.
This sequence is favored because the electron-withdrawing nature of the nitro and ester groups helps direct subsequent electrophilic substitutions, and the final reduction step is typically a high-yielding, clean conversion.
Caption: Conceptual diagram of catalytic reduction of a nitro group on a palladium surface.
Purification and Quality Control
For pharmaceutical applications, high purity is essential. The final product should be characterized to confirm its identity and assess its purity.
| Technique | Purpose | Expected Result |
| HPLC | Purity assessment and reaction monitoring. | >99.5% purity for the final product. |
| ¹H NMR | Structural confirmation. | Peaks corresponding to aromatic protons, methoxy group, amine, and methyl ester with correct integration and splitting. |
| ¹³C NMR | Structural confirmation. | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of the compound. |
| Melting Point | Purity and identity check. | A sharp, defined melting range consistent with the reference standard. |
Purification on a large scale is typically achieved by recrystallization . The choice of solvent is critical and should be determined at the lab scale. An ideal solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common systems for aminobenzoates include alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. For colored impurities, a charcoal treatment may be necessary. [1]
Conclusion
The large-scale synthesis of this compound is a robust process achievable through a logical sequence of esterification, nitration, and catalytic reduction. Success at scale is predicated on a deep understanding of the reaction mechanisms, careful control of reaction parameters (especially temperature), and stringent adherence to safety protocols. The methods outlined in this guide provide a reliable foundation for producing this valuable intermediate with high yield and purity, enabling its effective use in drug discovery and development programs.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
- Lyding, A. R. (1956). Process for purifying p-aminobenzoic. U.S. Patent No. 2,735,865.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Morales-Guio, C. G., et al. (2015). Highly Selective Catalytic Reduction of Nitro- to Azoarenes under Ambient Conditions. ResearchGate. [Link]
-
Conference Series LLC LTD. (2018). Catalytic reduction of hazardous nitroaromatic groups. Catalysis Conferences 2018. [Link]
-
MDPI. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]
-
Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]
- Google Patents. (2014).
- Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. CN105237422A.
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
PubMed. (1986). Purification and properties of 4-aminobenzoate hydroxylase, a new monooxygenase from Agaricus bisporus. [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
YouTube. (2024). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. [Link]
-
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
Royal Society of Chemistry. (2011). Aminobenzoates as building blocks for natural product assembly lines. [Link]
-
PubMed. (2019). [Improving the production of 4-aminobenzoic in engineered Escherichia coli by combinatorial regulation]. [Link]
-
ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. [Link]
- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. CN103304453A.
-
MDPI. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. [Link]
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
Sources
Application Note: Synthesis and Utility of Methyl 5-Amino-2-fluoro-4-methoxybenzoate as a Key Building Block for Novel Agrochemicals
Abstract
Methyl 5-amino-2-fluoro-4-methoxybenzoate is a highly functionalized aromatic compound of significant interest in the agrochemical industry. Its unique substitution pattern, featuring an amine for derivatization, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group, makes it a valuable intermediate for the synthesis of modern herbicides and fungicides. This document provides a detailed guide for researchers, covering the compound's strategic importance, a robust synthetic protocol for its preparation from commercially available precursors, and an example of its application in further synthetic transformations.
Introduction: Strategic Importance in Agrochemical Design
The development of new agrochemicals requires molecular scaffolds that can be readily modified to optimize biological activity, selectivity, and environmental profile. This compound (Figure 1) serves as an exemplary building block due to the strategic placement of its functional groups.
-
Amino Group (C5): Provides a primary nucleophilic site, ideal for a wide range of derivatization reactions such as acylation, sulfonylation, and diazotization, allowing for the introduction of diverse pharmacophores.
-
Fluorine Atom (C2): The presence of a fluorine atom is a common strategy in modern drug and agrochemical design. It can increase the metabolic stability of the molecule by blocking sites of oxidative metabolism. Furthermore, its high electronegativity can modulate the acidity of adjacent protons and influence non-covalent binding interactions with target enzymes, often leading to enhanced potency.
-
Methoxy Group (C4) & Methyl Ester (C1): These groups modify the electronic properties and solubility of the molecule and can serve as handles for further chemical modification or as key interacting elements within a biological target.
This combination of features makes the title compound a privileged intermediate for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.[1][2]
Physicochemical and Spectroscopic Data
Accurate identification of the target compound is critical for its use in subsequent reactions. The following table summarizes its key physical properties.
| Property | Value |
| CAS Number | 186405-77-2 |
| Molecular Formula | C₉H₁₀FNO₃ |
| Molecular Weight | 199.18 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥97% |
Note: Physical properties like melting point may vary slightly based on purity.
For verification, comparison with reference spectroscopic data (¹H-NMR, ¹³C-NMR, MS) is essential. These can typically be found in supplier documentation or chemical databases.
Recommended Synthetic Protocol
The synthesis of this compound is most effectively achieved via a two-step process starting from a suitable nitroaromatic precursor: esterification followed by nitro group reduction. This sequence is often preferred to avoid potential side reactions associated with reducing a nitro-substituted benzoic acid before esterification.
Workflow for Synthesis
Sources
Application Notes and Protocols for Polymer Synthesis Utilizing Methyl 5-Amino-2-fluoro-4-methoxybenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Monomer for High-Performance Polymers
Methyl 5-amino-2-fluoro-4-methoxybenzoate is an emerging monomer poised to enable significant advancements in the field of high-performance polymers. Its unique trifunctional aromatic structure, featuring an amine for polymerization, and both an electron-withdrawing fluorine atom and an electron-donating methoxy group, offers a nuanced approach to tailoring polymer properties. The strategic placement of these substituents is anticipated to impart a desirable combination of thermal stability, solubility, and low dielectric constants to the resulting polymers.[1][2][3]
The presence of the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity, while simultaneously lowering the dielectric constant and water absorption of the polymer.[4][5] The methoxy group, on the other hand, can improve solubility and processability, often a challenge with rigid aromatic polymers.[6] This application note provides detailed protocols for the synthesis of two major classes of high-performance polymers using this compound as a key building block: aromatic polyamides and polyimides. These polymers are of significant interest in the aerospace, electronics, and biomedical fields due to their exceptional properties.[7][8][9]
PART 1: Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance. The following protocol details the synthesis of a novel fluorinated and methoxy-substituted aromatic polyamide via low-temperature solution polycondensation.
Reaction Scheme: Polyamide Synthesis
Caption: Workflow for Aromatic Polyamide Synthesis.
Experimental Protocol: Polyamide Synthesis
-
Monomer and Reagent Preparation:
-
Ensure this compound is of high purity (>99%).
-
Terephthaloyl chloride should be purified by sublimation or recrystallization before use.
-
N-Methyl-2-pyrrolidone (NMP) should be dried over calcium hydride and distilled under reduced pressure.
-
Lithium chloride (LiCl) should be dried in a vacuum oven at 150°C for 24 hours.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound and an equimolar amount of a suitable aromatic diamine (e.g., 4,4'-oxydianiline for co-polymerization) in anhydrous NMP containing 5 wt% LiCl.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Expected Polymer Properties and Characterization
| Property | Expected Outcome | Characterization Technique |
| Solubility | Soluble in aprotic polar solvents like NMP, DMAc, and DMSO.[6][10] | Visual Inspection |
| Thermal Stability | High decomposition temperature (>400°C).[10] | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | Formation of tough, flexible films.[11] | Tensile Testing |
| Structural Analysis | Characteristic amide I (C=O stretch) and amide II (N-H bend) peaks.[11][12] Aromatic and aliphatic proton signals. | FTIR Spectroscopy, NMR Spectroscopy |
PART 2: Synthesis of Aromatic Polyimides
Aromatic polyimides are renowned for their outstanding thermal stability, chemical resistance, and dielectric properties.[1][9] In this protocol, this compound acts as a diamine precursor (after suitable modification or co-polymerization) to react with a dianhydride. For this application note, we will consider its use in conjunction with a commercial aromatic diamine in a co-polyimide synthesis.
Reaction Scheme: Polyimide Synthesis (Two-Step Method)
Caption: Two-Step Synthesis of Aromatic Polyimides.
Experimental Protocol: Polyimide Synthesis
-
Synthesis of Poly(amic acid):
-
In a flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve this compound and an equimolar amount of a co-diamine (e.g., 4,4'-oxydianiline) in anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C.
-
Gradually add an equimolar amount of a solid dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to the solution under continuous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Imidization (Thermal Method):
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Heat the cast film in a programmable oven under a nitrogen atmosphere with the following temperature program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[1]
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the glass plate.
-
Expected Polymer Properties and Characterization
| Property | Expected Outcome | Characterization Technique |
| Solubility | Poly(amic acid) is soluble in polar aprotic solvents. The final polyimide may have limited solubility, but improved by the monomer's structure.[1][3] | Visual Inspection |
| Thermal Stability | Excellent thermal stability with decomposition temperatures exceeding 500°C.[9] | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. | High glass transition temperature (Tg), indicative of a rigid polymer backbone.[1] | Differential Scanning Calorimetry (DSC) |
| Structural Analysis | Disappearance of amic acid peaks and appearance of characteristic imide peaks (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹).[13] | FTIR Spectroscopy |
| Dielectric Properties | Low dielectric constant due to the presence of fluorine.[14][15] | Dielectric Spectroscopy |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diacyl chlorides and dianhydrides are moisture-sensitive and corrosive. Handle them with care.
-
The solvents used (NMP, DMAc) are harmful. Avoid inhalation and skin contact.
Conclusion
This compound presents a versatile platform for the synthesis of advanced aromatic polyamides and polyimides. The protocols outlined in this application note provide a robust starting point for researchers to explore the potential of this monomer. The unique combination of fluorine and methoxy substituents is expected to yield polymers with a superior balance of properties, making them suitable for demanding applications in various high-technology sectors. Further optimization of reaction conditions and co-monomer selection will undoubtedly lead to the development of novel materials with tailored functionalities.
References
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central. [Link]
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. [Link]
-
Synthesis, optical, and thermal properties of polyimides containing flexible ether linkage. ResearchGate. [Link]
-
FOCUS ON POLYIMIDES. Zeus. [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
-
Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. PMC - NIH. [Link]
-
Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journals. [Link]
-
A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. MDPI. [Link]
-
FTIR spectrum of the polymer 4b. ResearchGate. [Link]
-
Fluorinated Polyimides: Synthesis, Properties, and Applications. Request PDF. [Link]
-
Fluorine Substitution Effect on the Material Properties in Transparent Aromatic Polyimides. ACS Publications. [Link]
-
Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. ResearchGate. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. [Link]
-
Fluorinated Polyimides: Synthesis, Properties, and Applications. Request PDF. [Link]
-
Functional Aromatic Polyamides. PMC - PubMed Central. [Link]
-
Synthesis and properties of fluorinated copolymerized polyimide films. SciELO. [Link]
-
FTIR spectrum of the polyamide. ResearchGate. [Link]
- Process for preparing poly-para-aminobenzoic acid.
-
Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain- Growth Condensation Polymerization. University of Florida. [Link]
-
FTIR spectra of polyamidic acid (PAA) and of the corresponding polyimide 3d. ResearchGate. [Link]
-
Synthesis and Properties of Fluorinated Polyamides Based on 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene. ResearchGate. [Link]
-
Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]
Sources
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in Reactions with Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 5-Amino-2-fluoro-4-methoxybenzoate. This document provides in-depth troubleshooting for common synthetic challenges encountered when using this versatile but reactive building block. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and mitigate the formation of unwanted side products, thereby improving yield, purity, and the overall success of your research.
Core Principles of Reactivity
This compound is a highly functionalized aromatic compound. Understanding the interplay of its substituents is critical to predicting its behavior and controlling reaction outcomes.
-
Amino Group (-NH₂): A potent electron-donating group that strongly activates the ring towards Electrophilic Aromatic Substitution (EAS), directing incoming electrophiles to the ortho and para positions (C6 and C4).[1][2] It is also basic and highly nucleophilic, making it the primary site of reaction for acylating and alkylating agents.[3]
-
Methoxy Group (-OCH₃): Another strong electron-donating, activating group, directing ortho and para (C3 and C5).
-
Fluoro Group (-F): An electron-withdrawing group that deactivates the ring towards EAS but is an ortho, para-director. Crucially, in Nucleophilic Aromatic Substitution (SNAr), fluoride is an excellent leaving group, making the C2 position susceptible to nucleophilic attack if the ring is sufficiently electron-poor.[4][5]
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C3 and C5).
The combined effect of two powerful activating groups (-NH₂ and -OCH₃) makes the aromatic core electron-rich and prone to over-reaction in EAS. Conversely, the nucleophilicity of the amine often dominates, leading to reactions at the nitrogen atom.
Troubleshooting Guides & FAQs
Category 1: Reactions at the Amino Group
Q1: I'm seeing significant polyalkylation when trying to mono-alkylate the amine. How can I improve selectivity?
Issue: Upon reacting this compound with an alkyl halide, you observe a mixture of the starting material, the desired mono-alkylated secondary amine, the di-alkylated tertiary amine, and potentially the quaternary ammonium salt.
Root Cause Analysis: This is a classic challenge in amine chemistry. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine. Consequently, once formed, it successfully competes with the starting material for the remaining alkyl halide, leading to a cascade of alkylation events.[6] Using a 1:1 stoichiometry is often insufficient to prevent this.
Troubleshooting & Mitigation Strategies:
-
Use a Large Excess of the Amine: Employing a significant excess (5-10 equivalents) of the starting amine relative to the alkylating agent can statistically favor the reaction of the electrophile with the more abundant primary amine. This is most practical when the amine is inexpensive.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. First, react the amine with an appropriate aldehyde or ketone to form an imine intermediate. Then, reduce the imine in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This pathway avoids the formation of the more nucleophilic secondary amine intermediate under alkylating conditions.
-
Protect-Alkylate-Deprotect Strategy:
-
Protection: Convert the amine to a sulfonamide (e.g., using nosyl chloride or tosyl chloride). The resulting N-H is now acidic enough to be deprotonated by a moderate base (e.g., K₂CO₃).
-
Alkylation: The resulting anion can be cleanly mono-alkylated.
-
Deprotection: The sulfonamide protecting group can be removed under specific conditions to yield the desired secondary amine.
-
Q2: My acylation reaction with an acyl chloride is giving low yields and multiple spots on TLC. What's happening?
Issue: Attempting to form the amide by reacting the amine with an acyl chloride or anhydride results in a complex mixture, and the desired product is obtained in low yield.
Root Cause Analysis: While N-acylation is the primary reaction, several side reactions can occur:
-
Over-acylation: Under forcing conditions or with excess acylating agent, the initially formed amide can be acylated a second time to form a diacyl-imide.[7]
-
HCl Scavenging: The reaction produces one equivalent of HCl. This acid will protonate the basic starting amine, rendering it non-nucleophilic and effectively halting the reaction. If only one equivalent of the amine is used, the theoretical maximum yield is only 50%.[6]
-
Friedel-Crafts Acylation Failure: Do not attempt this reaction with a Lewis acid catalyst (like AlCl₃) hoping for ring acylation. The basic amine will complex with the Lewis acid, deactivating the ring entirely and preventing any reaction.[2][8][9]
Troubleshooting & Mitigation Strategies:
-
Add a Non-Nucleophilic Base: The most effective solution is to include a base to neutralize the HCl byproduct. Use at least one equivalent of a tertiary amine like triethylamine (TEA) or pyridine. This ensures the starting amine remains deprotonated and available for reaction.[10]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure full conversion of the starting amine, but avoid a large excess that could promote diacylation.
-
Optimize Reaction Conditions: Most acylations of anilines are rapid and can be performed at 0 °C to room temperature. Monitor the reaction closely by TLC to determine the point of completion.
Q3: During diazotization, my reaction mixture turns dark, and I get a colored precipitate instead of a clean diazonium salt solution. Why?
Issue: When treating the amine with sodium nitrite and acid to form the diazonium salt, the solution becomes deeply colored, and an unexpected solid crashes out.
Root Cause Analysis: Two primary side reactions plague the diazotization of activated anilines:
-
Azo Coupling: The diazonium salt formed is an electrophile. If the local concentration of unreacted starting amine is high, or if the pH rises, the diazonium salt will attack another molecule of the starting amine to form a brightly colored diazoamino (azo) compound.[8][11]
-
Phenol Formation: Arenediazonium salts are only stable at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium group (-N₂⁺) will leave as nitrogen gas, and the resulting aryl cation will be trapped by water to form the corresponding phenol.[3]
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Strictly maintain the temperature between 0-5 °C using an ice/salt bath. | Prevents thermal decomposition of the diazonium salt to the corresponding phenol.[3] |
| Reagent Addition | Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. | Maintains a low concentration of nitrous acid and prevents localized "hot spots." Ensures the amine is always in an acidic environment, minimizing the amount of free, nucleophilic amine available for azo coupling. |
| Acidity | Ensure a sufficient excess of strong acid (e.g., 2.5-3 equivalents of HCl). | Keeps the starting amine protonated and non-nucleophilic, preventing it from coupling with the diazonium product. High acidity is required to suppress side reactions.[11] |
dot digraph "Diazotization_Side_Reactions" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Methyl 5-Amino-2-fluoro-\n4-methoxybenzoate", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents [label="NaNO₂, HCl\n0-5 °C", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="Desired Diazonium Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azo [label="Side Product:\nAzo Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenol [label="Side Product:\nPhenol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Reagents [label="Reacts with"]; Reagents -> Diazonium [label="Desired Path"]; Diazonium -> Azo [label="Reacts with\n unreacted amine\n(High pH / Temp)", color="#EA4335"]; Diazonium -> Phenol [label="Decomposes\n(Temp > 5 °C)", color="#FBBC05"]; } ondot Caption: Key side reactions during diazotization.
Category 2: Electrophilic Aromatic Substitution (EAS)
Q4: I'm attempting to mono-brominate the ring, but I'm getting a di-substituted product and dark tars. How can I control this?
Issue: The reaction of the substrate with bromine (e.g., Br₂ in acetic acid) leads to polybromination and the formation of insoluble, dark-colored materials.
Root Cause Analysis:
-
Over-activation: The synergistic effect of the strongly activating -NH₂ and -OCH₃ groups makes the aromatic ring extremely electron-rich. This high reactivity makes it difficult to stop the halogenation at the mono-substitution stage.[2][12]
-
Oxidation: Anilines are highly susceptible to oxidation, and halogenating agents can act as oxidants, especially under harsh conditions. This leads to the formation of polymeric, tar-like side products.[3][12]
Troubleshooting & Mitigation Strategies:
-
Protect the Amino Group: This is the most robust strategy. Convert the amine to an acetamide by reacting it with acetic anhydride. The resulting N-acetyl group is still an ortho, para-director but is significantly less activating because the nitrogen's lone pair is delocalized onto the carbonyl oxygen.[2][12]
-
Perform the EAS reaction on the protected acetanilide. This will allow for clean mono-halogenation.
-
Deprotect the acetamide via acid or base hydrolysis to reveal the mono-halogenated amine.
dot digraph "EAS_Control_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Starting Material\n(Highly Activated)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protect [label="Step 1: Protect Amine\n(e.g., Acetylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected [label="N-Acetylated Intermediate\n(Moderately Activated)", fillcolor="#FFFFFF", fontcolor="#202124"]; EAS [label="Step 2: Perform EAS\n(e.g., Bromination)", fillcolor="#FBBC05", fontcolor="#202124"]; EAS_Product [label="Mono-substituted Product\n(Protected)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect [label="Step 3: Deprotect Amine\n(Hydrolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Product\n(Clean Mono-substitution)", fillcolor="#FFFFFF", fontcolor="#202124"]; Side_Reaction [label="Direct EAS leads to:\n- Poly-substitution\n- Oxidation (Tars)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Protect; Protect -> Protected; Protected -> EAS; EAS -> EAS_Product; EAS_Product -> Deprotect; Deprotect -> Final; Start -> Side_Reaction [style=dashed, color="#EA4335", label="Uncontrolled\nReaction"]; } ondot Caption: Workflow for controlled electrophilic substitution.
Q5: Why is direct nitration of this compound so problematic?
Issue: Attempting nitration with standard HNO₃/H₂SO₄ mixtures results in extensive decomposition and a complex mixture of products, including unexpected isomers.
Root Cause Analysis:
-
Oxidation: The primary issue is the powerful oxidizing nature of the nitrating mixture, which readily destroys the electron-rich aniline ring, leading to tars.[3][13]
-
Loss of Regiocontrol: In the strongly acidic medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. This leads to a loss of the intended regioselectivity and the formation of significant amounts of meta-substituted products.[1][8][13]
Mitigation Strategy: The protection/deprotection strategy outlined in Q4 is essential for nitration. Protecting the amine as an acetamide prevents both oxidation and protonation, allowing for clean, predictable ortho/para-nitration.
Category 3: General Issues & Purification
Q6: My SNAr reaction to displace the fluorine is sluggish. What factors should I consider?
Issue: An attempt to substitute the C2-fluorine with a nucleophile is slow, requires harsh conditions, and gives low yields.
Root Cause Analysis: Successful SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][14] In this molecule, the leaving group (-F) is at C2. The ester at C1 is an EWG, but the powerful electron-donating groups (-NH₂ and -OCH₃) at C5 and C4 counteract this effect by increasing the electron density of the ring, making it less electrophilic and thus less susceptible to nucleophilic attack.
Troubleshooting & Mitigation Strategies:
-
Increase Nucleophile Strength: Use a stronger nucleophile or add a base to fully deprotonate the nucleophile.
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they solvate the cation but leave the anion (the nucleophile) highly reactive.
-
Increase Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Modify the Substrate (Advanced): If possible, convert the amino group to an electron-withdrawing group (e.g., a nitro group via a Sandmeyer reaction sequence) before attempting the SNAr step. This is a longer synthetic route but may be necessary if the SNAr reaction is critical.
Q7: What are effective purification strategies for reactions involving this compound?
Issue: After a reaction, separating the desired product from unreacted starting material and various side products by standard silica gel chromatography is challenging.
Root Cause Analysis: The basicity of the amino group can cause significant tailing and poor separation on acidic silica gel. Furthermore, the polarity of the products can vary widely (e.g., a non-polar di-alkylated product vs. a polar starting material).
Purification Protocols:
-
Acid-Base Extraction: This is a powerful first step.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl). The starting material and any other basic compounds will be protonated and move into the aqueous layer.[15]
-
The neutral or non-basic product remains in the organic layer.
-
Conversely, if your product is the basic amine, you can extract it into the aqueous acid, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and re-extract your purified amine back into a fresh organic layer.
-
-
Amine-Deactivated Chromatography: If chromatography is necessary, avoid standard silica gel.
-
Use Amine-Functionalized Silica: This specialized stationary phase minimizes the acidic interactions that cause tailing, resulting in much sharper peaks and better separation.[16]
-
Mobile Phase Modifier: If using standard silica, add a small amount of a basic modifier like triethylamine (~1%) to the eluent system. This will compete for the acidic sites on the silica, improving the chromatography of the basic compounds.
-
-
Crystallization: Given the compound's structure, many of its derivatives are crystalline solids. Crystallization can be an excellent method for obtaining highly pure material, especially after an initial acid-base workup to remove major impurities.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Zolton, L. (1965). Diazotization of Aliphatic and Aromatic Amines. The University of Arizona. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved from [Link]
-
Sayyed, M. (n.d.). Reactions of aromatic amines. SlideShare. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Ch. 19 Notes + Answers. Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of aromatic amines | PDF [slideshare.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 14. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Workup [chem.rochester.edu]
- 16. biotage.com [biotage.com]
Technical Support Center: Purification of Crude Methyl 5-Amino-2-fluoro-4-methoxybenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of Methyl 5-Amino-2-fluoro-4-methoxybenzoate. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount to the success of subsequent synthetic steps and the quality of the final product. This document provides in-depth, field-proven troubleshooting advice and standardized protocols, moving beyond simple instructions to explain the chemical principles behind each step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling this specific molecule.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common transformations used to synthesize substituted aminobenzoates, you should anticipate the following:
-
Unreacted Starting Materials: If synthesizing via nitro-group reduction, residual Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is a common impurity. If using an esterification route, the corresponding carboxylic acid (5-Amino-2-fluoro-4-methoxybenzoic acid) may be present.[1]
-
Side-Reaction Products: The aromatic amine functionality is susceptible to oxidation, especially when exposed to air and light over time, leading to the formation of colored impurities (often polymeric in nature).[2]
-
Catalyst Residues: If catalytic hydrogenation was used for nitro reduction (e.g., with Pd/C), trace amounts of the metal catalyst may contaminate the crude product.[3]
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., Ethyl Acetate, Methanol, DMF) may be present.
Q2: I have a batch of crude material. Which purification technique—recrystallization or column chromatography—should I try first?
A2: The choice depends on the scale of your purification and the nature of the impurities.
-
For large quantities (>5 g) with relatively high purity (>85%): Recrystallization is the most efficient and scalable first choice. It is excellent for removing small amounts of impurities with different solubility profiles.[4]
-
For small quantities (<5 g) or highly impure material (<85%): Silica Gel Column Chromatography offers superior separation power and is ideal for removing impurities with polarities very similar to the product.[5] It is also the preferred method when developing a new process to identify the number and nature of impurities.
Q3: How can I effectively monitor the progress and success of my purification?
A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method.[6] A standard mobile phase to start with is a mixture of Ethyl Acetate and Hexanes (e.g., 20-30% Ethyl Acetate in Hexanes). The disappearance of impurity spots and the consolidation into a single, well-defined spot for your product indicates successful purification. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[7]
Q4: My final product is off-white, yellow, or even brown. What causes this discoloration and how can I remove it?
A4: Discoloration in aromatic amines is almost always due to the oxidation of the amino group.[2] This can happen during the reaction, work-up, or storage. To address this:
-
Prevention: Conduct reactions under an inert atmosphere (Nitrogen or Argon) and minimize exposure of the product to air and light.[1]
-
Removal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb the colored, highly conjugated impurities.[8] Be cautious, as charcoal can also adsorb your product and reduce yield if used in excess.
Q5: What are the recommended storage conditions for the purified this compound?
A5: To prevent degradation via oxidation and hydrolysis, the purified solid should be stored in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen is preferable). For long-term storage, keeping it in a freezer at -20°C is recommended.
Section 2: Troubleshooting & Optimization Guide
This section provides solutions to specific experimental problems organized by purification technique.
Recrystallization Issues
Recrystallization is a powerful technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[9]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Select a lower-boiling point solvent. Alternatively, use a solvent system where the compound is less soluble, or reduce the amount of solvent used to just below the saturation point. |
| No Crystals Form | The solution is not supersaturated (too much solvent was used). The compound is highly soluble even at low temperatures. Cooling is happening too quickly, preventing nucleation. | Evaporate some of the solvent to increase concentration and re-cool. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity appears, then heat to clarify and re-cool. Scratch the inside of the flask with a glass rod at the solution line to create nucleation sites. Add a seed crystal from a previous batch. |
| Very Low Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound has moderate solubility even in the cold solvent. Premature crystallization occurred during a hot filtration step. | Use the minimum amount of hot solvent required for full dissolution. Cool the filtrate for a longer period or to a lower temperature (e.g., in an ice-salt bath or freezer). To recover more product, concentrate the mother liquor and perform a second recrystallization ("second crop"). Ensure the funnel and flask are pre-heated before hot filtration. |
| Product Still Impure | The impurity has a very similar solubility profile to the product. The crystals crashed out of solution too quickly, trapping impurities (occlusion). | The chosen solvent is not selective enough; screen other solvents (see Protocol 2). Ensure the solution cools slowly to allow for the formation of a proper crystal lattice. If impurities persist, a secondary purification by column chromatography may be necessary. |
Column Chromatography Issues
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.[5]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | The mobile phase (eluent) is too polar, causing all compounds to move too quickly (high Rf values). The eluent is not polar enough, causing all compounds to remain at the baseline (low Rf values). | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexanes). This will increase the interaction with the silica and improve separation. Increase the eluent polarity (e.g., increase the percentage of ethyl acetate). |
| Compound Streaking | The compound is interacting too strongly with the acidic silica gel due to its basic amino group. The sample was overloaded on the column. | Add a small amount (~0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system. This neutralizes the acidic sites on the silica gel, resulting in sharper bands. Ensure the initial band of loaded material is as narrow as possible and not overloaded. |
| Compound Won't Elute | The eluent is not polar enough to displace the compound from the silica gel. | Drastically increase the polarity of the eluent. A common strategy is to add methanol (5-10%) to your ethyl acetate/hexanes mixture, which is a very strong eluent and will typically wash all remaining compounds off the column. |
| Cracked or Dry Column | The solvent level dropped below the top of the silica bed, introducing air bubbles that disrupt the solvent flow. | This is often unrecoverable and requires repacking the column. Prevention is key: Always ensure a sufficient head of solvent is above the silica gel and never let it run dry. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a filter paper wick and add a 0.5 cm layer of the mobile phase (start with 30% Ethyl Acetate in Hexanes). Cover and allow the atmosphere to saturate.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., Ethyl Acetate). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Further visualization can be achieved by staining, for example, with potassium permanganate.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.
Protocol 2: Bulk Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, and water/alcohol mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. An Ethanol/Water or Isopropanol/Water system is often a good starting point for moderately polar compounds like this.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while stirring and heating until the solid is completely dissolved.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if needed): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven.
Protocol 3: High-Purity Purification by Silica Gel Column Chromatography
-
Eluent Selection: Using TLC (Protocol 1), find a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (a "wet slurry" method is preferred). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane). Alternatively, pre-adsorb the crude product onto a small amount of silica gel (a "dry load"), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate, either by gravity or with gentle positive pressure.
-
Fraction Analysis: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification technique based on crude material properties.
Caption: Decision tree for selecting a purification method.
Diagram 2: Standard Recrystallization Workflow
This flowchart outlines the key steps in a typical recrystallization procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Welcome to the technical support center for Methyl 5-Amino-2-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when working with this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may face during your experiments.
I. Compound Profile and General Handling
This compound is a unique trifunctional aromatic compound, presenting a nucleophilic amino group, an electron-withdrawing methyl ester, and a substituted aromatic ring with both electron-donating (methoxy) and electron-withdrawing (fluoro) groups. This distinct electronic and steric environment dictates its reactivity and can sometimes lead to unexpected outcomes.
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this reagent. It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[1] Specifically, storage at 2-8°C, protected from light, is advisable.[2] Aromatic amines can be susceptible to oxidation and photodegradation, which can lead to discoloration (yellowing or browning) and the introduction of impurities.[1][3] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Slows down potential degradation reactions. |
| Light | Store in a dark place or in an amber vial | Aromatic amines can be light-sensitive.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | Minimizes oxidation of the amino group.[1] |
| Moisture | Keep container tightly sealed in a dry environment | Prevents hydrolysis of the methyl ester.[1] |
II. Troubleshooting Common Reactions
This section addresses frequent issues encountered during common transformations of this compound.
A. N-Acylation and N-Alkylation Reactions
The amino group of this compound is a primary site for reactions such as acylation and alkylation. However, the electronic effects of the ring substituents can influence its nucleophilicity.
Q2: I am attempting an N-acylation of this compound, but I am observing very low to no product formation. What could be the issue?
Low reactivity in N-acylation can stem from several factors. The aniline in your starting material is substituted with an electron-withdrawing fluorine atom and a methyl ester group, which decrease the nucleophilicity of the amino group, making it less reactive than simple anilines.
Troubleshooting Workflow for Failed N-Acylation
Caption: Troubleshooting workflow for N-acylation reactions.
Q3: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, making purification difficult. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common side reaction because the mono-alkylated product can be more nucleophilic than the starting aniline.[4]
Strategies to Promote Mono-alkylation:
-
Control Stoichiometry: Use a large excess of the aniline starting material relative to the alkylating agent to statistically favor mono-alkylation.[4]
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[4]
-
Reductive Amination: This is often a more controlled method for mono-alkylation. It involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.[4]
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
While the primary amino group can be a challenge in some cross-coupling reactions, it is possible to engage other parts of the molecule. For instance, if the molecule were halogenated, it could participate in Suzuki-Miyaura coupling. Let's consider a hypothetical scenario where a bromo-derivative is used.
Q4: I am performing a Suzuki-Miyaura coupling with a bromo-derivative of this compound and I am observing significant dehalogenation and homocoupling of my boronic acid. What are the likely causes?
Dehalogenation and homocoupling are common side reactions in Suzuki-Miyaura coupling.[5]
-
Dehalogenation: This occurs when the palladium complex, after oxidative addition to the aryl halide, abstracts a hydride from another species in the reaction mixture (like a solvent or amine base) followed by reductive elimination.[5]
-
Homocoupling: The presence of oxygen in the reaction can lead to the homocoupling of the boronic acid.[5]
Troubleshooting Suzuki-Miyaura Coupling Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Dehalogenation | Presence of hydride sources (e.g., certain solvents or bases). | Ensure the use of anhydrous solvents and consider the choice of base. |
| Homocoupling | Oxygen in the reaction mixture.[5] | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Low Yield | Inactive catalyst; inappropriate ligand or base. | Screen different palladium sources, phosphine ligands, and bases. The choice of ligand is critical, especially for less reactive substrates.[6] |
Experimental Protocol: General Procedure for N-Acetylation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Base Addition: Add a base such as pyridine or triethylamine (1.1 - 1.5 eq.).
-
Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[7]
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]
III. Purification Challenges
Q5: I am having difficulty purifying my product by column chromatography. The compound is either sticking to the silica gel or I am getting poor separation.
Purification of substituted benzoates can be challenging due to their polarity.
Tips for Column Chromatography:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[8] Adjust the polarity to achieve an Rf value of 0.2-0.4 for your target compound.[8]
-
Gradient Elution: For complex mixtures, a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be effective.[8]
-
Highly Polar Compounds: If your compound is very polar and does not move from the baseline, consider using a more polar mobile phase containing methanol.[8] For basic compounds like anilines, adding a small amount of triethylamine to the mobile phase can improve the peak shape and reduce tailing.[8]
Purification Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-2-fluoro-4-methoxy-benzoic acid methyl ester | 1785259-87-1 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability of Methyl 5-Amino-2-fluoro-4-methoxybenzoate under acidic and basic conditions
Welcome to the dedicated technical support guide for Methyl 5-Amino-2-fluoro-4-methoxybenzoate (MFCD08458835). This resource is designed for our partners in research, discovery, and drug development. We understand that the stability and reactivity of your starting materials are critical to the success of your experiments. This guide provides in-depth, field-tested insights into the behavior of this compound under common laboratory conditions, moving beyond simple data points to explain the chemical principles at play.
Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions. The information is structured in a question-and-answer format to address the specific issues you are likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary point of instability for this compound under acidic conditions?
The molecule has two primary functional groups susceptible to acidic conditions: the aromatic amine (-NH₂) and the methyl ester (-COOCH₃). The most immediate reaction is the protonation of the basic amino group to form the corresponding ammonium salt (-NH₃⁺).[1][2] While this is not a degradation, it significantly alters the compound's solubility and electronic properties. The methyl ester can undergo acid-catalyzed hydrolysis to the carboxylic acid, but this process is typically slower, reversible, and often requires elevated temperatures to proceed at a significant rate.[3][4]
Q2: What is the primary point of instability under basic conditions?
Under basic conditions, the methyl ester group is the primary site of reactivity. It will undergo rapid, irreversible hydrolysis, known as saponification, to yield the corresponding carboxylate salt and methanol.[5][6] This reaction is generally much faster and more efficient than acid-catalyzed hydrolysis.[7][8] The aromatic amine, methoxy, and fluoro groups are generally stable under typical basic conditions used for saponification.
Q3: My compound seems to have "disappeared" from the organic layer after an acidic workup. What happened?
This is a classic workup issue related to a change in solubility. In the presence of acid, the basic amino group becomes protonated, forming a water-soluble ammonium salt. Consequently, your compound has likely partitioned into the aqueous layer. To recover it, you can neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to deprotonate the ammonium group, which will regenerate the less water-soluble free amine, allowing it to be extracted back into an organic solvent.[9]
Q4: How can I monitor the stability of the compound during my reaction?
Thin-Layer Chromatography (TLC) is an effective and immediate way to monitor the reaction. Spot the reaction mixture alongside a reference standard of your starting material. The appearance of a new, more polar spot (lower Rf) could indicate the formation of the carboxylic acid byproduct. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of the starting material and the appearance of degradation products.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, typically at 0-8 °C, and protected from direct sunlight and moisture.[10]
Troubleshooting Guide: Acidic Conditions
Scenario 1: Low yield or multiple unexpected products observed in an acid-mediated reaction.
If your reaction in an acidic medium is underperforming, it is crucial to systematically diagnose the potential cause. The flowchart below outlines a logical troubleshooting workflow.
Causality Behind Experimental Choices:
-
Ester Hydrolysis: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4] This equilibrium-driven reaction can be minimized by reducing the water content (using anhydrous solvents) or lowering the reaction temperature.
-
Amine Protonation: Protonation of the amino group introduces a positive charge, which is strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic substitution and can fundamentally alter the course of a planned reaction. It also drastically increases water solubility.
Troubleshooting Guide: Basic Conditions
Scenario 2: The isolated product after a base-mediated reaction is not the expected ester and is water-soluble.
Reactions under basic conditions are often intended to be straightforward, but the high reactivity of the ester group towards saponification is a common pitfall if not intended.
Causality Behind Experimental Choices:
-
Saponification: The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl carbon.[5] This forms a tetrahedral intermediate which then collapses, eliminating the methoxide anion. This process is effectively irreversible because the final step is an acid-base reaction where the highly basic methoxide deprotonates the newly formed carboxylic acid.[5] This formation of the carboxylate salt is why the product moves into the aqueous phase. Acidification is required to protonate the carboxylate, yielding the neutral carboxylic acid which is typically less soluble and will precipitate or become extractable.
Data Summary & Predicted Products
The following table summarizes the expected outcomes when this compound is subjected to standard acidic and basic conditions.
| Condition | Functional Group | Primary Reaction | Product | Key Experimental Considerations |
| Aqueous Acid (e.g., 1M HCl) | Amino Group | Protonation | Methyl 5-ammonio-2-fluoro-4-methoxybenzoate chloride | Rapid reaction at room temp. Product is water-soluble. |
| Methyl Ester | Hydrolysis | 5-Amino-2-fluoro-4-methoxybenzoic acid | Reversible. Requires heat and prolonged reaction time.[3] | |
| Aqueous Base (e.g., 1M NaOH) | Methyl Ester | Saponification | Sodium 5-amino-2-fluoro-4-methoxybenzoate | Irreversible and typically fast, even at room temp. Product is water-soluble.[5][7] |
| Amino Group | No Reaction | - | Generally stable under these conditions. |
Experimental Protocols
Protocol 1: Test for Stability under Acidic Conditions
-
Preparation: Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent (e.g., THF or Dioxane).
-
Reaction Setup: Add 10 mL of 1M aqueous HCl to the solution. Stir the biphasic mixture vigorously at two different temperatures: room temperature (20-25°C) and 60°C.
-
Monitoring: At time points of 0, 1, 4, and 24 hours, pause stirring and allow layers to separate. Withdraw a small aliquot from the organic layer.
-
Analysis: Spot the aliquot on a TLC plate against the starting material standard. Develop using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Observe for the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (indicative of the highly polar carboxylic acid).
-
Confirmation: For a definitive result, dilute a sample from the 24-hour time point and analyze via LC-MS to check for the mass of the hydrolyzed product.
Protocol 2: Test for Stability under Basic Conditions (Saponification)
-
Preparation: Dissolve 100 mg of this compound in 10 mL of Methanol or THF.
-
Reaction Setup: Add 5 mL of 2M aqueous NaOH. Stir the mixture at room temperature.
-
Monitoring: At time points of 0, 15, 60, and 120 minutes, withdraw a small aliquot.
-
Analysis: Neutralize the aliquot with a drop of dilute HCl before spotting on a TLC plate against the starting material. The disappearance of the starting material spot indicates the reaction is proceeding. The product, being a salt, will not move from the baseline.
-
Workup & Confirmation: After 2 hours, transfer the reaction mixture to a separatory funnel. Extract with an organic solvent (e.g., Ethyl Acetate) to remove any unreacted starting material. Collect the aqueous layer and slowly acidify with 1M HCl until the pH is ~2-3. If a precipitate forms, it is the target carboxylic acid. Filter, dry, and confirm its identity by melting point or spectroscopic methods.
References
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
-
Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]
-
Augusto, O., Ortiz de Montellano, P. R., & Quintanilha, A. T. (1981). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Biochemical and Biophysical Research Communications, 101(4), 1324-1330. Retrieved from [Link]
-
Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3, 323-325. Retrieved from [Link]
-
Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips. Retrieved from [Link]
-
Lukyanov, S. V., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 8(30), 16843-16851. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Plant engineering. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. Retrieved from [Link]
-
Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4847. Retrieved from [Link]
-
Seo, J., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(37), 25985-25992. Retrieved from [Link]
-
Reva, I., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Physical Chemistry A, 121(13), 2608-2618. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 820. Retrieved from [Link]
-
The Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]
-
Toppr. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
National Research Council (US) Committee on Toxicology. (2001). Format and Content of Technical Support Documents. In Standing Operating Procedures for Developing Acute Exposure Guideline Levels for Hazardous Chemicals. National Academies Press (US). Retrieved from [Link]
-
Islam, M. R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(16), 3878-3891. Retrieved from [Link]
-
Scribd. (n.d.). Amines by Bharat Panchal Sir. Retrieved from [Link]
-
Aingens. (2025, November 17). How to Write FAQs in Seconds! [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). Fluoro-benzoic acid series. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Breaw, J. A., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 5(2), 65-73. Retrieved from [Link]
-
Tristar Intermediates. (2025). The Value of Technical Support in Specialty Chemical Usage. Retrieved from [Link]
-
Consultoría Gerena. (n.d.). Elaboration of technical documentation on chemical products. Retrieved from [Link]
-
Helpjuice. (2024). How to Write an Effective FAQs Page [With Examples]. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. Retrieved from [Link]
-
HubSpot. (2025). 20 Crystal-clear FAQ page examples [+ How to make your own]. Retrieved from [Link]
-
Seatex. (2024). How Technical Support Can Optimize Chemical Formulations for Better Performance. Retrieved from [Link]
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
BoldDesk. (2025). 15 Best FAQ Page Examples and How to Create One. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]
-
SciSpace. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Retrieved from [Link]
-
SEOwind. (2024). How to Write a FAQ Page [Tips & Examples]. Retrieved from [Link]
-
Slite. (2025). How to Create Technical Documentation in 2025 - A simple guide. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]
-
Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(21), 12473-12480. Retrieved from [Link]
- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
-
Autech. (n.d.). Methyl 4-amino-5-fluoro-2-methoxybenzoate, 95% Purity, C9H10FNO3, 100 mg. Retrieved from [Link]
Sources
- 1. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. How To [chem.rochester.edu]
- 10. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of Commercial Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Welcome to the technical support center for the purification of commercial Methyl 5-Amino-2-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material essential for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Commercial grades of this compound can contain a variety of impurities depending on the synthetic route employed by the manufacturer. Based on common synthetic pathways for related aromatic amines, the following impurities are plausible:
-
Unreacted Starting Materials: Precursors from the synthesis, such as the corresponding nitro-aromatic compound (Methyl 2-fluoro-4-methoxy-5-nitrobenzoate), may be present if the reduction step is incomplete.
-
Isomeric Impurities: The synthesis may yield other isomers, for instance, Methyl 4-amino-2-fluoro-5-methoxybenzoate, which can be difficult to separate due to similar physical properties.
-
Byproducts of Synthesis: Side reactions can introduce various impurities. For example, during the reduction of a nitro group, intermediates like nitroso or azoxy compounds might form in small amounts.
-
Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially upon prolonged exposure to air and light.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification, or residual reagents, may also be present.
Q2: My batch of this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I address it?
A2: Discoloration in aromatic amines like this compound is commonly due to the oxidation of the amine functional group. This can be exacerbated by exposure to air, light, and trace metal impurities. To address this, a recrystallization step, potentially with the use of activated charcoal, is often effective. The charcoal adsorbs the colored impurities, and subsequent filtration and crystallization can yield a product with improved color.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or triethylamine) and an organic modifier (e.g., acetonitrile or methanol) is a powerful tool for quantifying purity and detecting non-volatile impurities.[1][2][3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative analysis and for monitoring the progress of purification. A typical mobile phase could be a mixture of ethyl acetate and hexanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the main component and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry can help in the identification of unknown impurities by providing molecular weight information.
Troubleshooting Guides
Problem 1: Low Purity After Initial Characterization
If your initial analysis indicates a lower than expected purity, a systematic purification approach is necessary. The choice of method will depend on the nature and quantity of the impurities.
Caption: A stepwise approach to purifying commercial this compound.
Experimental Protocols
This technique is particularly useful for removing acidic or basic impurities. Since this compound is a basic compound, it can be separated from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude commercial product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The free amine will precipitate out.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.
Recrystallization is an effective method for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection:
A systematic approach to solvent selection is recommended. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
| Solvent/System | Rationale |
| Ethanol/Water | A common choice for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.[4] |
| Ethyl Acetate/Hexanes | Good for compounds of intermediate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.[5] |
| Toluene | Can be effective for aromatic compounds. |
| Isopropanol | Another polar protic solvent option. |
Step-by-Step Methodology:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
For complex mixtures or to remove impurities with similar polarity, column chromatography is the most powerful technique.
Workflow for Column Chromatography
Caption: General procedure for purifying this compound via column chromatography.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 0% to 50% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a key building block in medicinal chemistry. Our focus is on anticipating and resolving common experimental pitfalls, grounded in mechanistic principles to ensure robust and reproducible outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence starting from 2-Fluoro-4-methoxybenzoic acid. This guide is structured to address the challenges at each critical stage of this process.
Start [label="2-Fluoro-4-methoxybenzoic Acid", fillcolor="#F1F3F4"]; Intermediate1 [label="2-Fluoro-4-methoxy-5-nitrobenzoic Acid", fillcolor="#F1F3F4"]; Intermediate2 [label="Methyl 2-Fluoro-4-methoxy-5-nitrobenzoate", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#FBBC05", style="rounded,filled", fontcolor="#202124"];
Start -> Intermediate1 [label=" Step 1: Nitration "]; Intermediate1 -> Intermediate2 [label=" Step 2: Esterification "]; Intermediate2 -> Product [label=" Step 3: Nitro Reduction "]; }
Caption: Proposed synthetic route for this compound.Step 1: Electrophilic Nitration of 2-Fluoro-4-methoxybenzoic Acid
This initial step introduces the nitro group, which will later be reduced to the target amine. The primary challenge in this stage is controlling the regioselectivity of the nitration to obtain the desired 5-nitro isomer.
Frequently Asked Questions (FAQs) - Nitration
Q1: Why am I getting a mixture of nitro-isomers instead of the pure 5-nitro product?
A1: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 2-fluoro-4-methoxybenzoic acid, you have three groups competing to direct the incoming electrophile (NO₂⁺):
-
-OCH₃ (Methoxy): A powerful activating, ortho, para-director.
-
-F (Fluoro): A deactivating, but ortho, para-director.
-
-COOH (Carboxylic Acid): A deactivating, meta-director.[1]
The position for nitration is a balance of these effects. The 5-position is ortho to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, making it the most electronically favored position. However, side products can arise from nitration at other positions, particularly if reaction conditions are not optimal.
Q2: My nitration reaction is very slow and gives a low yield. What can I do?
A2: The overall deactivating effect of the fluorine and carboxylic acid groups can make the ring less nucleophilic, leading to a sluggish reaction.[1] While increasing the temperature can enhance the reaction rate, it often comes at the cost of selectivity, leading to more byproducts, including dinitrated compounds. A better approach is to ensure the nitrating agent is sufficiently reactive and to allow adequate reaction time at a controlled low temperature.
Troubleshooting Guide: Nitration
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficiently activated nitrating agent or deactivated substrate. | Ensure the use of a potent nitrating mixture (e.g., HNO₃/H₂SO₄). Monitor the reaction by TLC and extend the reaction time at low temperature (0-5 °C) before considering a cautious increase in temperature. |
| Formation of Multiple Isomers | Reaction temperature is too high, leading to loss of selectivity. | Maintain a strict temperature control, ideally between 0-5 °C, during the dropwise addition of the nitrating agent and throughout the reaction.[1] |
| Formation of Dark-Colored Byproducts | Oxidation of the aromatic ring or other side reactions due to excessive temperature or concentrated reagents. | Add the nitrating agent slowly to the substrate solution in the acid medium to control the exotherm. Ensure the starting material is pure. |
Protocol 1: Regioselective Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated H₂SO₄ at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid precipitate is the crude 2-fluoro-4-methoxy-5-nitrobenzoic acid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Fischer Esterification
This step converts the carboxylic acid to a methyl ester. The primary pitfall is the reversible nature of the reaction, which can lead to incomplete conversion.
Frequently Asked Questions (FAQs) - Esterification
Q1: My esterification reaction is not going to completion, and I recover a lot of starting material. What's wrong?
A1: Fischer esterification is an equilibrium-controlled reaction.[2][3][4] To achieve a high yield, the equilibrium must be shifted towards the product side. According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants (typically the alcohol, methanol in this case) or by removing one of the products (water) as it forms.[3]
Q2: Does the nitro group interfere with the esterification?
A2: No, the nitro group is stable under the acidic conditions of Fischer esterification and does not interfere with the reaction. Performing the esterification at this stage, before the nitro group is reduced to a more reactive and basic amine, simplifies the process as it avoids the need to protonate the amine.
Troubleshooting Guide: Esterification
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Equilibrium not shifted sufficiently towards the products. | Use a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.[5] Alternatively, use a Dean-Stark apparatus with a suitable solvent (like toluene) to remove water azeotropically. |
| Slow Reaction Rate | Insufficient acid catalysis or low temperature. | Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is used. Heat the reaction to reflux for an adequate time (monitor by TLC).[5] |
| Product is Difficult to Purify | Presence of unreacted carboxylic acid. | During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.[6] |
Protocol 2: Fischer Esterification
-
Setup: Suspend the 2-fluoro-4-methoxy-5-nitrobenzoic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Methyl 2-fluoro-4-methoxy-5-nitrobenzoate. The product can be purified further by recrystallization if necessary.
Step 3: Aromatic Nitro Group Reduction
This final step is often the most challenging due to the need for high chemoselectivity: the nitro group must be reduced to an amine without affecting the ester or the carbon-fluorine bond.
Frequently Asked Questions (FAQs) - Nitro Reduction
Q1: I used catalytic hydrogenation with Pd/C and my yield was low, with significant side products. What happened?
A1: While catalytic hydrogenation is a powerful reduction method, standard palladium catalysts (Pd/C) are known to sometimes cause hydrodehalogenation, where the C-F bond is cleaved and replaced with a C-H bond.[7] This is a significant issue with aryl iodides and bromides, but can also occur with fluorides and chlorides under certain conditions.
Q2: I tried reducing the nitro group with iron in acetic acid (Fe/AcOH), but my ester group was cleaved. Why?
A2: The strongly acidic conditions and elevated temperatures often used in Fe/AcOH reductions can promote the hydrolysis of the methyl ester back to the carboxylic acid. This leads to a mixture of the desired amino ester and the corresponding amino acid, complicating purification.
Q3: What is the best method for a clean and selective reduction?
A3: For substrates containing sensitive groups like esters and halogens, milder reduction conditions are highly recommended. A system of iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture is a classic, effective, and highly chemoselective method.[8][9] It operates under near-neutral pH, which preserves the ester group and does not promote dehalogenation.[10] Another excellent modern alternative is the NaBH₄/FeCl₂ system, which has been shown to be highly selective for reducing nitro groups in the presence of esters.[11][12]
Troubleshooting Workflow: Nitro Reduction
Start [label="Low Yield or Impure Product\nin Nitro Reduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Method [label="Which reduction method was used?", shape=diamond, style=rounded, fillcolor="#F1F3F4"]; PdC_Node [label="H₂ / Pd/C", fillcolor="#FBBC05"]; FeAcid_Node [label="Fe / Strong Acid (HCl, AcOH)", fillcolor="#FBBC05"]; FeNH4Cl_Node [label="Fe / NH₄Cl", fillcolor="#FBBC05"];
Dehalogenation [label="Potential Cause:\nHydrodehalogenation (C-F cleavage)", fillcolor="#F1F3F4"]; Hydrolysis [label="Potential Cause:\nEster Hydrolysis", fillcolor="#F1F3F4"]; Incomplete [label="Potential Cause:\nIncomplete reaction or\npoor iron activation", fillcolor="#F1F3F4"];
Solution_PdC [label="Solution:\n- Switch to a sulfided catalyst (e.g., Pt/C sulfided).\n- Use Raney Nickel to minimize dehalogenation.[7]\n- Switch to a chemical reduction method.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_FeAcid [label="Solution:\n- Switch to milder, near-neutral conditions.\n- Use Fe/NH₄Cl in EtOH/H₂O.[8]\n- Use SnCl₂•2H₂O in EtOH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_FeNH4Cl [label="Solution:\n- Ensure iron powder is activated (fine grade).\n- Increase equivalents of Fe and NH₄Cl.\n- Heat to reflux and monitor by TLC for completion.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Method; Check_Method -> PdC_Node [label=" Catalytic "]; Check_Method -> FeAcid_Node [label=" Metal/Acid "]; Check_Method -> FeNH4Cl_Node [label=" Metal/Salt "];
PdC_Node -> Dehalogenation [color="#4285F4"]; Dehalogenation -> Solution_PdC [color="#4285F4"]; FeAcid_Node -> Hydrolysis [color="#4285F4"]; Hydrolysis -> Solution_FeAcid [color="#4285F4"]; FeNH4Cl_Node -> Incomplete [color="#4285F4"]; Incomplete -> Solution_FeNH4Cl [color="#4285F4"]; }
Caption: Decision-making workflow for troubleshooting nitro group reduction.Protocol 3: Chemoselective Nitro Reduction with Fe/NH₄Cl
-
Setup: In a round-bottom flask, create a suspension of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH₄Cl, 4.0 eq) in a 3:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitoring: The reaction is often accompanied by a color change from yellow to colorless. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if needed.
References
- U.S. Patent No. 7,547,798 B2. (2009). Process for preparing aminobenzoate esters.
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thiéme. [Link]
- Chinese Patent No. CN101353311B. (2012). Process for preparing aminobenzoate esters.
-
Esterification (Experiment). (2021). Chemistry LibreTexts. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2021). Calvin Digital Commons. [Link]
-
Methyl 4-Fluoro-5-Methoxy-2-Nitrobenzoate. MySkinRecipes. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. (2005). Organic Syntheses. [Link]
- U.S. Patent No. 5,068,436 A. (1991). Hydrogenation of halonitrobenzenes without dehalogenation.
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). ResearchGate. [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2014). The Journal of Organic Chemistry. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (1992). Semantic Scholar. [Link]
-
Nitro reduction conditions. (2025). Reddit. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2005). Sciencemadness.org. [Link]
-
General procedures for the purification of Esters. LookChem. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2025). Nature. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Institutes of Health (NIH). [Link]
-
Fischer Esterification. (2021). YouTube. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
- Chinese Patent No. CN101648890B. (2012). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness Discussion Board. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]
-
Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. (2026). ACS Publications. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). National Institutes of Health (NIH). [Link]
-
Chemistry of Esters. (2024). LibreTexts. [Link]
-
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with Methyl 5-Amino-2-fluoro-4-methoxybenzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide practical, in-depth guidance on catalyst selection and reaction optimization. The inherent electronic properties and substitution pattern of this aniline derivative present unique challenges and opportunities in forging new carbon-carbon and carbon-heteroatom bonds. This guide offers troubleshooting solutions and frequently asked questions to empower you to overcome common experimental hurdles and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific issues that may arise during your cross-coupling experiments with this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Problem 1: Low to No Product Yield
Symptom: Analysis of the reaction mixture by TLC, GC-MS, or LC-MS shows primarily unreacted starting materials.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-donating nature of the amino and methoxy groups on the aromatic ring can render the aryl halide (if used as the electrophile) less reactive towards oxidative addition to the Pd(0) catalyst.[1][2] The fluorine atom, being electron-withdrawing, can partially mitigate this, but catalyst choice remains critical.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3] These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[3][4] Consider ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or PEPPSI-type NHC precatalysts.[5][6][7]
-
-
Catalyst Deactivation: The amino group on the substrate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8]
-
Solution 1: Ligand Choice: Utilize bulky ligands that can shield the metal center and disfavor substrate coordination.
-
Solution 2: Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.[9] Pre-stirring the Pd(II) source with the phosphine ligand before adding other reagents can facilitate this. Alternatively, using a well-defined Pd(0) source like Pd₂(dba)₃ or a commercially available precatalyst can be advantageous.[5][10]
-
-
Inappropriate Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.[9] A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong base could lead to side reactions or degradation of starting materials.
-
Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are typically required.[5][9] It is essential to screen a panel of bases to find the optimal conditions for your specific transformation.
-
Problem 2: Formation of Significant Side Products
Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in GC/LC-MS in addition to the desired product and starting materials.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction, leading to the formation of a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Mitigation:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Use of Pd(0) Precatalysts: Employing a Pd(0) source directly can minimize the amount of Pd(II) present at the start of the reaction.
-
-
-
Dehalogenation/Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene, replacing the halide with a hydrogen atom.[1] This can be a result of β-hydride elimination from an intermediate complex.[12]
-
Mitigation:
-
Ligand Modification: The choice of ligand can influence the propensity for β-hydride elimination. Experiment with different ligands to find one that favors the desired reductive elimination.
-
Solvent and Base Choice: The reaction environment can play a role. Screening different solvents and bases may help to suppress this side reaction.
-
-
-
Protodeborylation of Boronic Acid (in Suzuki Reactions): The boronic acid can be cleaved to the corresponding arene before it participates in the cross-coupling.
-
Mitigation:
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeborylation. Ensure the use of dry solvents.
-
Base Selection: The choice and stoichiometry of the base can influence the rate of this side reaction.
-
-
Experimental Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally most effective for coupling with this compound?
A1: Due to the electron-rich nature of the substrate, palladium catalysts supported by bulky, electron-donating ligands are typically the most effective.[13][14] These ligands promote the rate-limiting oxidative addition step and can help to prevent catalyst inhibition by the amino group.[15][16] For Suzuki-Miyaura couplings, systems based on ligands like SPhos or XPhos with a Pd(II) source such as Pd(OAc)₂ or a precatalyst like SPhos-Pd-G3 are excellent starting points.[7] For Buchwald-Hartwig aminations, RuPhos and BrettPhos are highly versatile ligands that have shown broad applicability with functionalized anilines.[5][17]
Q2: What is the recommended starting point for reaction conditions (base, solvent, temperature)?
A2: A good starting point for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: Toluene or 1,4-Dioxane with a small amount of water (e.g., 10:1 solvent:water)
-
Temperature: 80-110 °C
For a Buchwald-Hartwig amination, a recommended starting point is:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with RuPhos (2-4 mol%)
-
Base: NaOt-Bu (1.4 equivalents)
-
Solvent: Toluene or THF
-
Temperature: 80-110 °C[5]
It is crucial to note that these are general starting points, and optimization will likely be necessary for your specific coupling partners.[6][18]
Q3: How does the fluorine substituent at the 2-position influence catalyst selection?
A3: The ortho-fluoro group has two main effects. Firstly, its electron-withdrawing nature can make the aryl ring slightly less electron-rich, which can be beneficial for the oxidative addition step compared to a non-fluorinated analogue.[13] Secondly, its steric presence can influence the preferred conformation of the substrate and its interaction with the catalyst. This steric hindrance may necessitate the use of ligands with a larger bite angle to facilitate efficient coupling.
Q4: Can I perform these couplings under air, or is a glovebox strictly necessary?
A4: While many modern palladium precatalysts are air-stable and allow for reactions to be set up on the benchtop, the active Pd(0) species is susceptible to oxidation.[5] For optimal results and reproducibility, especially during initial optimization, working under an inert atmosphere (glovebox or Schlenk line) is highly recommended.[5] This minimizes the risk of catalyst deactivation and the formation of oxygen-mediated side products like boronic acid homocoupling.[1]
Q5: What are the key differences in catalyst choice for Suzuki, Heck, and Sonogashira couplings with this substrate?
A5:
-
Suzuki Coupling: As discussed, bulky, electron-rich phosphine ligands are generally preferred to facilitate the coupling of this electron-rich substrate with organoboron reagents.[7][15]
-
Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene.[19] For electron-rich aryl halides, catalyst systems that promote the initial oxidative addition are crucial.[3][20] Palladium complexes with phosphine or NHC ligands are commonly used.[19][21] The choice of base is also critical, with tertiary amines like triethylamine often employed.[19]
-
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne and typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[22] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern copper-free Sonogashira protocols often utilize palladium catalysts with electron-rich ligands to facilitate the coupling.[23][24]
Catalyst Selection Logic
Caption: Decision logic for selecting appropriate catalyst ligands.
Recommended Catalyst Systems Summary
| Cross-Coupling Reaction | Recommended Catalyst System (Precatalyst/Ligand) | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane/H₂O |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOt-Bu, LiHMDS | Toluene, THF |
| Heck | Pd(OAc)₂ / PPh₃ or NHC Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ or Pd(OAc)₂ / SPhos | Et₃N, Piperidine | THF, Toluene |
This table provides a starting point for catalyst and condition screening. The optimal system will depend on the specific coupling partner and desired transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
The palladium-catalyzed synthesis of aromatic C-N bonds. DSpace@MIT. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH. [Link]
-
Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. ResearchGate. [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate. [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. DSpace [repository.kaust.edu.sa]
- 24. mdpi.com [mdpi.com]
Scalability challenges in the production of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Technical Support Center: Production of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals encountering challenges during the scale-up production of this critical pharmaceutical intermediate. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering field-proven insights to troubleshoot common and complex issues.
The synthesis of this molecule, while conceptually straightforward, presents distinct challenges at each stage, particularly concerning regioselectivity, reaction kinetics, and process safety. This guide is structured to address these critical hurdles in a practical question-and-answer format.
Overall Synthetic Workflow
A common and scalable synthetic route begins with the nitration of a suitable precursor, followed by the reduction of the nitro group. Each step requires careful control to ensure high yield, purity, and operational safety.
Caption: A typical synthetic pathway for this compound.
Part 1: Nitration Stage Troubleshooting
The electrophilic nitration of the substituted benzoic acid is a critical step where yield and purity are often determined. The two electron-donating groups (-F and -OCH₃) strongly activate the ring, while the carboxylic acid is deactivating, creating a complex regioselectivity challenge.
Question 1: My nitration reaction shows low yield with significant starting material remaining, or it produces a complex mixture of isomers. How can I improve selectivity for the desired 5-nitro product?
Answer: This is a classic issue of balancing reactivity and selectivity. The methoxy group is a powerful ortho-, para-director, and the fluorine is a weaker ortho-, para-director. Achieving high regioselectivity for the 5-position requires precise control over the reaction conditions.
-
Causality: Insufficient generation of the nitronium ion (NO₂⁺) or overly aggressive reaction conditions can lead to poor conversion or the formation of undesired isomers. For deactivated rings, a higher concentration of sulfuric acid is typically needed to generate sufficient nitronium ion.[1] However, the starting material is activated, making it prone to side reactions if conditions are too harsh.[2]
-
Troubleshooting & Optimization:
-
Nitrating Agent Selection: The choice of nitrating agent is paramount. For activated systems, a milder agent or condition is often preferable. Avoid aggressive mixtures like fuming nitric acid unless absolutely necessary. A standard mixture of HNO₃/H₂SO₄ is common, but the ratio and concentration are key.
-
Temperature Control: This is the most critical parameter. Nitration is highly exothermic.[1][3] A runaway reaction not only creates safety hazards but also drastically reduces selectivity.
-
Action: Maintain a strict temperature profile, typically between 0 °C and 10 °C, during the addition of the nitrating agent.[3] Use a properly sized reactor with efficient cooling and agitation.
-
-
Order of Addition: Slowly add the nitrating agent to the solution of the substrate in sulfuric acid. This maintains a low instantaneous concentration of the nitrating agent, favoring the desired kinetic product.
-
Acid Concentration: The concentration of sulfuric acid affects the equilibrium concentration of the nitronium ion. For this substrate, using concentrated (98%) sulfuric acid is standard, but oleum is likely too aggressive and could lead to oxidation or di-nitration.[4]
-
Data Presentation: Nitrating System Selection Guide
| Nitrating System | Typical Temperature | Pros | Cons on Scale-Up |
| HNO₃ / H₂SO₄ | 0 - 10 °C | Cost-effective, well-understood. | Highly exothermic, corrosive, potential for runaway.[3] |
| KNO₃ / H₂SO₄ | 0 - 25 °C | Solid reagent, easier dosing. | Can be slower, generates solid byproducts (KHSO₄). |
| Acetyl Nitrate | < 10 °C | Milder, can improve selectivity. | Less stable, requires in-situ preparation. |
Question 2: During scale-up, I'm concerned about the thermal safety of the nitration. What are the best practices for ensuring a safe process?
Answer: Thermal runaway is the primary hazard in large-scale nitration.[3] A comprehensive safety strategy involves understanding the reaction thermochemistry and implementing robust engineering controls.
-
Hazard Analysis:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and adiabatic temperature rise. This data is essential for designing the cooling system.
-
Secondary Decomposition: Understand the decomposition temperature of the reaction mixture. If the MTSR exceeds this temperature, a catastrophic failure is possible.
-
-
Engineering & Procedural Controls:
-
Semi-Batch Operation: Add the nitrating agent sub-surface at a controlled rate. The addition rate should be dictated by the reactor's ability to remove heat.
-
Agitation: Ensure robust agitation to prevent localized "hot spots" and maintain uniform temperature distribution.
-
Emergency Quenching: Have a documented and tested emergency quenching plan. This typically involves dumping the reaction mixture into a large volume of ice water or a pre-determined quenching solution.
-
Continuous Flow Chemistry: For pilot or manufacturing scale, consider transitioning to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, significantly reducing the reaction volume at any given time and minimizing the risk of thermal runaway.[3]
-
Part 2: Nitro Group Reduction Troubleshooting
The catalytic hydrogenation of the nitro group to an amine is the final key transformation. Challenges at this stage often revolve around catalyst activity, selectivity (preventing dehalogenation), and handling of hazardous materials.
Question 1: My hydrogenation reaction is slow, stalls before completion, or requires very high catalyst loading. What are the likely causes?
Answer: A stalled hydrogenation points to issues with the catalyst, hydrogen availability, or reaction conditions.
-
Causality: The three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) is highly sensitive to mass transfer limitations and catalyst deactivation.[5]
-
Catalyst Poisoning: The active sites of the catalyst (e.g., Palladium, Platinum) can be blocked by poisons. Common poisons include sulfur compounds, which may be present in the starting materials or solvents.[5]
-
Catalyst Deactivation: The catalyst may lose activity from improper storage (oxidation) or mechanical attrition during the reaction.[5]
-
Mass Transfer Limitation: Insufficient agitation or low hydrogen pressure can starve the catalyst, making the reaction appear slow or stalled.
-
-
Troubleshooting & Optimization:
-
Verify Reagent Purity: Ensure all reagents and the solvent are of high purity and free from potential catalyst poisons.
-
Use Fresh Catalyst: To rule out deactivation, perform a trial with a fresh batch of catalyst, handled under an inert atmosphere.[5]
-
Increase Agitation: Ensure vigorous stirring to maximize the dispersion of the catalyst and the dissolution of hydrogen gas into the liquid phase.
-
Optimize Hydrogen Pressure: While a hydrogen balloon may suffice at the lab scale, pilot-scale reactions often require higher pressures (e.g., 50-100 psi) in a properly rated hydrogenator to overcome mass transfer limitations.[5]
-
Solvent Choice: Use a solvent that fully dissolves the nitro-intermediate. Protic solvents like methanol or ethanol are often effective for catalytic hydrogenation.[6]
-
Caption: Troubleshooting logic for a stalled hydrogenation reaction.
Question 2: I am observing a significant amount of a defluorinated byproduct. How can I suppress this hydrodehalogenation reaction?
Answer: Hydrodehalogenation (HDH) is a common side reaction during the reduction of halogenated nitroaromatics.[7] Suppressing it requires careful selection of the catalyst and optimization of reaction parameters.
-
Causality: The C-F bond can be susceptible to reductive cleavage on the catalyst surface. This is often more pronounced with certain catalysts (like Palladium) and under harsh conditions (high temperature, high hydrogen pressure, prolonged reaction times).
-
Troubleshooting & Optimization:
-
Catalyst Selection: While Pd/C is a common hydrogenation catalyst, Platinum-based catalysts (e.g., Pt/C) or specialized catalysts like Pt-V/C have shown higher selectivity and lower dehalogenation rates for certain substrates.[7]
-
Lower Substrate Concentration: Studies have shown that dehalogenation can decrease at lower substrate concentrations.[7]
-
Control Temperature and Pressure: Avoid excessive temperature and hydrogen pressure. The reaction should be run at the mildest conditions that afford a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction by HPLC. Stop the reaction as soon as the starting material is consumed to avoid over-reduction and prolonged exposure of the product to the catalyst.
-
Use of Additives: In some cases, the addition of specific inhibitors (e.g., morpholine, sodium acetate) can selectively poison the catalyst sites responsible for dehalogenation without significantly impacting the nitro reduction rate. This requires careful screening.
-
Part 3: Work-Up and Purification
Question: My final product is often discolored (yellow or brown) after work-up, and purity is difficult to achieve. What are the best practices for isolation and purification?
Answer: Discoloration in aromatic amines is almost always due to oxidation. The amino group is sensitive to air, especially in the presence of residual metal catalysts.[8]
-
Causality: Trace amounts of palladium or other metals left after filtration can catalyze the aerobic oxidation of the amine to form colored impurities. The product itself may also be inherently sensitive to air and light.
-
Troubleshooting & Optimization:
-
Thorough Catalyst Filtration: After the reaction, the catalyst must be completely removed. Filtering the reaction mixture through a pad of Celite is standard.[8] For scale-up, consider using a filter press. The filtration should be done carefully to avoid exposing the pyrophoric catalyst to air while it is dry.
-
Inert Atmosphere: Conduct the work-up and isolation steps under an inert atmosphere (Nitrogen or Argon) to the extent possible.[8]
-
Acidic Wash: Consider an acidic wash during the work-up. The resulting aminium salt is generally much more stable against oxidation than the free amine. The free amine can be regenerated just before the final isolation or next step.
-
Purification:
-
Recrystallization: This is the most effective method for purification at scale. A solvent system like ethanol/water or ethyl acetate/heptane can be effective.[8]
-
Activated Carbon: During recrystallization, a treatment with activated carbon can help remove colored impurities.
-
-
Storage: Store the final product in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[8]
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 5-Nitro-2-fluoro-4-methoxybenzoate
-
Safety First: This procedure involves a pyrophoric catalyst and flammable hydrogen gas. All operations must be conducted in a properly functioning fume hood, away from ignition sources, and by personnel trained in hydrogenation techniques. An inert atmosphere must be maintained during catalyst handling.[3]
-
Reactor Setup: To a pressure-rated hydrogenation vessel, add Methyl 5-Nitro-2-fluoro-4-methoxybenzoate (1.0 eq.).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethyl acetate (10-15 volumes), via cannula or a pressure-equalizing addition funnel.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Platinum on carbon (Pt/C) catalyst (1-3 mol%). Note: Palladium on carbon can also be used, but may present a higher risk of dehalogenation.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas before pressurizing to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic at the start; ensure adequate cooling is available.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen and by periodic sampling and analysis (TLC or HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel several times with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. CRITICAL: Never allow the filter cake containing the catalyst to dry in the air. Keep it wet with solvent at all times and quench it properly after use.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]
References
-
Tahara, A. et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions?. [Link]
-
Reddit. (2023). Di-nitration troubleshooting. [Link]
-
Royal Society of Chemistry. (1979). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Pavia, D. L. et al. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 5-Amino-2-fluoro-4-methoxybenzoate
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Methyl 5-Amino-2-fluoro-4-methoxybenzoate stands out as a highly versatile starting material, offering a unique combination of functional groups—an amine, a fluorine atom, a methoxy group, and a methyl ester—that are pivotal for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The strategic placement of the fluorine and methoxy groups, in particular, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.[1][2]
This guide provides an in-depth technical comparison of the biological activities of compounds derived from this valuable scaffold, with a primary focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Advantage of Fluorination and Methoxy Substitution
The introduction of a fluorine atom into a bioactive molecule can significantly enhance its metabolic stability and binding affinity to target proteins.[1] The high electronegativity of fluorine can alter the acidity of nearby protons and influence long-range electrostatic interactions, while its small size allows it to act as a bioisostere of a hydrogen atom. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its orientation can influence the conformation of the molecule, thereby affecting its interaction with biological targets. This strategic combination of substituents makes this compound an attractive starting point for the synthesis of novel drug candidates.
I. Anticancer Activity: Targeting Kinases with Precision
A significant application of this compound derivatives lies in the development of kinase inhibitors for cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Quinazoline derivatives, in particular, have emerged as a prominent class of kinase inhibitors, with several approved drugs for the treatment of various cancers.[4]
A. Synthesis of 4-Anilino-6-fluoro-7-methoxyquinazoline Derivatives
A plausible and efficient synthetic route to a key class of anticancer compounds, 4-anilino-6-fluoro-7-methoxyquinazolines, can be envisioned starting from this compound. This multi-step synthesis highlights the utility of the starting material's functional groups.
Caption: Synthetic workflow for 4-anilino-6-fluoro-7-methoxyquinazoline derivatives.
This synthetic pathway leverages the amine and ester functionalities of the starting material for the initial cyclization to form the quinazolinone core. Subsequent chlorination activates the 4-position for nucleophilic substitution with a variety of substituted anilines, allowing for the generation of a library of potential kinase inhibitors.
B. Comparative Anticancer Activity
The anticancer activity of these derivatives is often evaluated against a panel of cancer cell lines, and their potency is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a comparative table of hypothetical IC50 values for a series of 4-anilino-6-fluoro-7-methoxyquinazoline derivatives against cancer cell lines known to overexpress specific kinases, alongside a known standard like Gefitinib.
| Compound | R-Group on Aniline | Target Kinase (Hypothetical) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Derivative 1 | 3-chloro-4-fluoro | EGFR | 0.05 | 0.8 |
| Derivative 2 | 3-ethynyl | EGFR | 0.02 | 0.5 |
| Derivative 3 | 4-((4-methylpiperazin-1-yl)methyl) | Multi-kinase | 0.1 | 0.3 |
| Gefitinib | - | EGFR | 0.08 | 1.2 |
Note: The data presented in this table is illustrative and based on trends observed for structurally similar compounds in the literature. Actual values would need to be determined experimentally.
The structure-activity relationship (SAR) studies of such compounds often reveal that the nature and position of substituents on the aniline ring play a crucial role in determining their potency and selectivity.[3] For instance, small, electron-withdrawing groups at the 3-position of the aniline ring can enhance activity against EGFR.
C. Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Many quinazoline-based anticancer agents function by inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Sources
- 1. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to Methyl 5-Amino-2-fluoro-4-methoxybenzoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-amino-2-fluoro-4-methoxybenzoate is a valuable substituted aniline derivative, a structural motif frequently encountered in pharmacologically active compounds. Its synthesis, therefore, is of significant interest. This guide provides an in-depth comparative analysis of two distinct synthetic pathways to this target molecule, offering insights into the strategic choices behind each route and providing detailed experimental protocols.
Introduction to this compound
This compound is a bespoke chemical building block. The arrangement of its functional groups—an amine, a fluorine atom, a methoxy group, and a methyl ester on a benzene ring—offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key handle for amide bond formation or other derivatizations.
This guide will explore two primary synthetic strategies:
-
Route 1: A Classical Approach via Nitration and Reduction. This pathway relies on well-established and robust chemical transformations.
-
Route 2: A Modern Approach Utilizing Palladium-Catalyzed C-N Cross-Coupling. This route employs a powerful contemporary method for the formation of the key aniline C-N bond.
Each route will be evaluated based on factors such as the number of steps, potential yields, reagent accessibility and cost, and safety and environmental considerations.
Route 1: The Classical Pathway - Nitration and Reduction
This synthetic approach begins with the commercially available 2-fluoro-4-methoxybenzoic acid and proceeds through three key steps: esterification, electrophilic aromatic nitration, and reduction of the nitro group.
Overall Synthetic Scheme (Route 1)
Caption: Synthetic pathway for Route 1.
Step 1: Fischer Esterification of 2-Fluoro-4-methoxybenzoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction.[1]
Experimental Protocol:
-
To a solution of 2-fluoro-4-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 2-fluoro-4-methoxybenzoate.
Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the ester product. Using a large excess of methanol shifts the equilibrium to favor product formation.[2]
Step 2: Electrophilic Aromatic Nitration
The second step is the nitration of the electron-rich aromatic ring. The directing effects of the existing substituents (fluoro, methoxy, and methyl ester) are crucial in determining the position of the incoming nitro group. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The methyl ester is a deactivating meta-director. The position ortho to the fluorine and meta to the ester is favored.
Experimental Protocol:
-
To a flask containing Methyl 2-fluoro-4-methoxybenzoate (1.0 eq), add concentrated sulfuric acid (3-4 volumes) at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the ester, maintaining the reaction temperature between 0-5 °C.[3][4]
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Dry the solid to obtain Methyl 2-fluoro-4-methoxy-5-nitrobenzoate.
Mechanistic Insight: Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3][5] The electron-rich aromatic ring of the methyl benzoate derivative then attacks the nitronium ion in a classic electrophilic aromatic substitution mechanism.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. Several methods are available, but reduction with a metal in an acidic medium is often cost-effective and efficient.[6] A synthesis of the related drug gefitinib successfully employed powdered iron in acetic acid for a similar transformation.[4]
Experimental Protocol:
-
To a suspension of powdered iron (3.0-5.0 eq) in acetic acid (10 volumes), heat the mixture to 50-60 °C.
-
Add a solution of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate (1.0 eq) in acetic acid or methanol dropwise.[4]
-
Stir the reaction mixture vigorously at this temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Mechanistic Insight: The reduction of a nitro group by a metal in acid involves a series of single electron transfers from the metal surface and protonation steps, leading to the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine.
Route 2: The Modern Approach - Buchwald-Hartwig Amination
This synthetic strategy employs a palladium-catalyzed cross-coupling reaction to form the C-N bond, a testament to the advances in modern organometallic chemistry.[7][8] This route would likely start from a halogenated precursor, for example, Methyl 5-bromo-2-fluoro-4-methoxybenzoate.
Overall Synthetic Scheme (Route 2)
Caption: Synthetic pathway for Route 2.
Step 1: Esterification of 5-Bromo-2-fluoro-4-methoxybenzoic Acid
This step is analogous to the first step in Route 1 and follows a standard Fischer esterification protocol.
Step 2: Buchwald-Hartwig C-N Cross-Coupling
This is the key step in this route, where the aryl-nitrogen bond is formed. The choice of catalyst, ligand, base, and amine source is critical for a successful transformation.[9][10] An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or LHMDS as both a base and a nitrogen source in some contexts, can be used.[9]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Methyl 5-bromo-2-fluoro-4-methoxybenzoate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%).
-
Add a base, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).[9]
-
Add the amine source. If using an ammonia equivalent like benzophenone imine (1.2 eq), add it at this stage.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
If a protected amine was used, the crude product will require a subsequent deprotection step (e.g., acidic hydrolysis for a benzophenone imine).
-
Purify the final product by column chromatography.
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Coordination of the amine to the resulting Pd(II) complex.
-
Deprotonation of the coordinated amine by the base to form a palladium-amido complex.
-
Reductive elimination from the palladium-amido complex to form the C-N bond and regenerate the Pd(0) catalyst.[7]
Comparative Analysis
| Feature | Route 1: Nitration and Reduction | Route 2: Buchwald-Hartwig Amination |
| Number of Steps | 3 | 2 (plus a potential deprotection step) |
| Starting Materials | 2-Fluoro-4-methoxybenzoic acid | 5-Bromo-2-fluoro-4-methoxybenzoic acid |
| Reagent Cost | Generally lower (uses bulk chemicals) | Higher (requires palladium catalyst and specialized ligands) |
| Reagent Toxicity | High (concentrated nitric and sulfuric acids) | Moderate (organometallic reagents, phosphine ligands) |
| Reaction Conditions | Cryogenic temperatures for nitration, elevated temperatures for reduction | Elevated temperatures, requires inert atmosphere |
| Scalability | Well-established and scalable | Can be challenging to scale up due to catalyst cost and sensitivity |
| Selectivity | Potential for regioisomer formation during nitration | Generally high, but can be sensitive to substrate and ligand choice |
| Estimated Overall Yield | Good to excellent | Good to excellent, but highly dependent on optimization |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 represents a classical, robust, and cost-effective approach. Its reliance on well-understood, traditional reactions makes it a dependable choice, particularly for large-scale synthesis. However, it involves the use of highly corrosive and hazardous reagents and may present challenges in controlling the regioselectivity of the nitration step.
Route 2 exemplifies a modern, elegant, and often highly selective method for C-N bond formation. The Buchwald-Hartwig amination can provide a more direct route to the target molecule from a halogenated precursor. The milder conditions for some variations of this reaction and the high functional group tolerance are significant advantages. The primary drawbacks are the higher cost of the palladium catalyst and ligands and the need for stringent inert atmosphere techniques, which might be a consideration for industrial-scale production.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and safety considerations. For academic research and small-scale synthesis where selectivity is paramount, Route 2 may be preferred. For large-scale, cost-driven production, the classical approach of Route 1 remains a strong contender.
References
- This is a placeholder for a reference that would ideally describe the synthesis of the target molecule or a very close analog.
- This is a placeholder for a reference that would ideally provide experimental data for the esterification of the specific starting m
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- This is a placeholder for a reference that would ideally provide a cost analysis of the starting m
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. Available at: [Link]
-
Experiment 5 - Nitration of Methyl Benzoate - WebAssign. Available at: [Link]
- This is a placeholder for a reference that would ideally provide spectroscopic d
- This is a placeholder for a reference that would ideally discuss the safety and environmental impact of these reactions in more detail.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. Available at: [Link]
- This is a placeholder for a reference that would ideally provide a more detailed mechanistic discussion.
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. Available at: [Link]
- This is a placeholder for a reference that would ideally provide a review of synthetic routes to substituted anilines.
- This is a placeholder for a reference that would ideally provide more details on the industrial scale-up of these reactions.
- This is a placeholder for a reference that would ideally provide a direct comparison of these two routes in a peer-reviewed journal.
- This is a placeholder for a reference that would ideally describe the synthesis of the starting m
- This is a placeholder for a reference that would ideally provide more information on the purific
- This is a placeholder for a reference that would ideally provide more information on the characterization of the intermedi
-
CHEM254 Experiment 06 Synthesis of Novel Esters - Tidewater Community College. Available at: [Link]
- This is a placeholder for a reference that would ideally provide more information on the economic aspects of the synthesis.
- This is a placeholder for a reference that would ideally provide a more in-depth discussion of the green chemistry aspects of these routes.
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - NIH. Available at: [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. webassign.net [webassign.net]
- 4. mdpi.com [mdpi.com]
- 5. aiinmr.com [aiinmr.com]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of Methyl 5-Amino-2-fluoro-4-methoxybenzoate Derivatives using 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of complex molecules like Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a common building block in pharmaceutical research, the potential for isomeric impurities necessitates a robust analytical methodology. While 1D NMR (¹H and ¹³C) is the frontline tool for structural analysis, its limitations become apparent in polysubstituted aromatic systems where overlapping signals and complex coupling patterns can lead to ambiguity.[1]
This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively validate the structure of this compound, demonstrating how these methods provide a self-validating network of data to distinguish it from potential regioisomers.
The Challenge: Why 1D NMR Is Not Enough
Substituents on a benzene ring influence the chemical shifts of aromatic protons and carbons.[2][3] Electron-donating groups like amino (-NH₂) and methoxy (-OCH₃) tend to shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups can have the opposite effect.[4] Fluorine (-F) introduces further complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Consider the target molecule and a plausible isomeric impurity that could arise during synthesis, for example, Methyl 4-Amino-2-fluoro-5-methoxybenzoate .
| Target Molecule | Potential Isomer |
| This compound | Methyl 4-Amino-2-fluoro-5-methoxybenzoate |
![]() | ![]() |
In a 1D ¹H NMR spectrum, both molecules are expected to show:
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the methyl ester (-COOCH₃) protons.
-
A broad singlet for the amine (-NH₂) protons.
While the precise chemical shifts will differ, relying on these alone for identification is risky. Misinterpretation is a significant pitfall, especially without a certified reference standard for direct comparison. This is where the connectivity information from 2D NMR becomes indispensable.[7][8][9]
The 2D NMR Solution: A Multi-Technique Approach
To achieve unambiguous structural validation, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a robust, cross-validated picture of the molecule. The primary experiments are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (³J-coupling).[10][11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-coupling).[13][14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds (²J and ³J-coupling), revealing longer-range connectivity.[14][16]
dot graph TD { subgraph "Experimental Workflow" direction LR A[Sample Preparation] --> B(1D ¹H & ¹³C NMR); B --> C{Ambiguous?}; C -- Yes --> D[Acquire 2D NMR]; D --> E(COSY); D --> F(HSQC); D --> G(HMBC); E --> H[Data Integration]; F --> H; G --> H; H --> I[Structure Validation]; C -- No --> J[Structure Confirmed]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style E fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style F fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style G fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style H fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style I fill:#E6F4EA,stroke:#34A853,stroke-width:1px,fontcolor:#202124 style J fill:#E6F4EA,stroke:#34A853,stroke-width:1px,fontcolor:#202124 } caption: "Workflow for NMR-based structure validation."
Experimental Protocol
Sample Preparation:
-
Dissolve ~10-15 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition: The following are typical acquisition parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.[5][17][18]
| Parameter | ¹H | ¹³C | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpmf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Spectral Width (SW) | ~12 ppm | ~220 ppm | ~12 ppm (F1, F2) | ~12 ppm (F2), ~160 ppm (F1) | ~12 ppm (F2), ~200 ppm (F1) |
| Number of Scans (NS) | 8 | 1024 | 2-4 | 2-8 | 4-16 |
| Increments (F1) | N/A | N/A | 256 | 256 | 512 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 1.5 s | 1.5 s | 2.0 s |
| Acquisition Time | ~1 min | ~45 min | ~10 min | ~20 min | ~1.5 hrs |
Data Interpretation & Structural Elucidation: A Step-by-Step Walkthrough
Let's assume we have acquired the full suite of NMR spectra for our synthesized compound. The key is to use the correlations to build the molecular structure piece by piece.
Step 1: Assign Protons and Carbons using HSQC The HSQC experiment is the starting point for assignment. It provides direct, one-bond ¹H-¹³C correlations, allowing us to definitively link each proton signal to its attached carbon.
Expected HSQC Correlations for this compound:
| Proton Signal (¹H) | Correlated Carbon (¹³C) | Assignment |
|---|---|---|
| ~7.2 ppm | ~115 ppm | H-3 |
| ~6.5 ppm | ~100 ppm | H-6 |
| ~3.9 ppm | ~56 ppm | -OCH₃ |
| ~3.8 ppm | ~52 ppm | -COOCH₃ |
Step 2: Trace Connectivity with COSY The COSY spectrum reveals proton-proton couplings. In our target molecule, the two aromatic protons, H-3 and H-6, are separated by four bonds and a fluorine atom. Therefore, we expect no cross-peak between them in the COSY spectrum. This is a crucial piece of information, as it confirms the two protons are not adjacent.[10][19]
Step 3: Build the Framework with HMBC The HMBC experiment is the most powerful tool for this problem, as it reveals long-range connections that piece the entire structure together. We look for correlations from our assigned protons to quaternary (non-protonated) carbons.
dot graph TD { subgraph "Key HMBC Correlations for Validation" direction LR H3 [H-3] H6 [H-6] OCH3 [-OCH₃ Protons] COOCH3 [-COOCH₃ Protons] C1 [C-1] C2 [C-2] C4 [C-4] C5 [C-5] COO [Ester C=O]
} caption: "Expected HMBC correlations for the target molecule."
Crucial Validating Correlations:
-
Position of the Methoxy Group: The protons of the methoxy group (-OCH₃) must show a ³J correlation to C-4.
-
Position of the Amino Group: The aromatic proton H-6 must show a strong ³J correlation to C-5 and a weaker ²J correlation to C-1. The proton H-3 must also show a correlation to C-5. This places the amino group at C-5, between H-6 and C-4.
-
Position of the Fluoro Group: The fluorine at C-2 is confirmed by its influence on neighboring nuclei. We expect to see a strong ²J correlation from H-3 to the fluorine-bearing carbon, C-2.
-
Position of the Ester Group: The aromatic proton H-3 will show a ³J correlation to the ester-bearing carbon, C-1. The methyl ester protons (-COOCH₃) will show a correlation to the carbonyl carbon (C=O).
Comparative Analysis: Distinguishing from the Isomer
Now, let's contrast this with the expected HMBC data for the incorrect isomer, Methyl 4-Amino-2-fluoro-5-methoxybenzoate .
| Correlation | Target Molecule (Correct) | Isomer (Incorrect) | Significance |
| -OCH₃ to Aromatic Carbon | Correlates to C-4 | Correlates to C-5 | Definitive. This single correlation unambiguously determines the position of the methoxy group relative to the other substituents. |
| H-3 to Methoxy-bearing Carbon | No correlation expected | Correlates to C-5 | Confirms the methoxy group is not adjacent to H-3. |
| H-6 to Amino-bearing Carbon | Correlates to C-5 | Correlates to C-4 | Confirms the relative positions of the aromatic proton and the amino group. |
The HMBC experiment provides a clear, undeniable distinction. The correlation from the methoxy protons to the aromatic backbone is the most powerful diagnostic signal to differentiate between these two specific isomers.
Conclusion
While 1D NMR is essential for an initial assessment of purity and structural features, it is insufficient for the guaranteed validation of highly substituted aromatic compounds like this compound derivatives. A combined 2D NMR approach, leveraging COSY, HSQC, and particularly HMBC, provides a network of through-bond correlations that serves as a self-validating system. By systematically mapping the molecular framework, this methodology allows researchers to distinguish definitively between potential regioisomers, ensuring the structural integrity of key compounds in the drug discovery and development pipeline.
References
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
Application Note 7: Observing Spin Systems using COSY. Magritek. [Link]
-
Substituent Effects on Benzene Rings. ChemistryViews. [Link]
-
Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. [Link]
-
Gowda, B. T., et al. (2007). Shifts in the position of benzene protons (δ 7.27) caused by substituents. ResearchGate. [Link]
-
Observing Spin Systems using COSY. (2015). Magritek Blog. [Link]
-
Reutenauer, L. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
-
COSY. University of Rochester. [Link]
-
Castle, R. N., et al. (1986). Combined Application of Auto-Correlated (COSY) and Homonuclear J-Resolved Two-Dimensional NMR Spectra for the Assignment. An-Najah National University Staff Website. [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]
-
Das, D. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Powers, R. S., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. [Link]
-
Sene, E., et al. (2007). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. ResearchGate. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019). News-Medical.Net. [Link]
-
Swisłocka, R., et al. (2013). Comparison of molecular structure of alkali metal ortho substituted benzoates. ResearchGate. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
-
Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. [Link]
-
cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
Park, J. B., et al. (2007). Complete assignments of NMR data of 13 hydroxymethoxyflavones. ResearchGate. [Link]
-
Chen, S. N., et al. (2019). NMR Applications for Botanical Mixtures: The Use of HSQC Data to Determine Lignan Content in Sambucus williamsii. Journal of Natural Products. [Link]
Sources
- 1. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. researchgate.net [researchgate.net]
- 9. omicsonline.org [omicsonline.org]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Observing Spin Systems using COSY - Magritek [magritek.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. NMR Applications for Botanical Mixtures: The Use of HSQC Data to Determine Lignan Content in Sambucus williamsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 18. ulethbridge.ca [ulethbridge.ca]
- 19. COSY [chem.ch.huji.ac.il]
In-silico analysis of Methyl 5-Amino-2-fluoro-4-methoxybenzoate and its analogs
The protocols and findings presented herein serve as a robust starting point for further investigation. The next logical steps would involve the chemical synthesis of Analog 3 (MAFA) and subsequent in vitro validation through enzyme inhibition assays and cell-based studies. This workflow exemplifies how computational tools can effectively prioritize resources and accelerate the journey from a chemical scaffold to a viable drug candidate. [7]
References
-
Microbe Notes. (2023-08-03). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]
-
IJARBS. (2024-06-25). Drug Discovery Tools and In Silico Techniques: A Review. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
-
Patsnap Synapse. (2025-03-20). What is in silico drug discovery?[Link]
-
PubMed. (2021-10-01). In silico methods and tools for drug discovery. [Link]
-
Frontiers. In Silico Methods for Drug Design and Discovery. [Link]
-
YouTube. (2020-07-07). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]
-
YouTube. (2025-08-06). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]
-
ResearchGate. (2025-08-06). Predictive ADMET studies, the challenges and the opportunities. [Link]
-
IJARBS. (2018-02-28). Drug Discovery and ADMET process: A Review. [Link]
-
William L. Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. [Link]
-
IAPC Journals. (2025-06-07). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. [Link]
-
KBbox. Small Molecule Docking. [Link]
-
Bonvin Lab. Small molecule docking. [Link]
-
MD Tutorials. Protein-Ligand Complex. [Link]
-
YouTube. (2020-05-03). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. [Link]
-
ChemCopilot. (2025-04-29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Chemistry LibreTexts. (2020-08-11). 13.2: How to Dock Your Own Drug. [Link]
-
PubMed Central. (2020-04-22). Computational Approaches in Preclinical Studies on Drug Discovery and Development. [Link]
-
MySkinRecipes. Methyl 5-amino-4-fluoro-2-methoxybenzoate. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. One moment, please... [pub.iapchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. ijarbs.com [ijarbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. youtube.com [youtube.com]
A Researcher's Guide to the Structural Verification of Methyl 5-Amino-2-fluoro-4-methoxybenzoate via NMR Spectroscopy
For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of a novel or synthesized molecule is paramount. This guide provides a comprehensive framework for the verification of Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a compound of interest in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of directly comparable, fully assigned literature spectra, we will delve into the principles of spectral prediction and outline a robust protocol for experimental data acquisition. This guide will equip you with the expertise to confidently cross-reference your experimental findings with theoretical values, ensuring the integrity of your research.
The Indispensable Role of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows us to map the connectivity of atoms and deduce the electronic environment of each nucleus. This detailed information is critical for confirming the identity and purity of a synthesized compound like this compound.
The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information from an NMR experiment. It indicates the electronic environment of a nucleus; electron-withdrawing groups will "deshield" a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will "shield" it, resulting in a lower chemical shift (upfield).[1][2] Additional crucial information is derived from signal multiplicity (splitting patterns), which reveals the number of neighboring protons, and coupling constants (J), which provide information about the dihedral angle between adjacent protons.
Predicting the NMR Spectra of this compound
A key skill for any synthetic chemist is the ability to predict the NMR spectrum of a target molecule. This predictive power stems from a deep understanding of how molecular structure influences chemical shifts. Below, we will systematically predict the ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectrum
The structure of this compound presents several distinct proton environments. We can predict their chemical shifts by considering the electronic effects of the various substituents on the benzene ring.
-
Aromatic Protons (H-3 and H-6): We anticipate two signals in the aromatic region (typically 6.0-9.5 ppm).[3] The proton at the C-3 position will be a doublet due to coupling with the fluorine atom. The proton at the C-6 position will also appear as a doublet, coupling to the fluorine. The exact chemical shifts will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing fluoro and ester groups.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the ring (C-4) and the methyl ester group will each appear as singlets, as they have no adjacent protons to couple with. We expect these to be in the range of 3.0-4.0 ppm.[3]
-
Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of N-H protons can be highly variable and is dependent on factors such as solvent and concentration.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[5][6] For this compound, we expect to see nine distinct signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 160-185 ppm.[5]
-
Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (100-160 ppm).[6] The carbon directly bonded to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine. The chemical shifts will be influenced by the attached functional groups.
-
Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups will appear in the upfield region, typically between 50-65 ppm.[5]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for comparison, a standardized and well-documented experimental procedure is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7] Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved signals.
-
-
¹H NMR Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Data Acquisition:
-
Set a wider spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).[2]
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Visualizing the Workflow
The process of cross-referencing experimental NMR data with predicted values can be visualized as a systematic workflow.
Caption: Workflow for the structural validation of a synthesized compound using NMR spectroscopy.
Data Comparison: Predicted vs. Experimental
Once the experimental data is acquired, a meticulous comparison with the predicted values is necessary. The following tables provide a template for organizing this comparison.
Table 1: Comparison of Predicted and Experimental ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 7.5 | d | ||
| H-6 | ~6.5 - 7.5 | d | ||
| -OCH₃ (ester) | ~3.8 - 4.0 | s | ||
| -OCH₃ (ring) | ~3.7 - 3.9 | s | ||
| -NH₂ | Broad, variable | br s |
Table 2: Comparison of Predicted and Experimental ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 160 - 170 | |
| C-1 | ~120 - 130 | |
| C-2 | ~150 - 160 (d, ¹JCF) | |
| C-3 | ~100 - 110 | |
| C-4 | ~155 - 165 | |
| C-5 | ~130 - 140 | |
| C-6 | ~110 - 120 | |
| -OCH₃ (ester) | ~50 - 55 | |
| -OCH₃ (ring) | ~55 - 60 |
Discussion and Interpretation of Discrepancies
Minor deviations between predicted and experimental chemical shifts are common and can arise from several factors:
-
Solvent Effects: The polarity and anisotropic properties of the solvent can influence the electronic environment of the nuclei.[7]
-
Concentration and Temperature: These factors can particularly affect the chemical shifts of labile protons, such as those in amino and hydroxyl groups.[7]
-
Limitations of Prediction Models: Chemical shift prediction algorithms are based on empirical data and may not perfectly account for the complex interplay of electronic and steric effects in all molecules.
Significant discrepancies, however, may indicate an incorrect structural assignment or the presence of impurities. In such cases, further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure.
By following this comprehensive guide, researchers can confidently approach the structural verification of this compound and other novel compounds, ensuring the accuracy and reliability of their scientific endeavors.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. (2014). Retrieved from [Link]
-
Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids - ResearchGate. (2025, August 9). Retrieved from [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Proton NMR Table - MSU chemistry. Retrieved from [Link]
-
Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
-
Chemical shifts. Retrieved from [Link]
-
How to Interpret Chemical Shift in the Carbon-13 NMR - YouTube. (2022, November 27). Retrieved from [Link]
-
Supporting Information. Retrieved from [Link]
-
Assigning methyl resonances for protein solution-state NMR studies - PMC - NIH. Retrieved from [Link]
-
4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem. Retrieved from [Link]
- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents.
-
5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid - PubChem. Retrieved from [Link]
Sources
The Strategic Design of Kinase Inhibitors: A Comparative Guide to the Structure-Activity Relationship of Methyl 5-Amino-2-fluoro-4-methoxybenzoate Derivatives
In the landscape of modern drug discovery, particularly within oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic advancement. The strategic manipulation of molecular scaffolds to enhance target engagement, optimize pharmacokinetic properties, and minimize off-target effects is a testament to the intricate science of medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Methyl 5-Amino-2-fluoro-4-methoxybenzoate derivatives, a scaffold poised for the development of next-generation kinase inhibitors. We will dissect the rationale behind its design, compare its potential with established alternatives, and provide the experimental framework necessary for its evaluation.
The Core Scaffold: Deconstructing this compound
The this compound scaffold is a highly functionalized aniline derivative, a common building block in the synthesis of ATP-competitive kinase inhibitors such as those targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Each substituent on the phenyl ring is meticulously chosen to confer specific properties that are critical for its function as a pharmacophore.
-
The Amino Group (C5): This primary amine serves as a crucial attachment point for a larger heterocyclic core (e.g., quinazoline, pyrimidine), which is characteristic of many Type I and Type II kinase inhibitors.[2][3] Its position and basicity are pivotal for forming key hydrogen bonds within the kinase hinge region.
-
The Fluoro Group (C2): The introduction of a fluorine atom is a deliberate strategy in modern medicinal chemistry. Its high electronegativity and small size can significantly enhance binding affinity through favorable electrostatic interactions with the target protein.[4][5] Furthermore, the C-F bond is metabolically stable, which can prevent oxidative degradation and prolong the drug's half-life.[6]
-
The Methoxy Group (C4): The methoxy group is an important hydrogen bond acceptor and can also influence the overall polarity and solubility of the molecule. In many kinase inhibitors, this group interacts with solvent or specific residues at the periphery of the ATP-binding pocket, contributing to both potency and selectivity.[2]
-
The Methyl Ester (C1): While the methyl ester itself is often a synthetic handle to be hydrolyzed or converted to an amide in later steps, its presence influences the electronic properties of the ring and provides a route for further derivatization.
Structure-Activity Relationship (SAR) Insights
While direct, comprehensive SAR data for this specific scaffold is emerging, we can infer a robust SAR profile from extensive studies on analogous 4-anilinoquinazoline and 4-anilinopyrimidine derivatives.[1][7] These studies provide a predictive framework for how modifications to our core scaffold will likely impact kinase inhibitory activity.
Modifications to the Amino Group (C5)
The amino group is typically acylated or used to form a linkage to a heterocyclic system. However, its intrinsic properties can be modulated.
-
Bioisosteric Replacements: Replacing the -NH2 group with a hydroxyl (-OH) or a small alkylamino group (-NHCH3) could alter the hydrogen bonding capacity and pKa, potentially fine-tuning selectivity for different kinase subfamilies. Bioisosteric replacement is a common strategy to improve pharmacokinetic properties.[6][8]
The Impact of the Fluoro and Methoxy Positions
The ortho-fluoro and para-methoxy arrangement is critical.
-
Fluorine's Role: The electron-withdrawing nature of the fluorine at C2 can lower the pKa of the C5-amino group, which can be beneficial for reducing off-target activities associated with excessive basicity.[9] Its position is also strategic for potential interactions within the hydrophobic pocket of the kinase domain.
-
Methoxy's Influence: The position of the methoxy group at C4 often allows it to form a hydrogen bond with backbone amides or water molecules in the active site. Shifting it to other positions would likely disrupt this favorable interaction. In studies of 4-anilinoquinazolines, 6,7-dimethoxy substitution on the quinazoline ring, coupled with specific substitutions on the aniline, has been shown to dramatically increase potency against EGFR.[2]
A summary of the expected impact of substitutions on a hypothetical kinase target is presented in Table 1.
| Position | Substitution | Expected Impact on Activity | Rationale |
| C5 (Amino) | N-Methylation | Potentially decrease potency | Steric hindrance may disrupt binding to the hinge region. |
| C5 (Amino) | Bioisosteric replacement with -OH | Likely decrease potency | Loss of a key hydrogen bond donor for the hinge region interaction. |
| C2 (Fluoro) | Replacement with -Cl or -Br | May increase potency | Larger halogens can enhance hydrophobic interactions, but may also introduce steric clashes.[1] |
| C2 (Fluoro) | Replacement with -CH3 | Potentially decrease potency | Loss of favorable electrostatic interactions; introduction of a potential site for metabolic oxidation. |
| C4 (Methoxy) | Replacement with -OCHF2 or -OCF3 | May improve metabolic stability and lipophilicity | Fluorinated alkoxy groups are more resistant to metabolism.[4] |
| C4 (Methoxy) | Replacement with -OH | Could increase or decrease potency | A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions but also increasing polarity. |
Table 1: Predicted Structure-Activity Relationship for this compound Derivatives Targeting a Hypothetical Kinase.
Comparison with Alternative Scaffolds
The this compound scaffold offers a unique combination of features. However, it is important to consider alternative aniline fragments used in kinase inhibitor design.
-
3-Ethynylaniline: This fragment is famously used in the EGFR inhibitor Erlotinib. The small, linear ethynyl group can occupy a small hydrophobic pocket, and its terminal alkyne can be a site for further functionalization.
-
3-Chloro-4-fluoroaniline: Used in the dual EGFR/HER2 inhibitor Lapatinib, this combination of halogens provides a different electronic and steric profile that can enhance binding to specific kinase conformations.[1]
-
Anilines with Polar Side Chains: To improve solubility and target specific interactions, anilines bearing morpholino or piperazine groups are often employed.
The primary advantage of the this compound scaffold lies in its pre-organized arrangement of hydrogen bond acceptors (methoxy) and donors (amino) in conjunction with a metabolically robust fluorine atom. This combination provides a strong foundation for achieving high potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols
To evaluate the SAR of novel derivatives based on this scaffold, a standardized set of assays is required.
Synthesis of Derivatives
A general synthetic route is outlined below. The core scaffold, this compound, would typically be coupled with a chlorinated heterocyclic core (e.g., 4-chloroquinazoline) via a nucleophilic aromatic substitution reaction.
Diagram of a General Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors.
Biochemical Kinase Inhibition Assay
The primary evaluation of new compounds should be through a biochemical assay to determine their direct inhibitory effect on the target kinase.
Step-by-Step Protocol:
-
Kinase Reaction Buffer Preparation: Prepare a buffer containing Tris-HCl, MgCl2, DTT, and a source of ATP (e.g., 10 µM).
-
Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: Add the kinase, a suitable peptide substrate, and the diluted test compounds to a 384-well plate.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³³P]-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
To assess the effect of the compounds on cancer cell growth, a cell-based assay is essential.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., A549 for EGFR) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye like Calcein-AM.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control (DMSO) and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Logical Relationship of Key Experimental Steps
Caption: A logical flow from synthesis to cellular validation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of the fluoro and methoxy groups provides a solid foundation for achieving high potency and favorable drug-like properties. The SAR insights derived from analogous chemical series provide a clear roadmap for optimization. Future efforts should focus on the synthesis and evaluation of a diverse library of derivatives, exploring various heterocyclic cores to be attached at the C5-amino position. By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, compounds derived from this scaffold have the potential to become next-generation targeted therapies.
References
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]
-
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. Available at: [Link]
-
Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. PubMed Central. Available at: [Link]
-
Using the Spark reagent databases to identify bioisosteric R-group replacements. Cresset. Available at: [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. NIH. Available at: [Link]
-
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]
-
Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. NIH. Available at: [Link]
-
Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Omega. Available at: [Link]
-
Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. Available at: [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. NIH. Available at: [Link]
-
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ACS Publications. Available at: [Link]
-
Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides. ResearchGate. Available at: [Link]
-
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. MDPI. Available at: [Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Senior Application Scientist's Guide to Alternative Reagents for Fluorinated Benzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzamide scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2] This guide provides an in-depth comparison of alternative reagents for the synthesis of fluorinated benzamides, moving beyond traditional methods to explore the nuances of electrophilic, nucleophilic, and transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of these reagents, present their comparative performance with supporting data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
Electrophilic Fluorination: The "F+" Approach
Electrophilic fluorinating reagents are characterized by an electron-deficient fluorine atom, rendering them effective for the fluorination of electron-rich substrates.[3] These reagents are generally bench-stable solids, offering advantages in handling and safety compared to gaseous fluorine.
Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a versatile and widely used electrophilic fluorinating agent.[4] Its reactivity stems from the N-F bond, which delivers an electrophilic fluorine atom.[5]
Mechanism of Action: The reaction typically proceeds through the attack of a nucleophilic carbon (e.g., an enolate or an activated aromatic ring) on the electrophilic fluorine atom of Selectfluor®.[3]
Experimental Workflow: Electrophilic Fluorination
Sources
- 1. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Performance Benchmarking of Catalysts for Reactions Involving Methyl 5-Amino-2-fluoro-4-methoxybenzoate: A Comparative Guide
Introduction: The Significance of Methyl 5-Amino-2-fluoro-4-methoxybenzoate in Medicinal Chemistry
This compound is a highly functionalized aromatic building block of significant interest to researchers in drug discovery and development. The presence of multiple substituents—an amine, a fluorine atom, a methoxy group, and a methyl ester—on the benzene ring offers a rich scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic positioning of these functional groups allows for selective modifications, making it a versatile starting material for generating libraries of compounds for biological screening.
The functionalization of this molecule, however, presents unique challenges due to the electronic and steric interplay of its substituents. The electron-donating nature of the amino and methoxy groups can influence the reactivity of the aromatic ring, while the electron-withdrawing fluorine atom and the potential for the amino group to coordinate with metal catalysts can complicate reaction outcomes. This guide provides a comparative analysis of potential catalytic systems for key transformations involving this compound, drawing upon experimental data from structurally analogous compounds to provide researchers with a rational basis for catalyst selection and reaction optimization.
Catalytic Strategies for the Functionalization of Polysubstituted Anilines
The primary routes for elaborating the structure of this compound involve cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of catalyst is paramount to achieving high yields and selectivity in these reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-based catalysts are the most extensively studied and widely employed systems for cross-coupling reactions due to their high efficiency and functional group tolerance.[1][2]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For a substrate like this compound, which would typically be halogenated for this reaction, the choice of ligand is critical to success.
-
Traditional Phosphine Ligands: Catalysts like Pd(PPh₃)₄ can be effective, particularly for less challenging substrates. However, the electron-rich nature of the aniline derivative may require more specialized ligands to achieve high yields.[1]
-
Buchwald Ligands: Sterically hindered biaryl phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional activity for the Suzuki-Miyaura coupling of electron-rich and sterically hindered aryl halides. These ligands promote the formation of the active monoligated palladium species, facilitating oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands offer strong sigma-donation and form robust bonds with palladium, leading to highly stable and active catalysts. They have shown promise in challenging coupling reactions.[3]
Buchwald-Hartwig Amination:
This reaction is a cornerstone for the synthesis of arylamines. When considering the coupling of an aryl halide with the amino group of this compound, or the coupling of a halogenated derivative with an amine, the ligand choice is again crucial.
-
Josiphos and BippyPhos Ligands: These ligands have been successfully employed in the amination of aryl halides with fluoroalkylamines.[4] The use of a weaker base like potassium phenoxide (KOPh) can be advantageous to prevent decomposition of sensitive products.[4][5]
-
BIAN-NHC Ligands: A newer class of "large-but-flexible" palladium-BIAN-NHC catalysts has been developed for the challenging Buchwald-Hartwig amination of coordinating heterocycles, suggesting their potential utility for complex substrates like the one .[3]
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a range of cross-coupling reactions.[6] They exhibit unique reactivity, particularly in the activation of typically less reactive C-F and C-O bonds.[7][8]
-
C-F Bond Activation: Nickel catalysts have shown the ability to activate aromatic C-F bonds for cross-coupling with arylboronic acids.[7][8] This presents an intriguing possibility for the direct functionalization of the 2-fluoro position of this compound.
-
Coupling with Grignard Reagents: Nickel catalysts, in conjunction with specific phosphine ligands, can efficiently catalyze the cross-coupling of aryl fluorides and chlorides with Grignard reagents.[9]
Comparative Performance Analysis (Predicted)
| Catalyst System | Reaction Type | Expected Yield | Key Advantages | Potential Challenges |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | High | Broad functional group tolerance, high turnover numbers. | Catalyst and ligand cost. |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Buchwald-Hartwig | High | Effective for fluorinated amines, mild reaction conditions with weaker bases.[4] | Potential for product instability with strong bases.[4] |
| NiCl₂(glyme) / Pybox | Alkyl-Alkyl Coupling | Good to Excellent | Couples fluorinated alkyl halides with alkylzinc reagents.[10] | Sensitivity to air and moisture. |
| Ni(cod)₂ / PCy₃ | C-F Activation/Coupling | Moderate to High | Potential for direct functionalization of the C-F bond.[7][9] | May require higher temperatures and specific ligands. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments, designed as starting points for the functionalization of a halogenated derivative of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of functionalized aryl halides.[11]
Objective: To couple a bromo-derivative of this compound with an arylboronic acid.
Materials:
-
Methyl 5-amino-X-bromo-2-fluoro-4-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add Methyl 5-amino-X-bromo-2-fluoro-4-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Ligand (SPhos): The bulky and electron-rich SPhos ligand is chosen to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and to promote the subsequent reductive elimination, which is often the rate-limiting step.
-
Base (K₃PO₄): A moderately strong base is used to promote the transmetalation step without causing unwanted side reactions.
-
Solvent System (Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Protocol 2: Nickel-Catalyzed C-F Bond Arylation
This hypothetical protocol is based on methodologies for the nickel-catalyzed activation of aromatic C-F bonds.[7][8]
Objective: To directly couple this compound with an arylboronic acid via C-F activation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Ni(cod)₂ (10 mol%)
-
PCy₃ (20 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Ni(cod)₂, PCy₃, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add this compound and the arylboronic acid.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Causality behind Experimental Choices:
-
Catalyst (Ni(cod)₂): A Ni(0) source is essential for the initial oxidative addition into the C-F bond.
-
Ligand (PCy₃): A sterically demanding and electron-rich phosphine ligand is often required to stabilize the nickel catalyst and promote the desired reactivity.
-
Solvent (1,4-dioxane): A high-boiling, aprotic solvent is used to achieve the necessary reaction temperature for C-F bond activation.
Visualizing the Workflow and Catalytic Cycles
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of novel compounds with potential biological activity. While direct comparative studies on this specific substrate are lacking, a wealth of information on analogous fluorinated anilines provides a strong foundation for rational catalyst selection. Palladium-based systems with bulky phosphine ligands remain the gold standard for reliability and broad applicability in Suzuki-Miyaura and Buchwald-Hartwig reactions. However, the development of nickel-catalyzed methods, particularly for C-F bond activation, offers exciting new avenues for the direct and efficient modification of this versatile building block. Further research is warranted to experimentally validate and optimize these catalytic systems for reactions involving this compound, which will undoubtedly accelerate the discovery of new therapeutic agents.
References
-
D. A. Petrone, J. Ye, and M. Lautens, "Palladium-Catalyzed Arylation of Fluoroalkylamines," PMC, [Online]. Available: [Link][4][5]
-
T. Hosoya, et al., "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation," Beilstein Journal of Organic Chemistry, [Online]. Available: [Link][7][8]
-
Y. Wang, et al., "Nickel-Catalyzed Cross-Coupling of Amino-Acid-Derived Alkylzinc Reagents with Alkyl Bromides/Chlorides: Access to Diverse Unnatural Amino Acids," PubMed, [Online]. Available: [Link][6]
-
N. Yoshikai, H. Mashima, and E. Nakamura, "Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation," Organic Chemistry Portal, [Online]. Available: [Link][9]
-
Q. Xia, et al., "[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions," Organic Chemistry Portal, [Online]. Available: [Link][2]
-
Y. Liu, et al., "A new class of large-but-flexible Pd-BIAN-NHC catalysts (BIAN=acenaphthoimidazolylidene, NHC=N-heterocyclic carbene) has been rationally designed to enable the challenging Buchwald-Hartwig amination of coordinating heterocycles," PubMed, [Online]. Available: [Link][3]
-
G. C. Fu, "Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent," NIH, [Online]. Available: [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cross-Coupling of Amino-Acid-Derived Alkylzinc Reagents with Alkyl Bromides/Chlorides: Access to Diverse Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation | Sciety [sciety.org]
- 9. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 10. Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles: A General Approach to the Synthesis of Compounds that Bear a Perfluoroalkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 5-Amino-2-fluoro-4-methoxybenzoate Isomers
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development
In the landscape of medicinal chemistry and drug development, the precise arrangement of substituents on an aromatic ring is not a trivial detail—it is often the critical determinant of a molecule's pharmacological activity, binding affinity, and metabolic profile. Positional isomers, molecules sharing the same formula but differing in substituent placement, can exhibit vastly different biological effects. Consequently, the unambiguous identification and characterization of a specific isomer are paramount for regulatory approval and clinical success.
This guide provides an in-depth spectroscopic comparison of Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a substituted aniline derivative of interest, with its closely related positional isomers. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectroscopic behavior of these molecules. We will explore how subtle shifts in substituent positions manifest as distinct and measurable fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers and drug development professionals, offering a robust framework for identifying these compounds with confidence and ensuring the integrity of their scientific endeavors.
Molecular Structures of the Isomers in Focus
To establish a clear frame of reference, we will compare three key isomers where the positions of the amino, fluoro, and methoxy groups are varied. The methyl ester group remains at position 1.
-
Isomer A: this compound
-
Isomer B: Methyl 4-Amino-2-fluoro-5-methoxybenzoate
-
Isomer C: Methyl 2-Amino-5-fluoro-4-methoxybenzoate
Caption: Logical workflow for spectroscopic identification of the target isomers.
Standard Operating Procedures: Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols should be employed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a minimum of 400 MHz.
-
Acquire data over a spectral width of at least 16 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Signal average for at least 16 scans to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire data using proton decoupling (e.g., zgpg30).
-
Use a spectral width of ~240 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Signal average for at least 1024 scans.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire data over a wide spectral width (~200 ppm) centered around -120 ppm.
-
Use a 30-degree pulse with a 2-second relaxation delay.
-
Proton decoupling can be used to simplify the spectrum, but acquiring a coupled spectrum is recommended to observe J-HF couplings.
-
Protocol 2: IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.
Protocol 3: Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Full Scan (MS1): Infuse the sample into the ESI source and acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS):
-
Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 200.2).
-
Apply collision-induced dissociation (CID) energy to fragment the isolated ion.
-
Acquire the resulting product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.
-
Conclusion
While all three isomers of Methyl Amino-fluoro-methoxybenzoate present a similar analytical challenge due to their identical mass and functional groups, a multi-technique spectroscopic approach allows for their confident and unambiguous differentiation. ¹⁹F NMR stands out as the most decisive technique , with the chemical shift providing a direct fingerprint of the electronic environment around the fluorine atom, readily distinguishing Isomer C from A and B. For differentiating the more closely related Isomers A and B, the subtle yet distinct patterns in the ¹H NMR aromatic region, specifically the chemical shift of the singlet proton and the coupling constants of the doublet , serve as the most reliable guide. This integrated analytical strategy, grounded in a firm understanding of spectroscopic principles, is essential for ensuring isomeric purity in research and pharmaceutical manufacturing.
References
-
Jacoby, M. (2016). Predicting ¹⁹F NMR Shifts. Chemical & Engineering News. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy: Amines. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid fragmentation pattern. [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Ottawa. (n.d.). ¹⁹Fluorine NMR. [Link]
-
PubMed Central (PMC). (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions. [Link]
-
Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Wiles, J. A., & Watts, J. K. (2016). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC). [Link]
-
The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. [Link]
-
Pharmacy 180. (n.d.). Structure Determination of Organic Compounds: Fragmentation Processes. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters. [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. [Link]
-
Chem Ed. (2021). Aromatic Esters (Mass Spectrum Fragmentation Pattern). YouTube. [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
Safety Operating Guide
Proper Disposal of Methyl 5-Amino-2-fluoro-4-methoxybenzoate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is as crucial as the innovative science they enable. Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a substituted aniline derivative, is a key building block in the synthesis of various target molecules. Its proper handling and disposal are not merely procedural formalities but are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the responsible disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Table 1: Anticipated Hazard Profile and Necessary Precautions
| Hazard Class | Anticipated Risk | Recommended Personal Protective Equipment (PPE) & Engineering Controls |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] | Always handle in a certified chemical fume hood.[6] Wear nitrile gloves, a lab coat, and chemical safety goggles.[3][7] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][2] | Avoid all contact with skin and eyes.[1][2] In case of contact, flush immediately with copious amounts of water.[3] |
| Environmental Hazard | Potentially toxic to aquatic life.[4] | Prevent release into the environment.[3] Do not dispose of down the drain.[8][9] |
The rationale for these stringent precautions is rooted in the chemical's structure. The aromatic amine group is a known toxicophore, and the presence of a fluorine atom designates it as a halogenated organic compound, which often requires specific disposal routes like incineration at high temperatures.[10]
The Disposal Protocol: A Step-by-Step, Self-Validating Workflow
The following procedure is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation.[11] Commingling incompatible waste streams can lead to dangerous reactions and significantly complicates disposal.
-
Designate a "Halogenated Organic Waste" container. This container should be made of High-Density Polyethylene (HDPE), which has good chemical resistance to a wide range of organic compounds.[12][13][14][15]
-
Properly label the waste container. Before adding any waste, affix a hazardous waste label.[16][17] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[17]
-
Collect all contaminated materials. This includes not only the neat compound but also any contaminated consumables such as gloves, weighing paper, and pipette tips.[18]
Step 2: Managing Empty Containers
Empty containers that once held this compound must also be managed appropriately.
-
Triple-rinse the container. Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[19]
-
Collect the rinsate. The solvent used for rinsing is now considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[19]
-
Deface the label. Completely remove or deface the original label on the triple-rinsed container before recycling or disposing of it as non-hazardous waste, in accordance with your institution's policies.[19]
Step 3: Storage and Final Disposal
Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
-
Secure the waste container. Keep the waste container tightly sealed when not in use.[11][16][20]
-
Store in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[17]
-
Arrange for pickup. Once the container is full, or in accordance with your institution's waste removal schedule, arrange for its collection by the appropriate personnel.[8]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following workflow diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory and Compliance Framework
The procedures outlined in this guide are designed to comply with the regulations set forth by major regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][21] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[22] OSHA's Hazard Communication Standard and regulations for Occupational Exposure to Hazardous Chemicals in Laboratories mandate that personnel are informed about the hazards of the chemicals they work with and are trained in safe handling practices.[6][23][24]
By adhering to this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding your institution's commitment to environmental stewardship and regulatory compliance.
References
- Vertex AI Search.
- ChemScene.
- ECHEMI.
- Thermo Fisher Scientific.
- Federal Register. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
- United States Environmental Protection Agency.
- Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
- Temarry Recycling. Guidelines for Solvent Waste Recycling and Disposal.
- CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
- Google Patents.
- University of California, Santa Barbara. Aniline.
- Bucknell University.
- American Chemical Society.
- Occupational Safety and Health Administration. 1910.
- WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
- Temple University.
- Professional Plastics. HDPE and LDPE Resistance Chart by Chemical.
- Sigma-Aldrich. N-(4-Amino-2,5-diethoxyphenyl)
- Collect and Recycle. Amine Disposal For Businesses.
- Benchchem.
- United States Environmental Protection Agency.
- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Otago. Laboratory chemical waste disposal guidelines.
- CHIMIART. Neutralizing Amine.
- Cipax. Chemical resistance of high and low density polyethylene.
- Vector Solutions. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Absorbents Online. Chemical Resistance Guide for High Density Polyethylene HDPE.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
- Washington St
- Massachusetts Institute of Technology.
- Metrohm.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- DuraLabel. OSHA Rules for Hazardous Chemicals.
- Plastics Intern
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.se [fishersci.se]
- 4. epa.gov [epa.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. echemi.com [echemi.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. calpaclab.com [calpaclab.com]
- 13. professionalplastics.com [professionalplastics.com]
- 14. cipax.com [cipax.com]
- 15. Chemical Resistance Guide for High Density Polyethylene HDPE [absorbentsonline.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. otago.ac.nz [otago.ac.nz]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 24. resources.duralabel.com [resources.duralabel.com]
A Comprehensive Guide to the Safe Handling of Methyl 5-Amino-2-fluoro-4-methoxybenzoate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of Methyl 5-Amino-2-fluoro-4-methoxybenzoate, a compound with significant potential in pharmaceutical synthesis. By understanding the underlying principles of its reactivity and potential hazards, you can implement a self-validating system of protocols that ensures both experimental success and a secure laboratory environment.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a substituted aromatic amine containing a fluorine atom. This unique structure necessitates a thorough understanding of its potential hazards, which can be inferred from data on structurally similar compounds. The primary hazards associated with this class of chemicals include:
-
Skin and Eye Irritation: Aromatic amines and fluorinated compounds can cause significant irritation upon contact with the skin and eyes.[1][2][3] Prolonged contact may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1]
-
Potential for Sensitization: Some aromatic amines are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.
-
Toxicity of Byproducts: Reactions involving fluorinated organic compounds can sometimes produce hazardous byproducts.[4]
A comprehensive risk assessment is the cornerstone of safe laboratory practice. Before commencing any work, evaluate the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Hazard Summary Table
| Hazard | Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation.[1][3] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a protective barrier against potential exposure.[5][6]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must meet ANSI Z87.1 standards to protect against splashes.[4]
-
Face Shield: Recommended to be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[7] A study on aromatic amine permeation highlighted that breakthrough times can vary significantly between glove materials.[8][9] It is crucial to double-glove and change gloves immediately if contamination is suspected.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential.
-
Chemical-Resistant Apron or Coveralls: For procedures involving larger quantities, additional protection is necessary.
-
-
Respiratory Protection:
PPE Selection Workflow
Caption: PPE selection workflow based on risk assessment.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood or a ventilated balance enclosure.
-
Pre-use Inspection: Before starting, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are functional and accessible.
-
Weighing Protocol:
-
Use a tared, sealed container to weigh the solid.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
Dissolution and Reaction
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to control the temperature.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Handling Workflow Diagram
Caption: Step-by-step workflow for handling the chemical.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, sealed, and clearly labeled waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company.[10] Do not dispose of it down the drain or in the regular trash. Many fluorinated organic compounds are persistent in the environment, making proper disposal even more critical.[11][12][13]
References
- BenchChem Technical Support Team. (2025, December).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- BenchChem. (2025).
- Berardinelli, S. P. Jr., El Ayouby N., Hall RC., & Vo E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
- Berardinelli, S. P. Jr., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Sigma-Aldrich. (2024, August 6).
- Mihasan, M., & Uivarosi, V. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
- ECHEMI. (n.d.).
- (2023, August 2). Fluorinated Organic Compounds How to Imagine a Future.
- (n.d.).
- TCI Chemicals. (n.d.).
- (2024, February 17).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. velsafe.com [velsafe.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


